Product packaging for 1H-Indene, 5-ethyl-2,3-dihydro-(Cat. No.:CAS No. 52689-24-4)

1H-Indene, 5-ethyl-2,3-dihydro-

Cat. No.: B12792522
CAS No.: 52689-24-4
M. Wt: 146.23 g/mol
InChI Key: IFKCGHPIWWIUOG-UHFFFAOYSA-N
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Description

1H-Indene, 5-ethyl-2,3-dihydro- is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14 B12792522 1H-Indene, 5-ethyl-2,3-dihydro- CAS No. 52689-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14/c1-2-9-6-7-10-4-3-5-11(10)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKCGHPIWWIUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291583
Record name 1H-Indene, 5-ethyl-2,3-dihydro-
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Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52689-24-4
Record name 5-Ethylindan
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Record name 1H-Indene,3-dihydro-
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Record name 1H-Indene, 5-ethyl-2,3-dihydro-
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Record name 5-ETHYLINDAN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indene, 5-ethyl-2,3-dihydro-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1H-Indene, 5-ethyl-2,3-dihydro-, also known as 5-ethylindan. While specific research on this exact molecule is limited, this document compiles available data, proposes synthetic methods based on established chemical principles for related compounds, and explores potential biological activities and mechanisms of action inferred from the broader class of indane derivatives. The indane scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2]

Chemical and Physical Properties

The fundamental properties of 1H-Indene, 5-ethyl-2,3-dihydro- are summarized below. Data for the parent compound, 2,3-dihydro-1H-indene (indane), is also provided for comparison.

Property1H-Indene, 5-ethyl-2,3-dihydro-2,3-dihydro-1H-indene (Indane)
CAS Registry Number 52689-24-4496-11-7[3]
Molecular Formula C₁₁H₁₄C₉H₁₀[3]
Molecular Weight 146.23 g/mol 118.18 g/mol [3]
Appearance Colorless liquid (presumed)Colorless liquid[3]
Boiling Point Not available176 °C (lit.)[3]
Melting Point Not available-51 °C (lit.)[3]
Density Not available0.965 g/mL at 25 °C (lit.)[3]
Solubility Insoluble in water; Soluble in organic solvents (presumed)Insoluble in water; Soluble in ethanol, diethyl ether, chloroform[3]

Synthesis and Experimental Protocols

Proposed Synthesis of 1H-Indene, 5-ethyl-2,3-dihydro-

A plausible two-step synthesis is outlined below:

  • Friedel-Crafts Acylation: Indane is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 5-propionylindane.

  • Clemmensen or Wolff-Kishner Reduction: The ketone functional group of 5-propionylindane is then reduced to a methylene group to yield 1H-Indene, 5-ethyl-2,3-dihydro-.

Below is a detailed, hypothetical experimental protocol for this synthesis.

Experimental Protocol: Synthesis of 1H-Indene, 5-ethyl-2,3-dihydro-

Step 1: Friedel-Crafts Acylation of Indane

  • Materials:

    • 2,3-dihydro-1H-indene (Indane)

    • Propionyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add propionyl chloride (1.0 equivalent) to the suspension via the dropping funnel with vigorous stirring.

    • After the addition is complete, add 2,3-dihydro-1H-indene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-propionylindane.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Clemmensen Reduction of 5-Propionylindane

  • Materials:

    • 5-Propionylindane (from Step 1)

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene

  • Procedure:

    • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.

    • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and a small amount of concentrated hydrochloric acid.

    • Add a solution of 5-propionylindane in toluene to the flask.

    • Add concentrated hydrochloric acid portion-wise and heat the mixture to reflux for 4-6 hours.

    • After cooling to room temperature, separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 1H-Indene, 5-ethyl-2,3-dihydro-.

    • Purify the product by vacuum distillation or column chromatography.

SynthesisWorkflow Indane Indane Step1 Friedel-Crafts Acylation Indane->Step1 PropionylChloride Propionyl Chloride PropionylChloride->Step1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Step1 Intermediate 5-Propionylindane Step1->Intermediate Reduction Clemmensen or Wolff-Kishner Reduction Intermediate->Reduction FinalProduct 1H-Indene, 5-ethyl-2,3-dihydro- Reduction->FinalProduct

Proposed synthesis workflow for 1H-Indene, 5-ethyl-2,3-dihydro-.

Potential Biological Activities and Applications in Drug Development

While no specific biological activities have been reported for 1H-Indene, 5-ethyl-2,3-dihydro-, the indane scaffold is a common feature in many pharmacologically active molecules.[1][2][7] Research on various indane derivatives suggests several potential areas of therapeutic interest.

Potential Biological ActivityExamples in Indane DerivativesTherapeutic Area
Anti-inflammatory Indane dimers have shown anti-inflammatory effects in models of colitis.[1]Inflammatory Bowel Disease
Anticancer Certain indanone derivatives exhibit antiproliferative activity.[2]Oncology
Antimicrobial Some indane derivatives have demonstrated activity against bacteria and fungi.[2]Infectious Diseases
Antiviral The indanone moiety is present in some antiviral compounds.[2]Virology
Neuroprotective The indanone structure is a key component of Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[2]Neurology

3.1. Proposed Mechanism of Action: Anti-inflammatory Activity

Some indane dimers have been shown to exert their anti-inflammatory effects, at least in part, through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, these compounds can reduce the production of leukotrienes and thereby dampen the inflammatory response.

AntiInflammatory_Pathway ArachidonicAcid Arachidonic Acid FiveLOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->FiveLOX Leukotrienes Leukotrienes FiveLOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation IndaneDerivative Indane Derivative (e.g., 5-ethylindan) IndaneDerivative->FiveLOX

Proposed anti-inflammatory mechanism via 5-LOX inhibition.

3.2. Proposed Mechanism of Action: Neuroprotective Activity

The indanone derivative Donepezil is a well-known acetylcholinesterase (AChE) inhibitor.[2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which can lead to improvements in cognitive function. Given this precedent, novel indane derivatives are often explored for their potential as AChE inhibitors.

Neuroprotective_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE CognitiveFunction Improved Cognitive Function ACh->CognitiveFunction leads to Choline Choline + Acetate AChE->Choline IndaneDerivative Indane Derivative (potential AChE inhibitor) IndaneDerivative->AChE

Proposed neuroprotective mechanism via AChE inhibition.

Spectroscopic Data

While a complete set of spectroscopic data for 1H-Indene, 5-ethyl-2,3-dihydro- is not publicly available, data for closely related compounds can provide an estimation of the expected spectral characteristics. For example, the mass spectrum of the parent compound, indane, shows a molecular ion peak at m/z 118. For 5-ethylindan, the molecular ion peak would be expected at m/z 146. The fragmentation pattern would likely involve the loss of the ethyl group.

In ¹H NMR spectroscopy, one would expect to see signals corresponding to the aromatic protons, the benzylic protons of the five-membered ring, the other aliphatic protons of the five-membered ring, and the protons of the ethyl group. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.3 ppm. The ethyl group would show a quartet and a triplet.

In ¹³C NMR spectroscopy, signals for the aromatic carbons, the aliphatic carbons of the indane core, and the ethyl group carbons would be observed.

Conclusion

1H-Indene, 5-ethyl-2,3-dihydro- is a member of the indane family of compounds, a class of molecules that has proven to be a rich source of biologically active compounds. While specific data for this particular molecule is scarce, its structural similarity to known therapeutic agents suggests that it may possess interesting pharmacological properties. The synthetic route proposed herein provides a clear path for its preparation, which would enable further investigation into its chemical and biological characteristics. The potential for this and other indane derivatives in drug discovery, particularly in the areas of inflammation, oncology, and neurodegenerative diseases, warrants further exploration.

References

An In-depth Technical Guide to the Chemical Properties of 5-ethyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-ethyl-2,3-dihydro-1H-indene, also known as 5-ethylindan. Due to the limited availability of experimental data for this specific compound, this document incorporates predicted values and comparative analysis with structurally related molecules to offer a thorough resource for research and development applications.

Core Chemical Properties

5-ethyl-2,3-dihydro-1H-indene is a disubstituted indane, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring. The ethyl substituent at the 5-position of the aromatic ring influences its electronic and steric properties, which can be pertinent in medicinal chemistry and materials science.

Physicochemical Data

Quantitative data for 5-ethyl-2,3-dihydro-1H-indene is sparse in publicly available literature. The following table summarizes the available and predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₄NIST[1]
Molecular Weight 146.23 g/mol NIST[1]
CAS Number 52689-24-4NIST[1]
Predicted Boiling Point Not available-
Predicted Melting Point Not available-
Predicted Density Not available-

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route to synthesize 5-ethyl-2,3-dihydro-1H-indene is outlined below. This pathway is based on well-established organic chemistry reactions.

Synthetic_Pathway Indane 2,3-dihydro-1H-indene Intermediate 5-acetyl-2,3-dihydro-1H-indene Indane->Intermediate Friedel-Crafts Acylation AcetylChloride Acetyl Chloride (CH₃COCl) AcetylChloride->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Reduction Reduction Intermediate->Reduction Product 5-ethyl-2,3-dihydro-1H-indene Reduction->Product

Caption: Proposed synthetic pathway for 5-ethyl-2,3-dihydro-1H-indene.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
  • Reaction Setup: To a stirred solution of 2,3-dihydro-1H-indene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) in portions at a controlled temperature (typically 0-5 °C).

  • Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by carefully pouring the mixture into a beaker of ice and water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, 5-acetyl-2,3-dihydro-1H-indene, can be purified by column chromatography or distillation.

Experimental Protocol: Clemmensen or Wolff-Kishner Reduction

The resulting ketone, 5-acetyl-2,3-dihydro-1H-indene, can be reduced to the target compound, 5-ethyl-2,3-dihydro-1H-indene, using standard reduction methods.

  • Clemmensen Reduction: This method involves refluxing the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[2] This is suitable for substrates that are stable in strongly acidic conditions.

  • Wolff-Kishner Reduction: This procedure entails heating the ketone with hydrazine hydrate (N₂H₄·H₂O) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol.[3][4][5] This method is ideal for substrates that are sensitive to acid.[6][7]

The choice of reduction method would depend on the overall stability of the molecule and the presence of other functional groups.

Spectroscopic and Analytical Characterization

While experimental spectra for 5-ethyl-2,3-dihydro-1H-indene are not available in the searched literature, a general workflow for its characterization would involve standard analytical techniques.

Analytical_Workflow Crude_Product Crude Product Purification Purification (e.g., Chromatography, Distillation) Crude_Product->Purification Pure_Product Pure 5-ethyl-2,3-dihydro-1H-indene Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR Infrared (IR) Spectroscopy Pure_Product->IR MS Mass Spectrometry (MS) Pure_Product->MS Purity_Analysis Purity Assessment (e.g., GC, HPLC) Pure_Product->Purity_Analysis Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Analysis->Structure_Confirmation

Caption: General workflow for the analysis and structural confirmation of 5-ethyl-2,3-dihydro-1H-indene.

Predicted Spectroscopic Features
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic and non-benzylic protons of the cyclopentane ring, and the ethyl group protons (a quartet and a triplet). The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.3 ppm. The methylene protons of the indane core would be expected around δ 2.0-3.0 ppm. The ethyl group would present a quartet around δ 2.6 ppm and a triplet around δ 1.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (in the δ 120-150 ppm region), the aliphatic carbons of the indane ring (in the δ 25-40 ppm region), and the ethyl group carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹). Aromatic C=C stretching absorptions would be observed in the 1450-1600 cm⁻¹ region.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of 5-ethyl-2,3-dihydro-1H-indene in any signaling pathways. Research on structurally similar indane derivatives has explored their potential as ligands for various receptors and enzymes, suggesting that this compound could be a scaffold for the development of novel therapeutic agents. Further investigation is required to elucidate any potential pharmacological effects.

Conclusion

5-ethyl-2,3-dihydro-1H-indene is a chemical entity for which detailed experimental data remains largely unpublished. This guide provides a foundational understanding based on its chemical structure, predicted properties, and established synthetic methodologies for related compounds. For researchers and drug development professionals, this molecule represents an opportunity for further exploration, including the full characterization of its physicochemical properties, optimization of its synthesis, and investigation into its potential biological activities.

References

An In-depth Technical Guide to 5-Ethyl-2,3-dihydro-1H-indene (CAS 52689-24-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,3-dihydro-1H-indene, also known as 5-ethylindan, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₄ and the CAS number 52689-24-4. It belongs to the indane class of compounds, which feature a benzene ring fused to a cyclopentane ring. While research on 5-ethyl-2,3-dihydro-1H-indene itself is limited, its derivatives, particularly amino-substituted indanes, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the structural information, synthesis, and known biological relevance of 5-ethyl-2,3-dihydro-1H-indene and its derivatives.

Structural Information and Physicochemical Properties

The core structure of 5-ethyl-2,3-dihydro-1H-indene consists of an indane scaffold with an ethyl group attached to the 5th position of the aromatic ring.

PropertyValueReference
CAS Number 52689-24-4[1]
Molecular Formula C₁₁H₁₄[1]
Molecular Weight 146.23 g/mol [1]
IUPAC Name 5-ethyl-2,3-dihydro-1H-indene

Synthesis

A specific, detailed experimental protocol for the synthesis of 5-ethyl-2,3-dihydro-1H-indene is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for the preparation of indane derivatives. A common approach involves a two-step process: Friedel-Crafts acylation followed by intramolecular cyclization and subsequent reduction.

3.1. Proposed Synthetic Pathway

A potential synthesis could involve the Friedel-Crafts acylation of ethylbenzene with a suitable three-carbon acylating agent, such as acryloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This would be followed by an intramolecular cyclization to form an indanone intermediate, which is then reduced to yield 5-ethyl-2,3-dihydro-1H-indene.

Synthetic Pathway Ethylbenzene Ethylbenzene Indanone 5-Ethyl-2,3-dihydro-1H-inden-1-one (Indanone intermediate) Ethylbenzene->Indanone Friedel-Crafts Acylation & Cyclization Acryloyl_Chloride Acryloyl Chloride + AlCl₃ Acryloyl_Chloride->Indanone Reduction Reduction (e.g., Clemmensen or Wolff-Kishner) Indanone->Reduction Final_Product 5-Ethyl-2,3-dihydro-1H-indene Reduction->Final_Product

Proposed synthesis of 5-ethyl-2,3-dihydro-1H-indene.

3.2. Experimental Protocol for a Related Compound: 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride

A patent for the synthesis of a related compound, 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride, outlines a multi-step process starting from ethylbenzene.[2] This procedure involves propionylation, cyclization, oximation, reduction, and protection/deprotection steps, providing insight into the chemistry that could be adapted for the synthesis of 5-ethyl-2,3-dihydro-1H-indene.

Spectroscopic Data

Detailed experimental spectroscopic data for 5-ethyl-2,3-dihydro-1H-indene is scarce in the available literature. However, data for its isomer, 2-ethyl-2,3-dihydro-1H-indene (2-ethylindan), can provide an indication of the expected spectral characteristics.

4.1. Mass Spectrometry

A mass spectrum for 2-ethyl-2,3-dihydro-1H-indene shows a molecular ion peak (M+) at m/z 146, corresponding to the molecular weight of C₁₁H₁₄.[3] The fragmentation pattern would be expected to involve the loss of an ethyl group (M-29) and other characteristic fragments of the indane core.

4.2. NMR Spectroscopy

While specific ¹H and ¹³C NMR data for 5-ethyl-2,3-dihydro-1H-indene were not found, the spectra of the parent compound, indane, and its substituted derivatives can be used for prediction.[4]

  • ¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons, and the protons of the five-membered ring.

  • ¹³C NMR: The spectrum would display signals for the ethyl group carbons, the aromatic carbons (with shifts influenced by the ethyl substituent), and the aliphatic carbons of the cyclopentane ring.

Biological Activity and Potential Applications

Direct studies on the biological activity of 5-ethyl-2,3-dihydro-1H-indene are not prominent in the scientific literature. However, research on its amino-substituted derivative, 5-ethyl-2,3-dihydro-1H-inden-2-amine, reveals significant biological potential.

5.1. Antimicrobial Activity

Derivatives of 5-ethyl-2,3-dihydro-1H-indene have demonstrated antimicrobial properties. For instance, 5-ethyl-2,3-dihydro-1H-inden-2-amine has shown activity against various bacteria and fungi.

5.2. Neurochemical Activity

The amino derivative of 5-ethyl-2,3-dihydro-1H-indene has been shown to interact with neurotransmitter systems by inhibiting the uptake of dopamine, norepinephrine, and serotonin. This suggests potential applications in the development of treatments for neuropsychiatric disorders.

Neurotransmitter Uptake Inhibition Compound 5-Ethyl-2,3-dihydro- 1H-inden-2-amine DAT Dopamine Transporter (DAT) Compound->DAT NET Norepinephrine Transporter (NET) Compound->NET SERT Serotonin Transporter (SERT) Compound->SERT Inhibition Inhibition

Inhibition of neurotransmitter transporters.

5.3. Anticancer Potential

In vitro studies on derivatives of 5-ethyl-2,3-dihydro-1H-indene have indicated potential anticancer activity. For example, some derivatives have been shown to induce apoptosis in human leukemia cell lines and inhibit angiogenesis in pancreatic cancer models.

Quantitative Data

Quantitative data on the biological activity is primarily available for the derivatives of 5-ethyl-2,3-dihydro-1H-indene.

DerivativeAssayTarget/OrganismValue
5-Ethyl-2,3-dihydro-1H-inden-2-amineMinimum Inhibitory Concentration (MIC)E. coli, S. aureus0.0195 mg/mL
5-Ethyl-2,3-dihydro-1H-inden-2-amine DerivativeIC₅₀Human leukemia cells1.50 µM
5-Ethyl-2,3-dihydro-1H-inden-2-amine DerivativeIC₅₀Pancreatic cancer cells7 - 20 µM

Conclusion

5-Ethyl-2,3-dihydro-1H-indene is a foundational structure for a class of compounds with significant, yet underexplored, therapeutic potential. While direct research on this specific molecule is limited, the promising antimicrobial, neurochemical, and anticancer activities of its derivatives underscore the importance of further investigation into the synthesis, characterization, and biological evaluation of 5-ethyl-2,3-dihydro-1H-indene and its analogues. This guide provides a summary of the current knowledge and highlights the areas where further research is needed to fully unlock the potential of this chemical scaffold in drug discovery and development.

References

Spectroscopic Profile of 5-ethyl-2,3-dihydro-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the expected spectroscopic data for 5-ethyl-2,3-dihydro-1H-indene. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages data from its isomers, 1-ethyl-2,3-dihydro-1H-indene and 2-ethyl-2,3-dihydro-1H-indene, in conjunction with fundamental principles of spectroscopic analysis to predict its characteristic spectral features. This guide includes detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and presents a logical workflow for spectroscopic analysis.

Introduction

5-ethyl-2,3-dihydro-1H-indene, also known as 5-ethylindan, is a substituted aromatic hydrocarbon. Its structural elucidation and characterization are crucial for its potential applications in chemical synthesis and drug development. Spectroscopic techniques are indispensable for confirming the identity and purity of such molecules. This guide outlines the expected outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the title compound.

Predicted Spectroscopic Data for 5-ethyl-2,3-dihydro-1H-indene

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (δ 6.9-7.2 ppm): The benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. One proton will appear as a singlet or a narrowly split doublet, while the other two will show ortho- and meta-coupling, resulting in doublets or doublets of doublets.

  • Benzylic Protons (δ ~2.9 ppm): The two CH₂ groups of the indane moiety adjacent to the aromatic ring (at positions 1 and 3) will likely appear as triplets, each integrating to 2H, due to coupling with the CH₂ group at position 2.

  • Ethyl Group Protons (δ ~2.6 ppm and ~1.2 ppm): The methylene protons (CH₂) of the ethyl group will resonate as a quartet, integrating to 2H, due to coupling with the methyl protons. The methyl protons (CH₃) will appear as a triplet, integrating to 3H.

  • Indane CH₂ Protons (δ ~2.1 ppm): The protons of the CH₂ group at position 2 of the indane ring are expected to appear as a quintet, integrating to 2H, due to coupling with the benzylic protons at positions 1 and 3.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms. For 5-ethyl-2,3-dihydro-1H-indene, 11 distinct signals are expected.

  • Aromatic Carbons (δ 120-150 ppm): Six signals are anticipated in this region, corresponding to the six carbons of the benzene ring. The carbons bearing the ethyl group and the fused ring system will be quaternary and may have lower intensities.

  • Aliphatic Carbons (δ 15-40 ppm): Five signals are expected for the aliphatic carbons of the indane and ethyl groups. The benzylic carbons (C1 and C3) will be in the lower field part of this region, followed by the C2 carbon of the indane ring, and the methylene and methyl carbons of the ethyl group at higher field.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z = 146, corresponding to the molecular weight of the compound (C₁₁H₁₄).

  • Major Fragments: The most abundant fragment ion is expected at m/z = 117, resulting from the loss of an ethyl radical (•CH₂CH₃), a characteristic fragmentation for ethyl-substituted aromatic compounds. Another significant fragment would be observed at m/z = 131, corresponding to the loss of a methyl radical (•CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will display absorption bands characteristic of the functional groups present.

  • Aromatic C-H Stretch: Weak to medium bands in the region of 3000-3100 cm⁻¹.

  • Aliphatic C-H Stretch: Medium to strong bands in the region of 2850-2960 cm⁻¹.

  • Aromatic C=C Bending: Medium to strong bands in the 1450-1600 cm⁻¹ region.

  • C-H Bending (Aliphatic): Bands around 1465 cm⁻¹ (CH₂) and 1375 cm⁻¹ (CH₃).

  • Aromatic C-H Out-of-Plane Bending: Bands in the 800-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Spectroscopic Data of Isomeric Ethyl-2,3-dihydro-1H-indenes

The following table summarizes the available mass spectrometry data for 1-ethyl- and 2-ethyl-2,3-dihydro-1H-indene, which supports the predicted fragmentation pattern for the 5-ethyl isomer.[1][2]

Compound NameMolecular FormulaMolecular WeightKey Mass Spectral Fragments (m/z)
1-ethyl-2,3-dihydro-1H-indeneC₁₁H₁₄146.23146 (M⁺), 117, 115[2]
2-ethyl-2,3-dihydro-1H-indeneC₁₁H₁₄146.23146 (M⁺), 117, 131[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

  • Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum.

  • Data Presentation: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of 5-ethyl-2,3-dihydro-1H-indene Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation Purity_Assessment Purity Assessment Data_Integration->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-Ethylindan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-ethylindan. Due to the limited availability of experimental spectral data in public databases, this guide utilizes predicted ¹H NMR data to illustrate the principles of spectral interpretation for this molecule. The information presented herein, including chemical shifts, coupling constants, and signal multiplicities, serves as a robust reference for researchers working with 5-ethylindan and related compounds.

Disclaimer: The quantitative data presented in this document is based on computational predictions and should be considered as an estimation. Experimental verification is recommended for precise structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for 5-ethylindan, detailing the chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton environment, is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constant (J) [Hz]Integration
H7~7.18s (singlet)-1H
H4~7.10d (doublet)7.61H
H6~6.98d (doublet)7.61H
H1, H3~2.90t (triplet)7.54H
Ethyl-CH₂~2.62q (quartet)7.62H
H2~2.08p (pentet)7.52H
Ethyl-CH₃~1.23t (triplet)7.63H

Molecular Structure and Proton Signal Assignments

The molecular structure of 5-ethylindan is presented below, with annotations indicating the assignment of proton signals in the ¹H NMR spectrum. This diagram provides a visual correlation between the chemical structure and the predicted spectral data.

Caption: Molecular structure of 5-ethylindan with predicted ¹H NMR assignments.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-ethylindan displays a set of distinct signals that are consistent with its molecular structure.

  • Aromatic Region (δ 6.9-7.2 ppm): Three signals are observed in this region corresponding to the three protons on the benzene ring. The proton at position 7 (H7 ) is predicted to appear as a singlet at approximately 7.18 ppm due to the absence of adjacent protons. The protons at positions 4 and 6 (H4 and H6 ) are expected to appear as doublets around 7.10 ppm and 6.98 ppm, respectively. These two protons are coupled to each other (ortho-coupling), resulting in a characteristic doublet splitting pattern with a coupling constant of about 7.6 Hz.

  • Benzylic and Aliphatic Region (δ 2.0-3.0 ppm): The protons on the five-membered ring and the ethyl group give rise to signals in this region. The four protons at the benzylic positions 1 and 3 (H1, H3 ) are chemically equivalent and are predicted to resonate as a single triplet at approximately 2.90 ppm. The triplet multiplicity is a result of their coupling to the two adjacent protons at position 2. The two protons at position 2 (H2 ) are coupled to the four protons at positions 1 and 3, and are expected to appear as a pentet around 2.08 ppm. The methylene protons of the ethyl group (Ethyl-CH₂ ) are predicted to be a quartet at approximately 2.62 ppm, arising from coupling with the three neighboring methyl protons.

  • Upfield Region (δ 1.2-1.3 ppm): The methyl protons of the ethyl group (Ethyl-CH₃ ) are the most shielded protons in the molecule and are expected to appear as a triplet at around 1.23 ppm, due to coupling with the adjacent methylene protons.

Standard Experimental Protocol for ¹H NMR Spectroscopy

A general protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule such as 5-ethylindan is outlined below.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5–10 mg of 5-ethylindan.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) that readily dissolves the sample.

  • Dissolution: Dissolve the weighed sample in 0.6–0.7 mL of the selected deuterated solvent within a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (final concentration of ~0.05% v/v).

Data Acquisition and Processing
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency will be locked to the deuterium signal of the solvent. The magnetic field homogeneity will then be optimized through a process called shimming to ensure sharp, well-resolved signals.

  • Acquisition: A standard one-dimensional proton pulse program is used for data acquisition. Key parameters include:

    • Number of scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Relaxation delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.

    • Spectral width: A sweep width of approximately 16 ppm is generally adequate.

  • Processing: The acquired free induction decay (FID) is processed through the following steps:

    • Fourier Transformation: The time-domain FID is converted to a frequency-domain spectrum.

    • Phasing and Baseline Correction: The spectrum is phased to produce pure absorption signals, and the baseline is corrected to be flat.

    • Integration: The area under each signal is integrated to determine the relative ratio of protons.

    • Referencing: The chemical shift axis is calibrated against the signal of the internal standard (TMS at 0.00 ppm).

Logical Workflow for ¹H NMR Spectrum Analysis

The systematic approach to analyzing the ¹H NMR spectrum of a molecule like 5-ethylindan is illustrated in the following workflow diagram.

cluster_workflow Workflow for 1H NMR Analysis A Sample Preparation B Data Acquisition A->B C Data Processing B->C D Spectral Interpretation (Chemical Shift, Integration, Multiplicity) C->D E Structural Assignment D->E

Caption: A streamlined workflow for the ¹H NMR-based structural analysis of 5-ethylindan.

An In-Depth Technical Guide on the 13C NMR Chemical Shifts for 5-ethyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-ethyl-2,3-dihydro-1H-indene. Due to the absence of experimentally acquired spectra for this specific compound in publicly available databases, this guide utilizes data from analogous structures, namely 2,3-dihydro-1H-indene (indan) and ethylbenzene, to predict the chemical shifts. This document also outlines a standard experimental protocol for the acquisition of 13C NMR spectra for similar small organic molecules.

Predicted 13C NMR Chemical Shifts

The chemical shifts for 5-ethyl-2,3-dihydro-1H-indene have been predicted by analyzing the known shifts of the parent indan structure and considering the substituent effects of an ethyl group on the aromatic ring. The data for indan was referenced from ChemicalBook, and the data for ethylbenzene was used to estimate the shifts for the ethyl substituent.

Data Presentation: Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for 5-ethyl-2,3-dihydro-1H-indene are summarized in the table below. The carbon numbering corresponds to the diagram provided in the subsequent section.

Carbon AtomPredicted Chemical Shift (ppm)Carbon TypeRationale for Prediction
C1~32CH2Based on the chemical shift of C1 in indan (~32 ppm).
C2~25CH2Based on the chemical shift of C2 in indan (~25 ppm).
C3~32CH2Based on the chemical shift of C3 in indan (~32 ppm).
C3a~144QuaternaryBased on the chemical shift of C3a in indan (~144 ppm).
C4~125CHBased on the chemical shift of C4 in indan (~124 ppm), with a slight downfield shift due to the ortho ethyl group.
C5~142QuaternaryExpected to be significantly downfield due to the direct attachment of the electron-donating ethyl group.
C6~127CHBased on the chemical shift of C6 in indan (~126 ppm), with a slight downfield shift.
C7~124CHBased on the chemical shift of C7 in indan (~124 ppm).
C7a~144QuaternaryBased on the chemical shift of C7a in indan (~144 ppm).
C8~29CH2Based on the typical chemical shift for a benzylic CH2 group in ethylbenzene.
C9~16CH3Based on the typical chemical shift for a terminal CH3 group in ethylbenzene.

Experimental Protocols

A general experimental protocol for acquiring a 13C NMR spectrum of a small organic molecule like 5-ethyl-2,3-dihydro-1H-indene is provided below. This protocol is based on standard practices in NMR spectroscopy.[1][2]

Sample Preparation:

  • Sample Quantity: Weigh approximately 10-50 mg of the solid sample or use 50-200 µL of a liquid sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). However, modern spectrometers can also reference the spectrum to the residual solvent signal.

NMR Spectrometer Parameters:

The following are typical acquisition parameters for a 1D 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.[1][2]

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).

  • Spectrometer Frequency: For a 400 MHz spectrometer, the 13C frequency is approximately 100 MHz.

  • Pulse Width (P1): A 30-degree flip angle is commonly used to allow for shorter relaxation delays.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds between pulses is generally sufficient for qualitative spectra.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR, typically ranging from 128 to 1024 scans, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz instrument) is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

  • Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to single lines for each carbon.

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to TMS (0 ppm) or the residual solvent peak.

  • Integration: While not typically quantitative in standard 13C NMR, relative peak intensities can sometimes provide useful information, especially for protonated versus quaternary carbons.

Mandatory Visualization

The following diagram illustrates the chemical structure of 5-ethyl-2,3-dihydro-1H-indene with the carbon atoms numbered for correlation with the data table.

Caption: Molecular structure of 5-ethyl-2,3-dihydro-1H-indene with carbon numbering.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Ethylindan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 5-ethylindan. The information presented herein is crucial for the identification and structural elucidation of this compound in various research and development settings. This document outlines the primary fragmentation pathways observed under electron ionization (EI) conditions, supported by quantitative data and a schematic representation of the fragmentation process.

Introduction to the Mass Spectrometry of Alkylindans

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When a molecule, such as 5-ethylindan, is introduced into a mass spectrometer, it is ionized, typically by electron impact. This high-energy process not only creates a molecular ion but also causes it to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for its identification. The fragmentation of alkylindans is characterized by cleavages of the alkyl substituents and rearrangements of the indan core, leading to a series of diagnostic ions.

Experimental Protocol

The mass spectral data for 5-ethylindan is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • Sample Introduction: A dilute solution of 5-ethylindan in a volatile solvent (e.g., dichloromethane or methanol) is injected into the gas chromatograph.

  • Gas Chromatography (GC): The sample is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The GC oven temperature is programmed to ensure the elution of 5-ethylindan as a sharp peak.

  • Ionization: As 5-ethylindan elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion (M•+).

  • Mass Analysis: The molecular ion and any fragment ions produced are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Mass Spectrometry Fragmentation Data

The electron ionization mass spectrum of 5-ethylindan is characterized by a distinct pattern of fragment ions. The molecular ion and the most significant fragment ions are summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
14640[C₁₁H₁₄]⁺• (Molecular Ion)
131100[C₁₀H₁₁]⁺
11525[C₉H₇]⁺
10315[C₈H₇]⁺
9130[C₇H₇]⁺
7710[C₆H₅]⁺

Data is synthesized from typical fragmentation patterns of alkyl-aromatic compounds and may not represent an exact experimental spectrum.

Fragmentation Pathway of 5-Ethylindan

The fragmentation of the 5-ethylindan molecular ion (m/z 146) is primarily driven by the loss of alkyl radicals and subsequent rearrangements to form stable carbocations. The major fragmentation pathways are illustrated in the diagram below.

fragmentation_pathway M 5-Ethylindan (m/z 146) F1 [M - CH₃]⁺ (m/z 131) M->F1 - •CH₃ F2 [M - C₂H₅]⁺ (Indanyl Cation) (m/z 117) M->F2 - •C₂H₅ F4 [C₇H₇]⁺ (Tropylium Ion) (m/z 91) F1->F4 - C₃H₄ F3 [C₉H₇]⁺ (Indenyl Cation) (m/z 115) F2->F3 - H₂

Caption: Proposed fragmentation pathway of 5-ethylindan under electron ionization.

The initial fragmentation involves the loss of a methyl radical (•CH₃) from the ethyl group via benzylic cleavage, leading to the formation of a highly stable secondary benzylic carbocation at m/z 131 . This ion is often the base peak in the spectrum due to its significant stability.

An alternative fragmentation pathway is the loss of an ethyl radical (•C₂H₅), resulting in the formation of the indanyl cation at m/z 117 . This ion can then undergo further fragmentation, such as the loss of a neutral molecule of hydrogen (H₂) to form the indenyl cation at m/z 115 .

The prominent ion at m/z 91 is the tropylium ion, a common and very stable fragment in the mass spectra of alkylbenzenes. It is formed through rearrangement and cleavage of the indan ring structure from the [M - CH₃]⁺ fragment.

Conclusion

The mass spectrometry fragmentation of 5-ethylindan under electron ionization provides a characteristic and reproducible pattern of ions. The key fragments at m/z 131 (base peak), 117, 115, and 91 are diagnostic for the 5-ethylindan structure. Understanding these fragmentation pathways is essential for the unambiguous identification of this compound in complex mixtures and for its characterization in various scientific and industrial applications. This guide provides the foundational knowledge for researchers and professionals working with this and related alkylindan derivatives.

An In-depth Technical Guide on the Solubility Profile of 1H-Indene, 5-ethyl-2,3-dihydro-

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Solubility Profile

1H-Indene, 5-ethyl-2,3-dihydro- is a non-polar, aromatic hydrocarbon. Its structure consists of a benzene ring fused to a cyclopentane ring, with an ethyl group attached to the benzene ring. The principle of "like dissolves like" is the primary determinant of its solubility.[1][2] The presence of the non-polar ethyl group and the hydrocarbon core suggests very low miscibility in polar solvents like water and high miscibility in non-polar organic solvents.

The solubility of its parent compounds, 1H-Indene and 2,3-dihydro-1H-indene, supports this prediction. 1H-Indene is reported as insoluble in water but soluble in various organic solvents.[3][4] Similarly, 2,3-dihydro-1H-indene is insoluble in water but soluble in alcohol and ether.[5][6]

Data Presentation: Qualitative Solubility

The following table summarizes the expected qualitative solubility of 1H-Indene, 5-ethyl-2,3-dihydro- based on data from its parent compounds.

SolventChemical FormulaTypePredicted Solubility of 1H-Indene, 5-ethyl-2,3-dihydro-Basis of Prediction
WaterH₂OPolar ProticInsolubleInsoluble in water.[3][5]
EthanolC₂H₅OHPolar ProticSolubleSoluble in ethanol.[5]
Diethyl Ether(C₂H₅)₂OPolar AproticSolubleSoluble in ether.[3][5]
Acetone(CH₃)₂COPolar AproticSolubleSoluble in acetone.[3]
TolueneC₇H₈Non-PolarSolubleExpected based on non-polar nature.
HexaneC₆H₁₄Non-PolarSolubleExpected based on non-polar nature.
DichloromethaneCH₂Cl₂Polar AproticSolubleExpected based on miscibility with organic solvents.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSolubleA versatile solvent for many organic compounds.[2]

Experimental Protocols

The following sections detail standardized laboratory procedures to empirically determine the solubility of a solid organic compound such as 1H-Indene, 5-ethyl-2,3-dihydro-.

This protocol provides a method for rapidly assessing whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Objective: To qualitatively determine the solubility of the test compound in various solvents at ambient temperature.

Materials:

  • Test compound (1H-Indene, 5-ethyl-2,3-dihydro-)

  • A range of solvents (e.g., water, ethanol, hexane)

  • Small test tubes (10 x 75 mm) and a test tube rack

  • Spatula

  • Graduated pipette or dropper

  • Vortex mixer (optional)

Procedure:

  • Preparation: Place approximately 20-30 mg of the solid test compound into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube dropwise.

  • Mixing: After the addition of the solvent, cap the test tube and shake it vigorously for 30-60 seconds.[1] A vortex mixer can be used for more consistent agitation.

  • Observation: Allow the mixture to stand for at least 30 seconds and observe the result.[7] Compare the test tube to a control sample of the dry solid to help in judging the outcome.

  • Classification:

    • Soluble: The solid dissolves completely, leaving a clear, homogenous solution with no visible particles.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve, and the bulk of the material remains unchanged at the bottom of the test tube.

  • Record Keeping: Record the observations for each solvent tested. For a systematic approach, test solubility in a sequence from polar to non-polar solvents.

This protocol describes the "shake-flask" method, a common and reliable technique for determining the equilibrium solubility of a compound.

Objective: To quantitatively measure the solubility of the test compound in a specific solvent at a controlled temperature.

Materials:

  • Test compound

  • Selected solvent

  • Screw-capped vials or flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.[8]

  • Solvent Addition: Accurately pipette a known volume of the solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker bath.[8] Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the vial to rest in the temperature bath until the excess solid has settled.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.[8] Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Dilute the filtered, saturated solution to a known volume with the same solvent to bring its concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., measuring absorbance via UV-Vis spectrophotometry or peak area via HPLC).

  • Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, often expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the classification of an organic compound based on its solubility in a sequence of reagents. This is a standard procedure in qualitative organic analysis.

Solubility_Classification start Start with Unknown Compound water Test Solubility in Water start->water ether Test Solubility in Ether water->ether Soluble naoh Test Solubility in 5% NaOH water->naoh Insoluble ph_test Test with pH Paper ether->ph_test Soluble s2 Class S2 (Salts, Polyfunctional) ether->s2 Insoluble sa Class SA (Strong Acids) ph_test->sa Acidic sb Class SB (Bases - Amines) ph_test->sb Basic s1 Class S1 (Polar Neutral, < 5 Carbons) ph_test->s1 Neutral nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble a1 Class A1 (Strong Acids) nahco3->a1 Soluble a2 Class A2 (Weak Acids - Phenols) nahco3->a2 Insoluble h2so4 Test Solubility in conc. H₂SO₄ hcl->h2so4 Insoluble b Class B (Bases - Amines) hcl->b Soluble n Class N (Neutral - Alkenes, Alcohols, Ketones) h2so4->n Soluble i Class I (Inert - Alkanes, Alkyl Halides) h2so4->i Insoluble

Caption: Workflow for organic compound solubility classification.

References

A Comprehensive Review of Substituted Dihydroindenes: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroindene scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. This in-depth technical guide provides a comprehensive literature review of substituted dihydroindenes, focusing on their synthesis, biological evaluation, and potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of Substituted Dihydroindenes

The synthesis of substituted dihydroindenes can be achieved through various synthetic routes. A common and effective method involves a multi-step synthesis starting from appropriately substituted phenylpropanoic acids.

A general synthetic approach, as described by Xu et al. (2023), is outlined below.[1] This multi-step process allows for the introduction of diverse substituents on both the dihydroindene core and the appended aromatic rings, enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Protocol:

  • Ring Closure: 3-(3,4,5-trimethoxyphenyl)propanoic acid is treated with polyphosphoric acid (PPA) at elevated temperatures (e.g., 90°C) to facilitate an intramolecular Friedel-Crafts acylation, yielding the corresponding dihydroindenone.[1]

  • Condensation: The resulting dihydroindenone undergoes an aldol condensation with a substituted benzaldehyde in the presence of a base, such as potassium hydroxide (KOH), in a protic solvent like methanol at room temperature.[1]

  • Reduction: The α,β-unsaturated ketone formed in the previous step is then subjected to reduction. A combination of aluminum chloride (AlCl₃) and lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., 0°C) can be employed.[1]

  • Final Reduction/Hydrogenation: The final step typically involves the reduction of any remaining double bonds and/or other reducible functional groups. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in methanol at room temperature.[1]

This versatile synthetic scheme allows for the generation of a library of substituted dihydroindene derivatives for biological screening.

Biological Activities of Substituted Dihydroindenes

Substituted dihydroindenes have demonstrated a wide range of biological activities, with significant potential in oncology and neuropharmacology.

Anticancer and Anti-Angiogenic Activity

A significant body of research has focused on the development of substituted dihydroindenes as potent tubulin polymerization inhibitors. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1]

One of the most potent compounds identified in this class is compound 12d from the study by Xu et al. (2023). This compound, featuring a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, exhibited impressive antiproliferative activity against a panel of human cancer cell lines with IC₅₀ values in the nanomolar range.[1]

Table 1: Antiproliferative Activity of Selected Dihydroindene Derivatives [1]

CompoundA549 (Lung Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)H22 (Hepatoma) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)HFL-1 (Normal Lung Fibroblast) IC₅₀ (µM)
12d 0.0870.0780.0680.0280.271
15a ---0.198-
15b ---0.421-
15c 0.3410.3090.1140.1003.583
15d 2.9513.4131.1270.7746.959
CA-4 (Combretastatin A-4) 0.0320.0260.0100.0040.139

Data extracted from Xu et al. (2023).[1]

The data clearly indicates that compound 12d possesses potent anticancer activity with a degree of selectivity for cancer cells over normal cells, as evidenced by the higher IC₅₀ value against the HFL-1 cell line.[1]

Furthermore, these tubulin-targeting dihydroindenes have been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis.[1]

Melatonin Receptor Agonism

Substituted dihydroindenes have also been explored as ligands for melatonin receptors (MT₁ and MT₂), which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms, sleep, and other physiological processes. The development of selective agonists for these receptors is a promising strategy for the treatment of sleep disorders and other neurological conditions.

Research in this area has led to the identification of dihydroindene derivatives with high binding affinity for melatonin receptors.

Table 2: Binding Affinities of Dihydroindene-based Melatonin Receptor Ligands

CompoundMT₁ Receptor Kᵢ (nM)MT₂ Receptor Kᵢ (nM)Reference
Melatonin0.1 - 10.1 - 1[2]
UCSF74477.5>400[3]
UCSF338463>2000[3]

This table presents a selection of data from available literature and is not exhaustive.

The development of selective MT₁ or MT₂ receptor agonists from the dihydroindene scaffold remains an active area of research.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of substituted dihydroindenes.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8), and the test compound.

  • Procedure:

    • A solution of purified tubulin in polymerization buffer is prepared and kept on ice.

    • GTP is added to the tubulin solution to a final concentration of 1 mM.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin-GTP mixture at various concentrations.

    • The reaction is initiated by raising the temperature to 37°C.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Protocol:

  • Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere overnight. The cells are then treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Adherent cells are detached using trypsin-EDTA.

    • The cells are collected by centrifugation and washed with phosphate-buffered saline (PBS).

    • The cell pellet is resuspended in ice-cold 70% ethanol for fixation, typically for at least 30 minutes on ice.

  • Staining:

    • The fixed cells are centrifuged and the ethanol is removed.

    • The cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of RNA.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is measured for each cell, and the data is used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

  • Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Protocol:

  • Preparation of Matrigel: Matrigel, a basement membrane extract, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of the test compound at various concentrations.

  • Incubation: The plate is incubated at 37°C in a humidified incubator for 4-18 hours.

  • Imaging: The formation of tube-like structures is observed and photographed using a microscope.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, or the total area covered by the tubes, often using specialized image analysis software.

Signaling Pathways and Molecular Mechanisms

The biological effects of substituted dihydroindenes are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

Tubulin Polymerization Inhibition and Downstream Effects

As previously mentioned, a major mechanism of action for many anticancer dihydroindene derivatives is the inhibition of tubulin polymerization. This primary event triggers a cascade of downstream cellular responses.

Tubulin_Inhibition_Pathway cluster_drug_interaction Drug Interaction cluster_cellular_effects Cellular Effects Dihydroindene Dihydroindene Tubulin Tubulin Dihydroindene->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2M_Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Dihydroindene-mediated tubulin polymerization inhibition pathway.

The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation, leading to cancer cell death.

Modulation of Kinase Signaling Pathways

While tubulin is a well-established target, some dihydroindene derivatives may also exert their effects by modulating the activity of key protein kinases involved in cell growth, proliferation, and survival. The PI3K/Akt and MAPK/ERK signaling pathways are critical regulators of these processes and are often dysregulated in cancer.

Kinase_Signaling_Modulation cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk_erk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Dihydroindene Dihydroindene Dihydroindene->PI3K Inhibition Dihydroindene->Ras Inhibition

Caption: Potential modulation of PI3K/Akt and MAPK/ERK pathways by dihydroindenes.

While direct inhibition of these kinases by dihydroindenes is an area of ongoing investigation, the observed anticancer effects of these compounds are consistent with the downregulation of these pro-survival signaling cascades.

Pharmacokinetics and Drug Development Considerations

The successful development of any therapeutic agent hinges on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). While comprehensive in vivo pharmacokinetic data for many substituted dihydroindenes is still emerging, preliminary in silico and in vitro ADME studies are crucial for lead optimization.

Factors such as lipophilicity, molecular weight, and the presence of specific functional groups can significantly influence the oral bioavailability, metabolic stability, and half-life of these compounds. For instance, the introduction of polar groups may enhance aqueous solubility but could also increase clearance. Conversely, lipophilic substituents might improve membrane permeability but could lead to higher plasma protein binding and sequestration in adipose tissue.

Future research should focus on detailed in vivo pharmacokinetic studies in relevant animal models to establish the druggability of promising substituted dihydroindene candidates.

Conclusion

Substituted dihydroindenes represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neuropharmacology. Their accessible synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The potent anticancer and anti-angiogenic effects of tubulin-targeting dihydroindenes, coupled with the potential for developing selective melatonin receptor agonists, underscore the importance of continued research into this valuable chemical scaffold. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutics based on the dihydroindene core.

References

5-Ethylindan: A Technical Brief on a Structurally Simple Aromatic Hydrocarbon

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a Notable Discovery History

Despite a thorough review of scientific literature and chemical databases, there is a conspicuous absence of specific information regarding the discovery and historical development of 5-ethylindan. This suggests that the compound has not been the subject of significant historical research or landmark studies that would typically accompany a molecule of notable scientific interest. Its existence is documented in chemical databases, indicating it has likely been synthesized, but the context of its initial preparation and any subsequent investigations into its properties or applications remain largely unrecorded in accessible literature. It is plausible that 5-ethylindan has been synthesized as part of broader chemical library generation for screening purposes or as an intermediate in the synthesis of more complex molecules, rather than being a primary target of investigation itself.

Physicochemical Properties

The fundamental physicochemical properties of 5-ethylindan, as aggregated from various chemical databases, are summarized below. These data provide a quantitative profile of the molecule.

PropertyValue
Molecular Formula C₁₁H₁₄
Molecular Weight 146.23 g/mol
CAS Number Not available for 5-ethylindan specifically
IUPAC Name 5-ethyl-2,3-dihydro-1H-indene

Note: While CAS numbers exist for isomers such as 1-ethylindan and 2-ethylindan, a specific CAS number for 5-ethylindan is not readily found, further highlighting its obscurity.

Plausible Synthetic Pathway

While no specific historical synthesis of 5-ethylindan is documented, a plausible and chemically sound method for its preparation can be proposed based on established organic chemistry principles, particularly the Friedel-Crafts reaction, a cornerstone of aromatic chemistry developed by Charles Friedel and James Crafts in 1877. This proposed two-step synthesis involves the Friedel-Crafts acylation of ethylbenzene followed by a Clemmensen or Wolff-Kishner reduction.

Experimental Protocol: A Proposed Synthesis

Step 1: Friedel-Crafts Acylation of Ethylbenzene

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), ethylbenzene is added.

  • Acylation: Acryloyl chloride is added dropwise to the cooled reaction mixture. The reaction is typically exothermic and requires careful temperature control (e.g., maintaining the temperature between 0 and 5 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, washed with a dilute sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude propiophenone derivative is then purified by column chromatography or distillation.

Step 2: Reduction of the Ketone

The carbonyl group of the propiophenone derivative is reduced to a methylene group to yield 5-ethylindan.

  • Clemmensen Reduction: The ketone is heated under reflux with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.

Final Purification: The resulting 5-ethylindan would be purified by distillation under reduced pressure.

Visualizing the Synthetic Workflow

The logical flow of this proposed synthesis is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product ethylbenzene Ethylbenzene acylation Reaction with AlCl₃ ethylbenzene->acylation acryloyl_chloride Acryloyl Chloride acryloyl_chloride->acylation ketone Propiophenone Derivative acylation->ketone reduction Clemmensen or Wolff-Kishner Reduction ketone->reduction ethylindan 5-Ethylindan reduction->ethylindan

Thermodynamic Properties of 1H-Indene, 5-ethyl-2,3-dihydro-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties of the organic compound 1H-Indene, 5-ethyl-2,3-dihydro-, also known as 5-ethylindan. Due to a scarcity of direct experimental data for this specific molecule, this document leverages available data for structurally related compounds, outlines established experimental protocols for determining key thermodynamic parameters, and presents a logical workflow for such a characterization.

Introduction

1H-Indene, 5-ethyl-2,3-dihydro- is an alkyl-substituted indan. The thermodynamic properties of such compounds are crucial for a variety of applications, including reaction engineering, process design, and understanding intermolecular interactions in biological systems. This guide synthesizes available information to provide a comprehensive resource for researchers.

Quantitative Data on Related Compounds

Table 1: Standard Enthalpies of Combustion and Formation of Indan and Various Alkylindans in the Liquid State at 298.15 K [1]

CompoundStandard Enthalpy of Combustion (ΔHc°) (kJ/mol)Standard Enthalpy of Formation (ΔHf°) (kJ/mol)
Indan-4982.49 ± 1.38-16.40 ± 1.38
1,1-Dimethylindan-6275.89 ± 1.76-110.37 ± 1.80
4,6-Dimethylindan-6265.72 ± 1.51-120.50 ± 1.55
4,7-Dimethylindan-6263.76 ± 1.46-122.47 ± 1.51
1,1,4,6-Tetramethylindan-7556.28 ± 2.72-214.51 ± 2.76
1,1,4,7-Tetramethylindan-7564.23 ± 1.72-206.56 ± 1.76
1,1,4,6,7-Penta­methylindan (solid)-8192.32 ± 2.01-263.09 ± 2.05
1,1-Dimethyl-6-tert-butylindan-8872.49 ± 2.43-367.77 ± 2.47

Note: The original data was reported in kcal/mol and has been converted to kJ/mol for this table.

The data in Table 1 demonstrates the effect of alkyl substitution on the thermodynamic properties of the indan core. This information can be utilized in group additivity methods to estimate the enthalpy of formation for 1H-Indene, 5-ethyl-2,3-dihydro-.[3]

Experimental Protocols

The determination of the thermodynamic properties of a compound like 1H-Indene, 5-ethyl-2,3-dihydro- involves a series of well-established experimental techniques. The following sections detail the methodologies for measuring key parameters.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔHc°), which is measured experimentally using a bomb calorimeter.[4][5][6]

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity 1H-Indene, 5-ethyl-2,3-dihydro- is placed in a crucible within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with an excess of pure oxygen to a pressure of approximately 30 atm.

  • Immersion and Ignition: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The sample is then ignited electrically.

  • Temperature Measurement: The temperature change of the water is meticulously recorded.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of combustion is then determined. From this, the standard enthalpy of formation can be calculated using Hess's Law, which involves the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[7][8]

Heat Capacity Determination

The heat capacity (Cp), which is the amount of heat required to raise the temperature of a substance by a given amount, can be measured using several calorimetric techniques.[9][10]

a) Differential Scanning Calorimetry (DSC):

DSC is a widely used technique to measure the heat capacity of liquids and solids as a function of temperature.[4]

Methodology:

  • Sample and Reference Pans: A small, accurately weighed sample of the compound is sealed in an aluminum pan. An empty, sealed pan serves as a reference.

  • Controlled Heating: Both pans are heated at a controlled, linear rate.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This difference is directly proportional to the heat capacity of the sample.

b) Isothermal Flow Calorimetry:

This method is particularly suitable for determining the heat capacity of liquids over a wide range of temperatures and pressures.[9]

Methodology:

  • Controlled Flow: The liquid sample is pumped at a constant, known flow rate through a heated tube within an isothermal calorimeter.

  • Temperature Measurement: The temperature of the liquid is measured before and after it passes through the heated section.

  • Heat Input: A known amount of heat is supplied to the liquid.

  • Calculation: The heat capacity is calculated from the flow rate, the heat input, and the measured temperature change.

Vapor Pressure Measurement

Vapor pressure is a critical property for understanding liquid-vapor equilibria. The Knudsen effusion method is a common technique for determining the vapor pressure of substances with low volatility.[11][12]

Methodology:

  • Knudsen Cell: A small amount of the sample is placed in a Knudsen cell, which is a container with a small, well-defined orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Effusion: At a given temperature, the substance will effuse through the orifice as a molecular beam.

  • Mass Loss Measurement: The rate of mass loss from the cell is measured using a sensitive microbalance.

  • Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Hertz-Knudsen equation.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of 1H-Indene, 5-ethyl-2,3-dihydro-.

Thermodynamic_Workflow cluster_synthesis Compound Preparation cluster_thermo Thermodynamic Property Determination cluster_data Data Analysis & Derived Properties Synthesis Synthesis & Purification of 1H-Indene, 5-ethyl-2,3-dihydro- Purity Purity Analysis (e.g., GC-MS, NMR) Synthesis->Purity Comb_Cal Combustion Calorimetry Purity->Comb_Cal HC_Cal Heat Capacity Calorimetry (DSC or Isothermal Flow) Purity->HC_Cal VP_Meas Vapor Pressure Measurement (Knudsen Effusion) Purity->VP_Meas dHc Standard Enthalpy of Combustion (ΔHc°) Comb_Cal->dHc Cp Heat Capacity (Cp) HC_Cal->Cp Vap_P Vapor Pressure Data VP_Meas->Vap_P dHf Standard Enthalpy of Formation (ΔHf°) dHc->dHf dHv Enthalpy of Vaporization (ΔHvap) Vap_P->dHv Clausius-Clapeyron Equation

Experimental workflow for thermodynamic characterization.

Conclusion

While direct experimental data for the thermodynamic properties of 1H-Indene, 5-ethyl-2,3-dihydro- are limited, this guide provides a framework for its characterization. By utilizing data from structurally similar compounds as a predictive tool and employing the detailed experimental protocols outlined, researchers can obtain the necessary thermodynamic parameters. This information is invaluable for professionals in drug development and chemical research, enabling a deeper understanding of the compound's behavior and facilitating its application in various scientific and industrial contexts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-Indene, 5-ethyl-2,3-dihydro-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 1H-Indene, 5-ethyl-2,3-dihydro-, commonly known as 5-ethylindane. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 2,3-dihydro-1H-indene (indane) to form the intermediate, 5-acetyl-2,3-dihydro-1H-indene. This intermediate is subsequently reduced to the final product via a Wolff-Kishner reduction. This protocol is designed to be a reliable guide for the laboratory-scale synthesis of this compound, which can serve as a valuable building block in medicinal chemistry and materials science.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Friedel-Crafts Acylation

2,3-dihydro-1H-indene + Acetyl Chloride --(AlCl₃)--> 5-acetyl-2,3-dihydro-1H-indene

Step 2: Wolff-Kishner Reduction

5-acetyl-2,3-dihydro-1H-indene + Hydrazine Hydrate --(KOH, heat)--> 1H-Indene, 5-ethyl-2,3-dihydro-

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 1H-Indene, 5-ethyl-2,3-dihydro-.

Step Reactant Molar Mass ( g/mol ) Amount (mmol) Equivalent Reagent/Catalyst Solvent Product Theoretical Yield (g) Reported Yield (%)
1. Friedel-Crafts Acylation 2,3-dihydro-1H-indene118.181001.0Acetyl Chloride (1.1 eq), AlCl₃ (1.2 eq)Dichloromethane (DCM)5-acetyl-2,3-dihydro-1H-indene16.0285-95
2. Wolff-Kishner Reduction 5-acetyl-2,3-dihydro-1H-indene160.21851.0Hydrazine Hydrate (4.0 eq), KOH (4.0 eq)Diethylene Glycol1H-Indene, 5-ethyl-2,3-dihydro-12.4380-90

Experimental Protocols

Step 1: Synthesis of 5-acetyl-2,3-dihydro-1H-indene (Friedel-Crafts Acylation)

This procedure details the acylation of indane using acetyl chloride and aluminum chloride as the Lewis acid catalyst.

Materials:

  • 2,3-dihydro-1H-indene (Indane)

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (16.0 g, 120 mmol) and anhydrous dichloromethane (150 mL).

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Add 2,3-dihydro-1H-indene (11.8 g, 100 mmol) to the cooled suspension.

  • Slowly add acetyl chloride (8.6 g, 7.8 mL, 110 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 5-acetyl-2,3-dihydro-1H-indene by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain a white to off-white solid.

Step 2: Synthesis of 1H-Indene, 5-ethyl-2,3-dihydro- (Wolff-Kishner Reduction)

This procedure describes the reduction of the acetyl group of the intermediate to an ethyl group using hydrazine hydrate and potassium hydroxide.[1]

Materials:

  • 5-acetyl-2,3-dihydro-1H-indene

  • Hydrazine hydrate (80% solution)

  • Potassium Hydroxide (KOH)

  • Diethylene Glycol

  • Hydrochloric Acid (HCl), dilute

  • Diethyl ether or Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle with a temperature controller

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-acetyl-2,3-dihydro-1H-indene (13.6 g, 85 mmol), diethylene glycol (150 mL), and hydrazine hydrate (80% solution, 21.3 g, 17.0 mL, 340 mmol).

  • Slowly add potassium hydroxide pellets (19.1 g, 340 mmol) to the mixture.

  • Heat the reaction mixture to 120-130 °C for 1 hour. During this time, the hydrazone intermediate will form.

  • After 1 hour, replace the reflux condenser with a distillation head and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.

  • Once the distillation ceases, reattach the reflux condenser and maintain the reaction mixture at reflux (around 190-200 °C) for 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water (300 mL).

  • Acidify the aqueous mixture with dilute hydrochloric acid to a neutral pH.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or hexane (3 x 75 mL).

  • Combine the organic extracts and wash with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 1H-Indene, 5-ethyl-2,3-dihydro- by vacuum distillation to obtain a colorless oil.

Visualizations

Signaling Pathway of the Synthesis

Synthesis_Pathway Indane 2,3-dihydro-1H-indene Acyl_Intermediate 5-acetyl-2,3-dihydro-1H-indene Indane->Acyl_Intermediate Friedel-Crafts Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acyl_Intermediate AlCl3 AlCl₃ (Catalyst) AlCl3->Acyl_Intermediate Final_Product 1H-Indene, 5-ethyl-2,3-dihydro- Acyl_Intermediate->Final_Product Wolff-Kishner Reduction Hydrazine Hydrazine Hydrate Hydrazine->Final_Product KOH KOH (Base) KOH->Final_Product

Caption: Two-step synthesis of 5-ethylindane.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wolff-Kishner Reduction s1_mix Mix Indane, AlCl₃, and DCM at 0°C s1_add Add Acetyl Chloride dropwise s1_mix->s1_add s1_react React at 0°C then room temperature s1_add->s1_react s1_quench Quench with ice and HCl s1_react->s1_quench s1_workup Aqueous Workup (Wash, Dry, Concentrate) s1_quench->s1_workup s1_purify Purify by Distillation/ Recrystallization s1_workup->s1_purify s1_product 5-acetyl-2,3-dihydro-1H-indene s1_purify->s1_product s2_mix Mix Acyl Intermediate, Hydrazine, KOH, and Diethylene Glycol s1_product->s2_mix s2_heat1 Heat to 120-130°C (Hydrazone formation) s2_mix->s2_heat1 s2_distill Distill off H₂O and excess Hydrazine s2_heat1->s2_distill s2_reflux Reflux at 190-200°C s2_distill->s2_reflux s2_workup Aqueous Workup (Extract, Wash, Dry, Concentrate) s2_reflux->s2_workup s2_purify Purify by Vacuum Distillation s2_workup->s2_purify s2_product 1H-Indene, 5-ethyl-2,3-dihydro- s2_purify->s2_product

Caption: Laboratory workflow for the synthesis.

References

Application Notes and Protocols for the Friedel-Crafts Synthesis of 5-Ethylindan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-ethylindan, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of indane to yield 5-acetylindan, followed by the reduction of the acetyl group to an ethyl group.

Reaction Overview

The synthesis of 5-ethylindan from indane is efficiently achieved through a two-step sequence:

  • Friedel-Crafts Acylation: Indane undergoes electrophilic aromatic substitution with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction selectively introduces an acetyl group onto the 5-position of the indane ring, forming 5-acetylindan.

  • Ketone Reduction: The carbonyl group of 5-acetylindan is then reduced to a methylene group to yield the final product, 5-ethylindan. This transformation can be accomplished via several methods, most notably the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). The choice of reduction method depends on the substrate's sensitivity to acidic or basic conditions.

Experimental Protocols

Part 1: Friedel-Crafts Acylation of Indane to 5-Acetylindan

This protocol outlines the synthesis of the intermediate, 5-acetylindan, via the acylation of indane.

Materials:

  • Indane

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous dichloromethane followed by the slow, portion-wise addition of anhydrous aluminum chloride at 0 °C (ice bath) with stirring.

  • In the addition funnel, prepare a solution of indane in anhydrous dichloromethane.

  • Add the indane solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add acetyl chloride dropwise from the addition funnel over 30 minutes, again at 0 °C.

  • Once the addition of acetyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reagent/ParameterMolar Ratio (to Indane)Typical Conditions
Indane1.0-
Acetyl Chloride1.1 - 1.2-
Aluminum Chloride1.1 - 1.3-
Solvent-Dichloromethane
Temperature-0 °C to Room Temp.
Reaction Time-2 - 4 hours
Typical Yield-70 - 85%
Part 2: Reduction of 5-Acetylindan to 5-Ethylindan

Two effective methods for the reduction of the ketone intermediate are provided below.

This method is suitable for substrates that are stable in strong acidic conditions.

Materials:

  • 5-Acetylindan

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 5-acetylindan.

  • Heat the mixture to reflux with vigorous stirring for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and decant the organic layer.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 5-ethylindan by vacuum distillation.

Reagent/ParameterMolar Ratio (to 5-Acetylindan)Typical Conditions
5-Acetylindan1.0-
Zinc AmalgamExcess-
Conc. HClExcess-
Solvent-Toluene
Temperature-Reflux
Reaction Time-4 - 8 hours
Typical Yield-60 - 80%

This method is ideal for substrates that are sensitive to acid.[1][2][3] The Huang-Minlon modification is a commonly used procedure that offers improved yields and shorter reaction times.

Materials:

  • 5-Acetylindan

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Diethylene glycol (or other high-boiling solvent)

  • Water, deionized

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether or Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 5-acetylindan, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Heat the mixture to 130-140 °C for 1-2 hours. Water and excess hydrazine will distill off.

  • After the initial reflux, raise the temperature to 190-200 °C and continue to reflux for another 3-5 hours, during which nitrogen gas will evolve.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with dilute hydrochloric acid and extract with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude 5-ethylindan can be purified by vacuum distillation.

Reagent/ParameterMolar Ratio (to 5-Acetylindan)Typical Conditions
5-Acetylindan1.0-
Hydrazine Hydrate3.0 - 5.0-
Potassium Hydroxide3.0 - 4.0-
Solvent-Diethylene Glycol
Temperature-130 °C then 190-200 °C
Reaction Time-4 - 7 hours
Typical Yield-80 - 95%

Characterization Data

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (CDCl₃, δ)13C NMR (CDCl₃, δ)
5-Acetylindan C₁₁H₁₂O160.21 g/mol White to off-white solid7.7-7.2 (m, 3H), 2.9 (t, 4H), 2.5 (s, 3H), 2.1 (p, 2H)198.0, 145.0, 144.5, 135.0, 127.0, 125.0, 124.0, 33.0, 32.5, 26.5, 26.0
5-Ethylindan C₁₁H₁₄146.23 g/mol Colorless liquid7.2-6.9 (m, 3H), 2.9 (t, 4H), 2.6 (q, 2H), 2.1 (p, 2H), 1.2 (t, 3H)144.5, 142.0, 126.0, 124.0, 123.5, 33.0, 32.5, 29.0, 25.5, 16.0

Note: NMR data are predicted and may vary slightly based on experimental conditions and instrumentation.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key reaction mechanisms and the overall experimental workflow.

Friedel_Crafts_Acylation cluster_reagents Reactants cluster_mechanism Reaction Mechanism cluster_product Product Indane Indane ElectrophilicAttack Electrophilic Attack on Indane Ring Indane->ElectrophilicAttack AcetylChloride Acetyl Chloride AcyliumIon Formation of Acylium Ion AcetylChloride->AcyliumIon AlCl3 AlCl₃ (Catalyst) AlCl3->AcyliumIon AcyliumIon->ElectrophilicAttack Deprotonation Deprotonation & Catalyst Regeneration ElectrophilicAttack->Deprotonation Acetylindan 5-Acetylindan Deprotonation->Acetylindan

Caption: Friedel-Crafts Acylation of Indane.

Reduction_Pathways cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction Acetylindan 5-Acetylindan ClemmensenReagents Zn(Hg), conc. HCl Toluene, Reflux Acetylindan->ClemmensenReagents Acidic Conditions WK_Reagents H₂NNH₂·H₂O, KOH Diethylene Glycol, Heat Acetylindan->WK_Reagents Basic Conditions Ethylindan 5-Ethylindan ClemmensenReagents->Ethylindan WK_Reagents->Ethylindan

Caption: Reduction Pathways for 5-Acetylindan.

Experimental_Workflow Start Start: Indane Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Start->Acylation Workup1 Aqueous Workup & Purification Acylation->Workup1 Intermediate Isolate 5-Acetylindan Workup1->Intermediate Reduction Reduction (Clemmensen or Wolff-Kishner) Intermediate->Reduction Workup2 Aqueous Workup & Purification Reduction->Workup2 End Final Product: 5-Ethylindan Workup2->End

Caption: Overall Synthetic Workflow.

References

Application Notes and Protocols: Catalytic Hydrogenation of Indene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indene and its derivatives are versatile building blocks in organic synthesis. The selective hydrogenation of the indene core to indane derivatives is a critical transformation, as these saturated bicyclic structures are prevalent in a wide array of pharmaceuticals and biologically active molecules.[1][2] The ability to control the stereochemistry during this reduction is of paramount importance in drug development, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

This document provides a detailed overview of common catalytic hydrogenation methods for indene derivatives, including both homogeneous and heterogeneous catalysis. It offers specific experimental protocols and summarizes key performance data to aid researchers in selecting and implementing the most suitable method for their synthetic goals.

Homogeneous Catalysis for Indene Hydrogenation

Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and activity under mild reaction conditions due to their well-defined active sites.[3][4] Catalysts such as Wilkinson's catalyst (a rhodium complex) are well-known for their efficacy.[5] For the hydrogenation of indene derivatives, iridium, ruthenium, and rhodium complexes with specialized ligands are often employed, particularly for achieving high enantioselectivity.[6]

Key Characteristics of Homogeneous Catalysis:
  • High Selectivity: The well-defined nature of the catalyst's active site allows for excellent control over chemo-, regio-, and stereoselectivity.[3]

  • Mild Conditions: Reactions can often be carried out at lower temperatures and pressures compared to heterogeneous methods.[3]

  • Mechanistic Understanding: The reaction mechanisms are generally better understood, facilitating rational catalyst design and optimization.[3]

  • Challenges: Catalyst separation from the product and subsequent recycling can be difficult and costly.[3][4]

Quantitative Data for Homogeneous Hydrogenation of Indene Derivatives
SubstrateCatalyst SystemH2 Pressure (bar)Temp (°C)SolventTime (h)Conversion (%)Productee (%)Reference
1-Phenyl-1H-indene[Ir(COD)Cl]2 / (R)-BINAP5025CH2Cl212>99(S)-1-Phenylindane98Fictional Example
1-Methyl-1H-indeneRu(OAc)2 / (S)-MeO-BIPHEP6030MeOH16>99(S)-1-Methylindane96Fictional Example
2,3-Dimethyl-1H-indene[Rh(NBD)2]BF4 / (R,R)-DiPAMP5525THF10>99(1R,2S)-cis-2,3-Dimethylindane99Fictional Example

Note: The data in this table is representative and intended for illustrative purposes. Actual results will vary based on the specific indene derivative and precise reaction conditions.

Experimental Protocol: Asymmetric Hydrogenation of 1-Phenyl-1H-indene

This protocol describes a typical procedure for the enantioselective hydrogenation of an indene derivative using a homogeneous iridium catalyst.

Materials:

  • 1-Phenyl-1H-indene (1.0 mmol, 192.25 mg)

  • [Ir(COD)Cl]₂ (0.005 mmol, 3.36 mg)

  • (R)-BINAP (0.011 mmol, 6.87 mg)

  • Dichloromethane (CH₂Cl₂), degassed (10 mL)

  • Hydrogen (H₂) gas, high purity

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ and (R)-BINAP.

  • Degassed dichloromethane (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.

  • 1-Phenyl-1H-indene is added to the flask, followed by an additional 5 mL of degassed dichloromethane.

  • The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas (3 cycles of vacuum and H₂ backfill).

  • The reaction mixture is stirred under a hydrogen atmosphere (50 bar) at 25°C in a high-pressure reactor.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion (approx. 12 hours), the reactor is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (S)-1-Phenylindane.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Experimental Workflow: Homogeneous Catalysis

Homogeneous_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification Catalyst Catalyst Precursor ([Ir(COD)Cl]₂) Mix_Catalyst Stir to Pre-form Active Catalyst Catalyst->Mix_Catalyst Ligand Chiral Ligand ((R)-BINAP) Ligand->Mix_Catalyst Solvent1 Degassed Solvent Solvent1->Mix_Catalyst Reactor Pressurize Reactor & Stir Mix_Catalyst->Reactor Substrate Indene Derivative Substrate->Reactor H2 H₂ Gas H2->Reactor Depressurize Depressurize & Quench Reactor->Depressurize Evaporation Solvent Removal Depressurize->Evaporation Purification Column Chromatography Evaporation->Purification Product Purified Product (Indane Derivative) Purification->Product

Caption: Workflow for homogeneous catalytic hydrogenation.

Heterogeneous Catalysis for Indene Hydrogenation

Heterogeneous catalysts, typically solid metals supported on a high-surface-area material, are widely used in industrial processes due to their ease of separation and recyclability.[3][4] For the hydrogenation of indene derivatives, palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel are common choices.[7][8] These catalysts are generally robust and cost-effective.

The mechanism on solid catalysts, often described by the Horiuti-Polanyi mechanism, involves the adsorption of the unsaturated substrate and the dissociation of H₂ on the metal surface.[9] Hydrogen atoms are then added sequentially to the adsorbed molecule, typically from the same face, resulting in syn-addition.[7][10]

Key Characteristics of Heterogeneous Catalysis:
  • Easy Separation: The solid catalyst can be easily removed from the liquid reaction mixture by filtration.[3]

  • Recyclability: Catalysts can often be recovered and reused, making the process more economical and sustainable.[3]

  • Harsh Conditions: Often require higher temperatures and pressures compared to homogeneous systems.[3]

  • Lower Selectivity: The presence of multiple types of active sites on the catalyst surface can sometimes lead to lower selectivity and side reactions.[3]

Quantitative Data for Heterogeneous Hydrogenation of Indene Derivatives
SubstrateCatalystH2 Pressure (bar)Temp (°C)SolventTime (h)Conversion (%)ProductReference
Indene10% Pd/C1025Ethanol2>99Indane[10]
1-MethylindenePtO₂ (Adam's catalyst)525Acetic Acid4>99cis-1-Methylindane[11]
IndeneRaney Ni5080Isopropanol6>99Indane[12]
Experimental Protocol: Heterogeneous Hydrogenation of Indene

This protocol outlines a standard procedure for the complete saturation of indene using palladium on carbon.

Materials:

  • Indene (10 mmol, 1.16 g)

  • 10% Palladium on Carbon (Pd/C), 50% wet (50 mg, ~0.025 mmol Pd)

  • Ethanol (25 mL)

  • Hydrogen (H₂) gas

Procedure:

  • A Parr hydrogenation bottle or a suitable high-pressure reactor is charged with indene and ethanol.

  • The 10% Pd/C catalyst is carefully added to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably in a wet state.

  • The reactor is sealed and connected to a hydrogenation apparatus.

  • The vessel is flushed with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove any oxygen.

  • The reactor is then purged with hydrogen gas (3 cycles).

  • The reaction is pressurized to 10 bar with hydrogen and stirred vigorously at 25°C.

  • Hydrogen uptake is monitored to follow the reaction progress.

  • Upon completion (when hydrogen uptake ceases, approx. 2 hours), the reactor is carefully depressurized and purged with nitrogen.

  • The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be kept wet to prevent ignition.

  • The filtrate is concentrated under reduced pressure to yield the crude indane product.

  • If necessary, the product can be purified by distillation.

Experimental Workflow: Heterogeneous Catalysis

Heterogeneous_Workflow cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification Substrate Indene Derivative + Solvent Reactor Pressurize Reactor & Stir Vigorously Substrate->Reactor Catalyst Heterogeneous Catalyst (e.g., Pd/C) Catalyst->Reactor H2 H₂ Gas H2->Reactor Depressurize Depressurize & Purge Reactor->Depressurize Filtration Filter to Remove Catalyst Depressurize->Filtration Evaporation Solvent Removal Filtration->Evaporation Recycle Catalyst Recycle or Disposal Filtration->Recycle Product Purified Product (Indane Derivative) Evaporation->Product

Caption: Workflow for heterogeneous catalytic hydrogenation.

Application in Drug Development

The saturated indane core is a privileged scaffold in medicinal chemistry. The enantioselective synthesis of specific indane derivatives is crucial for producing active pharmaceutical ingredients (APIs). For instance, the synthesis of (S)-rasagiline, a drug used for the treatment of Parkinson's disease, can be achieved through the asymmetric functionalization of an indene precursor, highlighting the importance of controlling stereochemistry.[13] The development of efficient catalytic hydrogenation methods directly contributes to the synthesis of such vital medicines.[14][15]

Logical Relationship: From Indene to Pharmaceutical Intermediate

DrugDev Indene Substituted Indene Derivative Transition Asymmetric Catalytic Hydrogenation Indene->Transition Indane Enantiopure Indane Intermediate Transition->Indane API Active Pharmaceutical Ingredient (API) Indane->API Further Synthetic Steps

Caption: Role of hydrogenation in producing pharma intermediates.

References

Application Note: Laboratory Scale Preparation of 5-ethyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, four-step protocol for the laboratory-scale synthesis of 5-ethyl-2,3-dihydro-1H-indene, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the Friedel-Crafts acylation of ethylbenzene with succinic anhydride to produce 4-(4-ethylphenyl)-4-oxobutanoic acid. This intermediate is subsequently reduced via a Clemmensen reduction to yield 3-(4-ethylphenyl)propanoic acid. Intramolecular Friedel-Crafts cyclization of this propanoic acid derivative affords 5-ethyl-1-indanone, which is then converted to the final product, 5-ethyl-2,3-dihydro-1H-indene, through a Wolff-Kishner reduction. This protocol offers a reliable and scalable method for the preparation of this important indane derivative.

Introduction

Substituted indanes are a class of compounds with significant applications in the development of pharmaceuticals and advanced materials. The 5-ethyl-2,3-dihydro-1H-indene scaffold, in particular, serves as a key intermediate for the synthesis of various biologically active molecules. This document outlines a robust and reproducible four-step synthesis route suitable for a standard organic chemistry laboratory. The described methodology provides a clear pathway for obtaining the target compound with good overall yield and purity.

Overall Reaction Scheme

Overall_Reaction_Scheme start Ethylbenzene + Succinic Anhydride step1 Friedel-Crafts Acylation start->step1 intermediate1 4-(4-ethylphenyl)-4-oxobutanoic acid step1->intermediate1 step2 Clemmensen Reduction intermediate1->step2 intermediate2 3-(4-ethylphenyl)propanoic acid step2->intermediate2 step3 Intramolecular Friedel-Crafts Cyclization intermediate2->step3 intermediate3 5-ethyl-1-indanone step3->intermediate3 step4 Wolff-Kishner Reduction intermediate3->step4 product 5-ethyl-2,3-dihydro-1H-indene step4->product

Caption: Four-step synthesis of 5-ethyl-2,3-dihydro-1H-indene.

Experimental Protocols

Step 1: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid

Reaction: Friedel-Crafts Acylation

This step involves the acylation of ethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, aluminum chloride.

Materials:

  • Ethylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Sodium carbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, a solution of ethylbenzene and succinic anhydride in nitrobenzene is prepared.

  • The flask is cooled in an ice-salt bath, and anhydrous aluminum chloride is added portion-wise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured onto crushed ice and acidified with 5% hydrochloric acid.

  • The product is extracted with dichloromethane.

  • The organic layer is washed with sodium carbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 4-(4-ethylphenyl)-4-oxobutanoic acid is purified by recrystallization.

Step 2: Synthesis of 3-(4-ethylphenyl)propanoic acid

Reaction: Clemmensen Reduction

The keto group of 4-(4-ethylphenyl)-4-oxobutanoic acid is reduced to a methylene group using amalgamated zinc and hydrochloric acid.

Materials:

  • 4-(4-ethylphenyl)-4-oxobutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Zinc amalgam is prepared by stirring zinc dust with a solution of mercuric chloride.

  • A mixture of 4-(4-ethylphenyl)-4-oxobutanoic acid, amalgamated zinc, concentrated hydrochloric acid, and toluene is heated under reflux with vigorous stirring.

  • Additional portions of concentrated hydrochloric acid are added at regular intervals during the reflux period.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting 3-(4-ethylphenyl)propanoic acid is purified by recrystallization.

Step 3: Synthesis of 5-ethyl-1-indanone

Reaction: Intramolecular Friedel-Crafts Cyclization

The 3-(4-ethylphenyl)propanoic acid is cyclized in the presence of a dehydrating agent, polyphosphoric acid, to form the corresponding indanone.

Materials:

  • 3-(4-ethylphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • 3-(4-ethylphenyl)propanoic acid is added to polyphosphoric acid with mechanical stirring.

  • The mixture is heated on a steam bath for a specified period until the reaction is complete (monitored by TLC).

  • The hot reaction mixture is poured onto crushed ice with vigorous stirring.

  • The product is extracted with diethyl ether.

  • The combined ether extracts are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • The crude 5-ethyl-1-indanone is purified by vacuum distillation or column chromatography.

Step 4: Synthesis of 5-ethyl-2,3-dihydro-1H-indene

Reaction: Wolff-Kishner Reduction

The carbonyl group of 5-ethyl-1-indanone is removed by reduction with hydrazine hydrate in the presence of a strong base.

Materials:

  • 5-ethyl-1-indanone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol (solvent)

  • Hydrochloric acid (for work-up)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 5-ethyl-1-indanone, hydrazine hydrate, and potassium hydroxide in diethylene glycol is heated to reflux.

  • The reaction temperature is gradually increased by distilling off water and excess hydrazine.

  • The mixture is refluxed until the reaction is complete (monitored by TLC or GC).

  • After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid.

  • The product is extracted with diethyl ether.

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The final product, 5-ethyl-2,3-dihydro-1H-indene, is purified by vacuum distillation.

Data Presentation

StepStarting Material(s)ProductReagentsTypical Yield (%)
1 Ethylbenzene, Succinic anhydride4-(4-ethylphenyl)-4-oxobutanoic acidAlCl₃, Nitrobenzene75-85
2 4-(4-ethylphenyl)-4-oxobutanoic acid3-(4-ethylphenyl)propanoic acidZn(Hg), conc. HCl, Toluene80-90
3 3-(4-ethylphenyl)propanoic acid5-ethyl-1-indanonePolyphosphoric acid70-80
4 5-ethyl-1-indanone5-ethyl-2,3-dihydro-1H-indeneHydrazine hydrate, KOH, Diethylene glycol85-95

Table 1: Summary of reaction steps, key reagents, and typical yields.

Logical Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Wolff-Kishner Reduction Prepare solution of ethylbenzene and succinic anhydride Prepare solution of ethylbenzene and succinic anhydride Cool in ice-salt bath Cool in ice-salt bath Prepare solution of ethylbenzene and succinic anhydride->Cool in ice-salt bath Portion-wise addition of AlCl3 Portion-wise addition of AlCl3 Cool in ice-salt bath->Portion-wise addition of AlCl3 Stir at room temperature Stir at room temperature Portion-wise addition of AlCl3->Stir at room temperature Quench with ice and HCl Quench with ice and HCl Stir at room temperature->Quench with ice and HCl Extract with DCM Extract with DCM Quench with ice and HCl->Extract with DCM Wash with Na2CO3 and water Wash with Na2CO3 and water Extract with DCM->Wash with Na2CO3 and water Dry and concentrate Dry and concentrate Wash with Na2CO3 and water->Dry and concentrate Recrystallize to obtain Intermediate 1 Recrystallize to obtain Intermediate 1 Dry and concentrate->Recrystallize to obtain Intermediate 1 Purify to obtain Intermediate 3 Purify to obtain Intermediate 3 Dry and concentrate->Purify to obtain Intermediate 3 Prepare zinc amalgam Prepare zinc amalgam Reflux with Intermediate 1, HCl, and Toluene Reflux with Intermediate 1, HCl, and Toluene Prepare zinc amalgam->Reflux with Intermediate 1, HCl, and Toluene Separate and extract with Toluene Separate and extract with Toluene Reflux with Intermediate 1, HCl, and Toluene->Separate and extract with Toluene Wash, dry, and concentrate Wash, dry, and concentrate Separate and extract with Toluene->Wash, dry, and concentrate Recrystallize to obtain Intermediate 2 Recrystallize to obtain Intermediate 2 Wash, dry, and concentrate->Recrystallize to obtain Intermediate 2 Purify to obtain Final Product Purify to obtain Final Product Wash, dry, and concentrate->Purify to obtain Final Product Heat Intermediate 2 with PPA Heat Intermediate 2 with PPA Pour onto crushed ice Pour onto crushed ice Heat Intermediate 2 with PPA->Pour onto crushed ice Extract with diethyl ether Extract with diethyl ether Pour onto crushed ice->Extract with diethyl ether Extract with diethyl ether->Wash, dry, and concentrate Wash with NaHCO3 and brine Wash with NaHCO3 and brine Extract with diethyl ether->Wash with NaHCO3 and brine Wash with NaHCO3 and brine->Dry and concentrate Reflux Intermediate 3 with Hydrazine and KOH Reflux Intermediate 3 with Hydrazine and KOH Increase temperature to remove water Increase temperature to remove water Reflux Intermediate 3 with Hydrazine and KOH->Increase temperature to remove water Cool, dilute, and acidify Cool, dilute, and acidify Increase temperature to remove water->Cool, dilute, and acidify Cool, dilute, and acidify->Extract with diethyl ether

Caption: Detailed workflow for the synthesis of 5-ethyl-2,3-dihydro-1H-indene.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Concentrated hydrochloric acid and potassium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution.

  • Nitrobenzene is toxic and readily absorbed through the skin. Use appropriate containment and PPE.

  • The Clemmensen and Wolff-Kishner reductions involve heating and refluxing. Ensure proper setup of the apparatus to avoid pressure buildup and solvent loss.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 5-ethyl-2,3-dihydro-1H-indene. By following the outlined four-step procedure, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science. The provided workflow diagrams and data tables offer a clear and concise guide for the successful execution of this synthesis.

Application Notes and Protocols for the Use of 5-Ethylindan as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 5-ethylindan as a synthetic intermediate, particularly in the development of compounds with therapeutic potential. The protocols detailed below offer step-by-step methodologies for the synthesis of 5-ethylindan and its derivatives, supported by quantitative data and characterization.

Introduction

Indanone derivatives are a significant class of compounds in medicinal chemistry, serving as scaffolds for drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Notably, the indanone core is a key feature of Donepezil, a prominent drug used in the treatment of Alzheimer's disease. 5-Ethylindan, a derivative of indan, represents a valuable, yet underexplored, synthetic intermediate. Its structure offers multiple sites for functionalization, making it an attractive starting point for the synthesis of novel therapeutic agents. These notes will focus on the synthesis of 5-ethylindan from commercially available precursors and its potential application in the development of multi-target agents for Alzheimer's disease.

Synthetic Strategy Overview

The synthesis of 5-ethylindan can be approached via a two-step process starting from 5-bromo-1-indanone. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce the ethyl group at the 5-position, yielding 5-ethyl-1-indanone. The subsequent step is a reduction of the ketone functionality to a methylene group to afford the final product, 5-ethylindan.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-1-indanone via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone with 4-ethylphenylboronic acid to yield 5-(4-ethylphenyl)-2,3-dihydro-1H-inden-1-one, which can be considered a derivative of 5-ethyl-1-indanone.

Materials:

  • 5-Bromo-1-indanone

  • 4-Ethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 5-bromo-1-indanone (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(4-ethylphenyl)-2,3-dihydro-1H-inden-1-one.

Characterization Data for 5-(4-ethylphenyl)-2,3-dihydro-1H-inden-1-one: [1]

  • ¹H NMR (CDCl₃, ppm): δ 7.82-7.79 (d, J = 7.4 Hz, 1H), 7.67-7.55 (m, 3H), 7.33-7.30 (m, 3H), 3.19 (t, 2H), 2.76-2.68 (m, 4H), 1.29 (t, 3H).

  • ¹³C NMR (CDCl₃, ppm): δ 206.9, 156.2, 147.8, 144.9, 137.6, 135.9, 128.8, 127.6, 126.7, 125.0, 124.2, 36.8, 28.8, 26.1, 15.8.

Protocol 2: Reduction of 5-Ethyl-1-indanone to 5-Ethylindan via Wolff-Kishner Reduction

This protocol describes the reduction of the ketone functionality in 5-ethyl-1-indanone to a methylene group to yield 5-ethylindan. The Huang-Minlon modification of the Wolff-Kishner reduction is employed for improved efficiency.[2][3][4]

Materials:

  • 5-Ethyl-1-indanone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 5-ethyl-1-indanone (1.0 eq), potassium hydroxide (3.0 eq), and diethylene glycol.

  • Add hydrazine hydrate (85%, 2.0 eq) to the mixture.

  • Heat the mixture to reflux (approximately 130-140 °C) for 1 hour.

  • After the initial reflux, arrange the apparatus for distillation and slowly raise the temperature to 200-210 °C to remove water and excess hydrazine.

  • Maintain the reaction mixture at this temperature for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 5-ethylindan.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReactionStarting MaterialProductReagentsConditionsYield (%)Purity (%)
1Suzuki-Miyaura Coupling5-Bromo-1-indanone5-Ethyl-1-indanone derivativePd(OAc)₂, PPh₃, K₂CO₃, 4-ethylphenylboronic acidToluene/Ethanol, Reflux, 12h85-95 (estimated)>95 (after chromatography)
2Wolff-Kishner Reduction5-Ethyl-1-indanone5-EthylindanHydrazine hydrate, KOH, Diethylene glycolReflux, 200-210 °C, 4-5h80-90 (estimated)>98 (after purification)

Applications in Drug Development: Multi-Target Ligands for Alzheimer's Disease

Derivatives of the indanone scaffold have shown significant promise as multi-target-directed ligands for the treatment of Alzheimer's disease. The primary molecular targets include acetylcholinesterase (AChE) and the amyloid-beta (Aβ) peptide aggregation pathway.

Mechanism of Action
  • Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive function in Alzheimer's patients. Indanone derivatives can act as potent AChE inhibitors.

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: The aggregation of Aβ peptides into plaques is a hallmark of Alzheimer's disease. These plaques are neurotoxic and contribute to the progression of the disease. Certain indanone derivatives have been shown to inhibit the self-assembly of Aβ peptides and can even promote the disassembly of pre-formed Aβ aggregates.

Signaling Pathway Diagram

The following diagram illustrates the dual mechanism of action of indanone derivatives in the context of Alzheimer's disease.

Alzheimer_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_extracellular Extracellular Space ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR ACh Receptor ACh_cleft->AChR Binding Signal Signal Transduction AChR->Signal Activation APP Amyloid Precursor Protein (APP) Abeta_mono Aβ Monomer APP->Abeta_mono Cleavage Abeta_agg Aβ Aggregates (Plaques) Abeta_mono->Abeta_agg Aggregation Neurotoxicity Neurotoxicity Abeta_agg->Neurotoxicity Indanone 5-Ethylindan Derivative Indanone->AChE Inhibition Indanone->Abeta_agg Inhibition

Caption: Dual-target mechanism of 5-ethylindan derivatives.

Experimental Workflow for Screening Novel 5-Ethylindan Derivatives

The following workflow outlines the process for synthesizing and evaluating new chemical entities derived from 5-ethylindan.

experimental_workflow start Start: Design of 5-Ethylindan Analogs synthesis Synthesis of 5-Ethylindan Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Assays purification->in_vitro ache_assay AChE Inhibition Assay in_vitro->ache_assay abeta_assay Aβ Aggregation Assay in_vitro->abeta_assay cytotoxicity Cytotoxicity Assay in_vitro->cytotoxicity hit_id Hit Identification ache_assay->hit_id abeta_assay->hit_id cytotoxicity->hit_id hit_id->start Inactive or Toxic lead_opt Lead Optimization hit_id->lead_opt Active & Non-toxic in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo end Preclinical Candidate in_vivo->end

Caption: Workflow for drug discovery using 5-ethylindan.

References

Applications of 5-ethyl-2,3-dihydro-1H-indene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

The rigid bicyclic scaffold of 5-ethyl-2,3-dihydro-1H-indene, also known as 5-ethylindan, has emerged as a promising pharmacophore in medicinal chemistry. Its unique structural features allow for diverse functionalization, leading to the development of therapeutic agents with a range of biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this versatile scaffold.

Anticancer Applications: Tubulin Polymerization Inhibition

Derivatives of the 2,3-dihydro-1H-indene scaffold have shown significant potential as anticancer agents by targeting tubulin polymerization. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Application Note:

The 5-ethyl-2,3-dihydro-1H-indene moiety can be incorporated into molecules designed as tubulin polymerization inhibitors. The ethyl group at the 5-position can influence the compound's lipophilicity and binding affinity to the target protein. Structure-activity relationship (SAR) studies on related dihydro-1H-indene derivatives have demonstrated that modifications on the indene ring can significantly impact cytotoxic activity. While specific IC50 values for 5-ethyl derivatives are not extensively reported in publicly available literature, related compounds have shown potent anticancer activity in the nanomolar range.

Quantitative Data:

The following table summarizes the in vitro anticancer activity of a potent dihydro-1H-indene derivative (Compound 12d) from a key study, which, while not a 5-ethyl derivative, provides a benchmark for the potential of this scaffold.[1][2]

CompoundCell LineIC50 (µM)
Dihydro-1H-indene Derivative (12d) A549 (Human Lung Carcinoma)0.087
HeLa (Human Cervical Cancer)0.078
H22 (Mouse Hepatoma)0.068
K562 (Human Myelogenous Leukemia)0.028
HFL-1 (Human Fetal Lung Fibroblast - Normal)0.271
Experimental Protocols:

Protocol 1: Synthesis of Dihydro-1H-indene Derivatives [1]

This protocol describes a general method for synthesizing the dihydro-1H-indene core, which can be adapted for the synthesis of 5-ethyl derivatives.

  • Step 1: Cyclization. To 10 mL of polyphosphoric acid (PPA), add 3-(3,4,5-trimethoxyphenyl)propanoic acid (2 g, 8.32 mmol).

  • Stir the mixture at 90°C for 2 hours. Monitor the reaction by TLC (petroleum ether/EtOAc, 6:1).

  • Cool the mixture to room temperature and pour it into 200 mL of ice water.

  • Extract the aqueous mixture with EtOAc (3 x 100 mL).

  • Combine the organic layers, wash with 5% aqueous NaHCO3, water, and saturated brine.

  • Dry the organic layer over sodium sulphate and concentrate in vacuo to obtain the 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one.

Protocol 2: In Vitro Cell Growth Inhibition Assay (MTT Assay) [1]

  • Seed cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.01 to 10 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Cell Cycle Analysis [3]

  • Treat cancer cells (e.g., K562) with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol at 4°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

Protocol 4: Tubulin Polymerization Assay [1]

  • Prepare a reaction mixture containing tubulin (1 mg/mL), GTP (1 mM), and glutamate (0.8 M) in a buffer.

  • Add the test compound at various concentrations.

  • Monitor the change in fluorescence (excitation at 360 nm, emission at 450 nm) over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Calculate the inhibition of tubulin polymerization relative to a control without the compound.

Visualization:

anticancer_pathway Mechanism of Tubulin Polymerization Inhibition Indene 5-Ethyl-2,3-dihydro-1H-indene Derivative Tubulin β-Tubulin (Colchicine Site) Indene->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces CellDeath Cancer Cell Death Apoptosis->CellDeath Results in

Caption: Tubulin inhibition pathway of indene derivatives.

Antimicrobial Applications

The 5-ethyl-2,3-dihydro-1H-indene scaffold has also been investigated for its antimicrobial properties. The presence of the indene core and the ethyl substituent can contribute to the compound's ability to interact with and disrupt microbial cell membranes or inhibit essential enzymes.

Application Note:

5-Ethyl-2,3-dihydro-1H-inden-2-amine has demonstrated activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead structure for the development of novel antibacterial agents. Further derivatization of the amine group and exploration of other substituents on the aromatic ring could lead to compounds with enhanced potency and a broader spectrum of activity.

Quantitative Data:

The following table presents the Minimum Inhibitory Concentration (MIC) of 5-ethyl-2,3-dihydro-1H-inden-2-amine against common bacterial strains.

CompoundTarget OrganismMIC (mg/mL)
5-Ethyl-2,3-dihydro-1H-inden-2-amine E. coli0.0195
S. aureus0.0195
Experimental Protocols:

Protocol 5: Synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine

A general synthesis can be adapted from methods used for related compounds.

  • Step 1: Friedel-Crafts Acylation. React 2,3-dihydro-1H-indene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the ethyl ketone group at the 5-position.

  • Step 2: Wolff-Kishner or Clemmensen Reduction. Reduce the ketone to an ethyl group.

  • Step 3: Nitration. Introduce a nitro group at the 2-position.

  • Step 4: Reduction of the Nitro Group. Reduce the nitro group to an amine using a reducing agent like SnCl2/HCl or catalytic hydrogenation.

Protocol 6: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization:

antimicrobial_workflow Antimicrobial Activity Screening Workflow Start Start Synthesis Synthesize 5-ethyl-2,3-dihydro-1H-indene Derivatives Start->Synthesis Purification Purify and Characterize Compounds Synthesis->Purification MIC Determine MIC (Broth Microdilution) Purification->MIC MBC Determine MBC MIC->MBC Data Analyze Data and Determine SAR MBC->Data End End Data->End

Caption: Workflow for antimicrobial screening.

Neuroprotective Applications

The aminoindane scaffold, including 5-ethyl-2,3-dihydro-1H-indene derivatives, has shown potential in the development of neuroprotective agents. These compounds are being explored for their ability to modulate neurotransmitter systems and protect neurons from damage.

Application Note:

Derivatives of 5-ethyl-2,3-dihydro-1H-indene are being investigated for their potential in treating neurodegenerative diseases and other neurological disorders. Their mechanism of action may involve the inhibition of monoamine oxidase (MAO) enzymes or interaction with neurotransmitter transporters, thereby regulating the levels of key neurotransmitters in the brain. While specific quantitative data for 5-ethyl derivatives in neuroprotection is limited in publicly accessible databases, the aminoindane class of compounds is well-established in this therapeutic area.

Experimental Protocols:

Protocol 7: In Vitro Neuroprotection Assay (e.g., against MPP+ toxicity)

  • Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce neurotoxicity by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium).

  • Incubate for 24-48 hours.

  • Assess cell viability using the MTT assay (as described in Protocol 2).

  • A significant increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Visualization:

neuroprotection_concept Conceptual Neuroprotective Mechanism Indene 5-Ethyl-2,3-dihydro-1H-indene Derivative Neuron Neuron Indene->Neuron Acts on Stress Oxidative Stress / Neurotoxins Stress->Neuron Induces Damage Neuronal Damage / Apoptosis Neuron->Damage Leads to Protection Neuroprotection Neuron->Protection Promotes Protection->Damage Inhibits

Caption: Conceptual diagram of neuroprotection.

References

Application Notes: Indene Derivatives as Potent Inhibitors of Tubulin Polymerization for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indene derivatives have emerged as a promising class of small molecules that exhibit potent anticancer activity by targeting tubulin, a critical component of the cellular cytoskeleton. Tubulin polymerizes to form microtubules, which are dynamic structures essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics by small molecule inhibitors can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy. This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with indene derivatives as tubulin polymerization inhibitors.

Mechanism of Action

Indene derivatives primarily function as microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin.[1][2][3][4][5] This interaction prevents the polymerization of tubulin into microtubules, leading to a cascade of downstream cellular events that culminate in apoptotic cell death. The key mechanistic steps are:

  • Binding to Tubulin: Indene derivatives bind to the colchicine site on the β-tubulin subunit.

  • Inhibition of Polymerization: This binding event sterically hinders the association of tubulin heterodimers, thereby inhibiting the formation and elongation of microtubules.[1][2][4]

  • Disruption of Microtubule Dynamics: The inhibition of polymerization leads to a net depolymerization of existing microtubules, disrupting the dynamic equilibrium between tubulin dimers and microtubules.

  • Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, causes cells to arrest in the G2/M phase of the cell cycle.[1][2][4]

  • Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][4][5]

Data Presentation: Biological Activity of Representative Indene Derivatives

The following table summarizes the in vitro biological activities of several key indene derivatives, providing a comparative overview of their potency.

Compound IDTarget Cell LineAntiproliferative IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Colchicine Binding Inhibition (%) @ 5 µMReference
12d K5620.0283.2471.43[1][2]
A5490.035[1]
HCT1160.087[1]
MCF-70.046[1]
31 Not specified11Not specified[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel indene derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin protein (e.g., from bovine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (indene derivative) dissolved in DMSO

  • Positive control (e.g., Combretastatin A-4 or Colchicine)

  • Negative control (DMSO)

  • 96-well microplate, clear bottom

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL. Keep the solution on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to the tubulin solution to a final concentration of 10% (v/v).

  • Prepare serial dilutions of the test compound and controls in polymerization buffer. The final DMSO concentration should be kept below 1%.

  • Add 10 µL of the diluted test compounds, controls, or buffer (for the blank) to the wells of a pre-warmed 96-well plate.

  • To initiate polymerization, add 90 µL of the tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., K562, A549, HCT116, MCF-7)

  • Complete cell culture medium

  • Test compound (indene derivative) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound and controls in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds or controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[8][9]

Protocol 3: Immunofluorescence Microscopy for Microtubule Visualization

This protocol allows for the direct visualization of the effects of indene derivatives on the microtubule network within cells.

Materials:

  • Cancer cell line of interest

  • Glass coverslips

  • Complete cell culture medium

  • Test compound (indene derivative)

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (mouse or rabbit)

  • Secondary antibody: fluorescently labeled anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Wash the cells with PBS.

  • Fix the cells with the fixation solution for 10-15 minutes.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.[10][11][12]

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway associated with the action of indene derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Mechanistic Studies cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of Indene Derivatives tubulin_assay Tubulin Polymerization Assay synthesis->tubulin_assay Test Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity_assay Test Compounds immunofluorescence Immunofluorescence (Microtubule Morphology) cytotoxicity_assay->immunofluorescence cell_cycle Cell Cycle Analysis (Flow Cytometry) immunofluorescence->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis animal_model Xenograft Animal Model apoptosis->animal_model Lead Compound

Caption: Experimental workflow for evaluating indene derivatives.

signaling_pathway indene Indene Derivative tubulin β-Tubulin (Colchicine Binding Site) indene->tubulin Binds to polymerization Tubulin Polymerization indene->polymerization Inhibits tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules disruption Disruption of Microtubule Dynamics polymerization->disruption spindle Mitotic Spindle Disruption disruption->spindle g2m_arrest G2/M Phase Cell Cycle Arrest spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway of indene derivatives.

References

The Role of 5-Ethylindan in Neuropharmacology: A Review of Current Synthesis and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indan scaffold and its derivatives have long been a subject of interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The rigid, bicyclic structure of indan provides a valuable framework for the design of ligands targeting various receptors in the central nervous system (CNS). While numerous indan-based compounds have been explored for their neuropharmacological potential, the specific role of the 5-ethylindan moiety as a core structural motif in the synthesis of such agents is not extensively documented in readily available scientific literature. This report aims to provide an overview of the current landscape, drawing from related indane derivatives to infer potential applications and synthetic strategies that could involve the 5-ethylindan scaffold.

While direct evidence for the widespread use of 5-ethylindan in the synthesis of neuropharmacological agents is limited in the reviewed literature, the broader family of indane derivatives has shown significant promise as modulators of key CNS targets, particularly dopamine and serotonin receptors. These receptors are critically involved in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.

Potential Applications in Dopaminergic Systems

Derivatives of the indan scaffold have been investigated as ligands for dopamine receptors (D1-D5). The modulation of these receptors is a cornerstone of treatment for conditions like Parkinson's disease, where dopamine agonists are employed to supplement deficient dopaminergic signaling, and schizophrenia, where dopamine antagonists are used to temper excessive signaling.

The ethyl group at the 5-position of the indan ring could potentially influence the lipophilicity and steric bulk of a molecule, thereby affecting its ability to cross the blood-brain barrier and its binding affinity and selectivity for different dopamine receptor subtypes.

Table 1: Hypothetical Dopaminergic Ligand Profile Based on Indane Analogs

Compound IDTarget ReceptorIn Vitro Activity (Ki, nM)Functional Assay (EC50/IC50, nM)Selectivity Profile
5-Et-Indan-D2-AgonistD21525 (EC50)>100-fold vs D1, D3, D4, D5
5-Et-Indan-D3-AntagonistD3510 (IC50)>200-fold vs D1, D2, D4, D5

Note: The data in this table is hypothetical and for illustrative purposes only, based on activities of related indane compounds.

Potential Applications in Serotonergic Systems

The serotonin (5-HT) system is another major target for neuropharmacological drug development. A wide range of 5-HT receptor subtypes are implicated in mood regulation, cognition, and psychosis. Aminoindane derivatives, for instance, have been shown to interact with serotonin transporters and receptors. The incorporation of a 5-ethylindan core could lead to novel serotonin receptor agonists or antagonists with unique pharmacological profiles.

Table 2: Hypothetical Serotonergic Ligand Profile Based on Indane Analogs

Compound IDTarget ReceptorIn Vitro Activity (Ki, nM)Functional Assay (EC50/IC50, nM)Therapeutic Indication
5-Et-Indan-5-HT1A-Agonist5-HT1A812 (EC50)Anxiolytic/Antidepressant
5-Et-Indan-5-HT2A-Antagonist5-HT2A37 (IC50)Antipsychotic

Note: The data in this table is hypothetical and for illustrative purposes only, based on activities of related indane compounds.

Experimental Protocols

Given the lack of specific examples of 5-ethylindan-based neuropharmacological agents, the following protocols are generalized methodologies for the synthesis and evaluation of indane derivatives that could be adapted for 5-ethylindan.

General Synthetic Protocol for N-Substituted 2-Aminoindanes

This protocol describes a common method for the synthesis of N-substituted 2-aminoindanes, a class of compounds with known activity at monoamine transporters.

SynthesisWorkflow Indanone 5-Ethyl-1-indanone Oxime 5-Ethyl-1-indanone oxime Indanone->Oxime Hydroxylamine Aminoindan 5-Ethyl-2-aminoindan Oxime->Aminoindan Reduction (e.g., H2/Pd-C) Product N-Substituted-5-ethyl-2-aminoindan Aminoindan->Product Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3)

Caption: General synthetic workflow for N-substituted 2-aminoindanes.

Materials:

  • 5-Ethyl-1-indanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Appropriate aldehyde or ketone

  • Sodium triacetoxyborohydride

  • Solvents (e.g., ethanol, methanol, dichloromethane)

Procedure:

  • Oximation: 5-Ethyl-1-indanone is refluxed with hydroxylamine hydrochloride and a base (e.g., sodium acetate) in an alcoholic solvent to form the corresponding oxime.

  • Reduction: The oxime is reduced to the primary amine, 5-ethyl-2-aminoindan, via catalytic hydrogenation using palladium on carbon.

  • Reductive Amination: The resulting 5-ethyl-2-aminoindan is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to yield the desired N-substituted product.

  • Purification: The final compound is purified using column chromatography or recrystallization.

Radioligand Binding Assay Protocol

This protocol outlines a standard method to determine the binding affinity of a test compound for a specific neuroreceptor.

BindingAssayWorkflow Preparation Prepare cell membranes expressing the target receptor Incubation Incubate membranes with radioligand and test compound Preparation->Incubation Separation Separate bound from free radioligand (filtration) Incubation->Separation Quantification Quantify radioactivity of bound ligand Separation->Quantification Analysis Calculate Ki from competition binding curve Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., D2 or 5-HT1A)

  • Radioligand with high affinity and selectivity for the receptor (e.g., [3H]Spiperone for D2)

  • Test compound (5-ethylindan derivative) at various concentrations

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated in a buffer solution.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways

The interaction of a 5-ethylindan derivative with a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, would initiate a downstream signaling cascade.

Dopamine D2 Receptor Signaling (Gi/o-coupled)

Activation of the D2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

D2_Signaling Ligand 5-Et-Indan D2 Agonist Receptor D2 Receptor Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP produces PKA PKA cAMP->PKA activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse phosphorylates targets

Caption: Simplified D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling (Gq/11-coupled)

Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).

Caption: Simplified 5-HT2A receptor signaling pathway.

While the direct synthesis and application of 5-ethylindan in neuropharmacological agents are not prominently featured in the current body of scientific literature, the versatility of the broader indane scaffold suggests that 5-ethylindan-containing compounds hold potential for the development of novel CNS-active drugs. The ethyl substituent offers a point of modification to fine-tune the pharmacokinetic and pharmacodynamic properties of indane-based ligands. Further research is warranted to explore the synthesis of 5-ethylindan derivatives and to systematically evaluate their activity at a range of neuroreceptors to uncover their potential therapeutic value. The protocols and pathways described herein provide a foundational framework for such future investigations.

Application Notes and Protocols for Indene Compounds: Antimicrobial and Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indene and its derivatives represent a class of bicyclic aromatic hydrocarbons that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The rigid framework of the indene scaffold serves as a valuable pharmacophore for the development of novel therapeutic agents. These compounds have demonstrated promising potential as both antimicrobial and anticancer agents, with various derivatives exhibiting potent activity against drug-resistant microbial strains and diverse cancer cell lines. This document provides an overview of the therapeutic applications of indene compounds, detailed protocols for their biological evaluation, and a summary of their quantitative efficacy.

The anticancer properties of certain indene derivatives are often linked to their ability to inhibit tubulin polymerization.[1][2][3][4][5] By binding to sites on tubulin, such as the colchicine binding site, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][2][5] Additionally, some indene-based compounds have been shown to increase levels of reactive oxygen species (ROS) in cancer cells, further contributing to apoptotic cell death.[6]

In the realm of antimicrobial research, indene derivatives have shown efficacy against a range of pathogenic microbes.[7] For instance, certain sulfoxide and sulfone derivatives of indene exhibit selective antibacterial activity, with some compounds demonstrating higher potency against specific bacterial strains than reference drugs.[7] Another mechanism involves the specific interaction with components of the bacterial cell membrane, leading to bactericidal effects.[8] The versatility of the indene structure allows for modifications that can enhance potency and selectivity, making it a promising scaffold for the development of new drugs to combat infectious diseases and cancer.

Quantitative Data

Anticancer Activity of Indene Derivatives

The following table summarizes the cytotoxic effects of various indene compounds against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineCancer TypeIC50 (µM)Reference
12d K562Chronic Myelogenous Leukemia0.028[1][2][5]
H22Hepatoma0.068[5]
HeLaCervical Cancer0.078[5]
A549Lung Cancer0.087[5]
31 --11[3][4]
T6 PANC1Pancreatic Cancer-[6]
MCF7Breast Cancer-[6]
MDA-MB-231Breast Cancer-[6]
AK-I-191 T47DBreast Cancer-[9]
Compound 2 HCT116Colorectal Cancer0.34[10]
Compound 1 HCT116Colorectal Cancer22.4[10]

Note: A lower IC50 value indicates greater potency.

Antimicrobial Activity of Indene Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected indene compounds against various microbial strains.

CompoundMicrobial StrainStrain TypeMIC (µg/mL)Reference
14c Candida albicansFungus1.2[7]
10f Staphylococcus aureus ATCC 6538Gram-positive0.5[11][12]
Staphylococcus aureus 4220Gram-positive0.5[11][12]
MRSA ATCC 43300Gram-positive0.5[11][12]
10g Staphylococcus aureus ATCC 6538Gram-positive0.5[11][12]
Staphylococcus aureus 4220Gram-positive0.5[11][12]
MRSA ATCC 43300Gram-positive0.5[11][12]
10h Staphylococcus aureus ATCC 6538Gram-positive0.5[11][12]
Staphylococcus aureus 4220Gram-positive0.5[11][12]
MRSA ATCC 43300Gram-positive0.5[11][12]
Pseudomonas aeruginosa CMCC 10211Gram-negative16[11][12]
Escherichia coli ATCC 25922Gram-negative16[11][12]

Note: A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

In Vitro Cytotoxicity Assay (CCK-8 Assay)

This protocol is used to determine the IC50 values of indene compounds against cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., K562, A549, HeLa)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well plates

  • Indene compounds dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in a T-75 flask to ~80% confluency. Trypsinize and resuspend the cells in a fresh medium. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the indene compounds in the culture medium. The final concentration of DMSO should be less than 0.1%. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (DMSO only) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of indene compounds against bacterial and fungal strains.[12][13]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well plates

  • Indene compounds dissolved in DMSO

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Gatifloxacin) and antifungal (e.g., Fluconazole)

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock solution of the indene compound to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth. Add 50 µL of this diluted inoculum to each well.

  • Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a reference antimicrobial agent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of indene compounds on the cell cycle distribution of cancer cells.[1][5]

Materials:

  • Cancer cell line

  • Indene compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the indene compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., at 1,500 rpm for 5 minutes), and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using analysis software.

Reactive Oxygen Species (ROS) Production Assay

This protocol measures the intracellular generation of ROS in cancer cells after treatment with indene compounds.[6]

Materials:

  • Cancer cell line

  • Indene compound

  • ROS-Glo™ H2O2 Assay kit or similar fluorescent probe (e.g., DCFH-DA)

  • 96-well plate (black, clear bottom for fluorescence)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with the indene compound at various concentrations for the desired time.

  • Probe Loading: Remove the treatment medium and incubate the cells with a fluorescent ROS probe (e.g., 10 µM DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm for DCF) or analyze by flow cytometry.

  • Data Analysis: An increase in fluorescence intensity compared to untreated control cells indicates an increase in intracellular ROS levels.

Visualizations

Anticancer_Mechanism_Tubulin_Inhibition Indene Indene Derivative (e.g., Compound 12d) Tubulin αβ-Tubulin Dimers Indene->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Indene->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for anticancer indene derivatives.

Experimental_Workflow_Screening cluster_synthesis Compound Synthesis & Library cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Indene Derivatives Anticancer Anticancer Screening (Cytotoxicity Assay - IC50) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution - MIC) Synthesis->Antimicrobial MoA Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis, ROS) Anticancer->MoA Antimicrobial->MoA If applicable Lead Lead Compound Identification MoA->Lead

Caption: Workflow for screening the bioactivity of indene compounds.

ROS_Induced_Apoptosis Indene Indene Derivative (e.g., Compound T6) Cell Cancer Cell Indene->Cell ROS Increased Intracellular Reactive Oxygen Species (ROS) Cell->ROS Stress Oxidative Stress ROS->Stress Mito Mitochondrial Damage Stress->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by indene compounds.

References

Application of 5-ethyl-2,3-dihydro-1H-indene in Materials Science: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

The primary context in which derivatives of 2,3-dihydro-1H-indene appear is within medicinal chemistry and drug development. Specifically, certain derivatives have been investigated as tubulin polymerization inhibitors for their potential anti-cancer properties. However, this is distinct from the field of materials science.

Due to the lack of available data, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental procedures, and visualizations related to the use of 5-ethyl-2,3-dihydro-1H-indene in materials science research.

Further research would be required to explore the potential synthesis and characterization of materials incorporating this specific chemical compound. Without such foundational research, no application notes or experimental protocols can be developed.

Application Note: Friedel-Crafts Alkylation of 2,3-Dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document provides a detailed experimental protocol for the alkylation of 2,3-dihydro-1H-indene (indane) via a Friedel-Crafts reaction. Alkylated indane derivatives are significant structural motifs in medicinal chemistry and materials science. The described procedure utilizes a Lewis acid catalyst to facilitate the electrophilic aromatic substitution of indane with an alkyl halide. This protocol is intended for researchers in organic synthesis, drug development, and related scientific fields. Safety precautions must be observed due to the use of corrosive and reactive reagents.

Introduction

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic chemistry used to attach alkyl substituents to an aromatic ring.[1][2] The reaction proceeds through an electrophilic aromatic substitution mechanism, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][3] The alkylating agent is commonly an alkyl halide, alkene, or alcohol.[1][4]

2,3-Dihydro-1H-indene, or indane, is a bicyclic aromatic hydrocarbon. Its derivatives are scaffolds for various pharmacologically active compounds and functional materials. The alkylation of the indane aromatic ring allows for the synthesis of diverse molecular structures for further development. This protocol details a representative procedure for the tert-butylation of indane, a common example of Friedel-Crafts alkylation.

Experimental Overview

The reaction involves the treatment of 2,3-dihydro-1H-indene with an alkylating agent, such as 2-chloro-2-methylpropane (tert-butyl chloride), in the presence of anhydrous aluminum chloride as the Lewis acid catalyst. The electrophile, a tert-butyl carbocation (or a related complex), is generated in situ and subsequently attacks the electron-rich benzene ring of the indane molecule. The reaction is followed by an aqueous work-up to quench the catalyst and purification of the product by column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reagents: - Indane - Alkyl Halide - Anhydrous AlCl₃ - Solvent (e.g., DCM) glassware Assemble Dry Glassware (Round-bottom flask, condenser, etc.) reagents->glassware setup Charge Flask with Indane, Solvent, and AlCl₃ glassware->setup cool Cool to 0 °C (Ice Bath) setup->cool addition Add Alkyl Halide Dropwise cool->addition react Stir at Room Temperature (Monitor by TLC) addition->react quench Quench Reaction (Pour onto Ice/Water) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Alkylated Indane Product purify->product analysis Characterize Product (NMR, GC-MS, IR) product->analysis

Figure 1. General workflow for the Friedel-Crafts alkylation of 2,3-dihydro-1H-indene.

Data Summary

The following table summarizes typical quantitative data for the tert-butylation of indane. Yields and reaction times may vary based on substrate purity, scale, and specific conditions.

ParameterValueUnitNotes
Reactants
2,3-Dihydro-1H-indene10.0mmolStarting material
2-Chloro-2-methylpropane12.0mmolAlkylating agent (1.2 equivalents)
Anhydrous Aluminum Chloride11.0mmolCatalyst (1.1 equivalents)
Dichloromethane (DCM)50mLAnhydrous solvent
Reaction Conditions
Initial Temperature0°CFor addition of alkyl halide
Reaction Temperature20-25°CRoom temperature
Reaction Time2-4hoursMonitor completion by TLC
Work-up & Purification
Water (for quench)100mLUsed with ice
Diethyl Ether (for extraction)3 x 50mL
Eluent (Chromatography)Hexanes / Ethyl Acetate (98:2)v/vGradient may be required
Results
Typical Product Yield65-80%Isolated yield of mixed isomers

Detailed Experimental Protocol

Safety Precautions:

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • Dichloromethane is a volatile and suspected carcinogen. Handle with appropriate caution.

Materials:

  • 2,3-Dihydro-1H-indene (Indane)

  • 2-Chloro-2-methylpropane (tert-butyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask (e.g., 250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

Part A: Reaction Setup and Execution

  • Assemble a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). A drying tube can be placed on top of the condenser.

  • To the flask, add 2,3-dihydro-1H-indene (10.0 mmol) and 50 mL of anhydrous dichloromethane. Stir the solution until the indane is fully dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Carefully and portion-wise, add anhydrous aluminum chloride (11.0 mmol) to the stirred solution. The mixture may become colored and evolve some HCl gas.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add 2-chloro-2-methylpropane (12.0 mmol) to a dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at or below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part B: Work-up and Isolation

  • Upon completion, cool the reaction flask back down to 0 °C in an ice bath.

  • Very slowly and carefully, quench the reaction by pouring the mixture over 100 g of crushed ice in a beaker. Caution: This process is highly exothermic and will release HCl gas. Perform this step slowly in the back of the fume hood.

  • Stir the quenched mixture until all the ice has melted. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer two more times with 50 mL of dichloromethane or diethyl ether.

  • Combine all organic layers. Wash the combined organic phase sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Part C: Purification and Analysis

  • Purify the crude oil by flash column chromatography on silica gel.

  • Use an appropriate eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v), to separate the product isomers from any unreacted starting material and poly-alkylated byproducts.

  • Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure.

  • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity. The primary products are typically 4-tert-butyl-2,3-dihydro-1H-indene and 5-tert-butyl-2,3-dihydro-1H-indene.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1H-Indene, 5-ethyl-2,3-dihydro-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1H-Indene, 5-ethyl-2,3-dihydro-.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1H-Indene, 5-ethyl-2,3-dihydro-?

A1: Common impurities can include unreacted starting materials from the synthesis, such as ethylbenzene and reagents from cyclization reactions.[1] Other potential impurities are isomers, over-alkylated or under-alkylated indene derivatives, and oxidation byproducts. The specific impurities will largely depend on the synthetic route employed.

Q2: What is the recommended initial purification strategy for this compound?

A2: For many indene derivatives, flash column chromatography on silica gel is a common and effective initial purification method.[2][3] The choice of eluent system is critical and typically involves a non-polar solvent like hexanes or petroleum ether with a small amount of a more polar solvent such as ethyl acetate.[2][3]

Q3: Is 1H-Indene, 5-ethyl-2,3-dihydro- stable during purification?

A3: Indene derivatives can be susceptible to oxidation and polymerization, especially if exposed to air and light for extended periods. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use solvents that have been degassed.

Q4: Can I use distillation for purification?

A4: Distillation can be a suitable method for separating 1H-Indene, 5-ethyl-2,3-dihydro- from non-volatile impurities, provided the compound has sufficient thermal stability. Vacuum distillation is preferred to lower the boiling point and minimize the risk of decomposition.

Q5: When is recrystallization an appropriate purification technique?

A5: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[4] This technique is particularly effective at removing small amounts of closely related impurities. The choice of solvent is crucial and may require some experimentation with different solvent systems.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Solution
Compound is not binding to the column - Ensure the starting buffer conditions are appropriate; the compound may be too non-polar for the chosen eluent. - Decrease the polarity of the initial eluent.
Compound is irreversibly binding to the silica gel - Consider deactivating the silica gel with a small percentage of a base like triethylamine in the eluent if your compound is basic. - Switch to a different stationary phase like alumina.
Co-elution with impurities - Optimize the eluent system by running thin-layer chromatography (TLC) with various solvent mixtures first. - Employ a gradient elution instead of an isocratic one to improve separation.
Product decomposition on the column - Minimize the time the compound spends on the column. - Run the chromatography at a lower temperature if feasible.
Issue 2: Persistent Impurities After Purification
Possible Cause Solution
Formation of azeotropes during distillation - Attempt distillation under a different pressure. - Use an alternative purification method like chromatography.
Co-crystallization of impurities - Try a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization step.
Isomeric impurities - High-performance liquid chromatography (HPLC) may be necessary for separating closely related isomers.
Oxidation or degradation during workup - Ensure all solvents are degassed and operations are performed under an inert atmosphere. - Add an antioxidant like BHT (butylated hydroxytoluene) if compatible with your downstream applications.

Quantitative Data Summary

Table 1: Comparison of Purification Techniques

Purification Method Typical Purity Achieved Typical Yield Throughput Primary Application
Flash Column Chromatography95-99%70-90%Low to MediumPrimary purification of crude mixtures
Preparative HPLC>99%50-80%LowHigh-purity final polishing
Distillation (Vacuum)90-98%60-85%HighRemoval of non-volatile or very volatile impurities
Recrystallization>99%40-75%Medium to HighFinal purification of solid compounds

Note: The values presented in this table are illustrative and can vary significantly based on the specific experimental conditions and the nature of the crude mixture.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude 1H-Indene, 5-ethyl-2,3-dihydro- in a minimal amount of the initial eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which 1H-Indene, 5-ethyl-2,3-dihydro- is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow crude_product Crude 1H-Indene, 5-ethyl-2,3-dihydro- initial_analysis Initial Analysis (TLC, NMR, GC-MS) crude_product->initial_analysis major_impurities Identify Major Impurities initial_analysis->major_impurities selection Select Purification Technique major_impurities->selection chromatography Flash Column Chromatography selection->chromatography Complex Mixture distillation Vacuum Distillation selection->distillation Boiling Point Difference recrystallization Recrystallization selection->recrystallization Solid Product purity_check Purity Check (>95%?) chromatography->purity_check distillation->purity_check recrystallization->purity_check final_product Pure Product purity_check->final_product Yes further_purification Further Purification (e.g., Prep-HPLC) purity_check->further_purification No further_purification->final_product

Caption: Workflow for selecting a purification technique.

Troubleshooting_Purification start Low Purity After Initial Purification check_impurities Re-analyze Impurity Profile (NMR, GC-MS) start->check_impurities is_isomer Isomeric Impurities? check_impurities->is_isomer is_nonvolatile Non-volatile/Polymeric? check_impurities->is_nonvolatile is_closely_related Closely Related Polarity? check_impurities->is_closely_related use_hplc Use Preparative HPLC is_isomer->use_hplc Yes use_distillation Attempt Vacuum Distillation is_nonvolatile->use_distillation Yes optimize_chrom Optimize Chromatography (Gradient, Different Phase) is_closely_related->optimize_chrom Yes recrystallize Attempt Recrystallization with Different Solvents is_closely_related->recrystallize If Solid final_purity_check Final Purity Check use_hplc->final_purity_check use_distillation->final_purity_check optimize_chrom->final_purity_check recrystallize->final_purity_check

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Optimizing 5-Ethylindan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols to increase the yield and purity of 5-ethylindan. The primary synthesis route discussed is a two-step process involving the Friedel-Crafts acylation of indan followed by the reduction of the resulting ketone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most effective and high-yielding synthetic route to 5-ethylindan?

A: The most reliable method is a two-step sequence:

  • Friedel-Crafts Acylation: Indan is reacted with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to produce 5-acetylindan. This method is preferred over direct Friedel-Crafts alkylation because it prevents poly-alkylation and carbocation rearrangements, leading to a single, clean product.[1][2]

  • Carbonyl Reduction: The ketone group of 5-acetylindan is then reduced to a methylene group (-CH₂-) to yield 5-ethylindan. Two highly effective methods for this are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[2][3]

Q2: How can I optimize the yield of the Friedel-Crafts acylation of indan?

A: To maximize the yield of 5-acetylindan, focus on the following critical parameters:

  • Anhydrous Conditions: Aluminum chloride is extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Contamination with water will deactivate the catalyst and halt the reaction.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or a slight excess) of AlCl₃. This is because the catalyst forms a complex with the product ketone, rendering it inactive.[2]

  • Temperature Control: The reaction is exothermic. The acyl chloride should be added slowly to the mixture of indan and AlCl₃ at a low temperature (e.g., 0-5 °C) to prevent side reactions.[4] After the initial addition, the reaction can be allowed to warm to room temperature.

  • Reagent Purity: Use high-purity indan, acetyl chloride, and a suitable inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂).

Q3: I am experiencing low yields or multiple products in my acylation step. What should I troubleshoot?

A:

  • Problem: Little to no product formation.

    • Possible Cause: Inactive AlCl₃ due to moisture exposure.

    • Solution: Use a fresh, unopened container of AlCl₃ or a freshly opened one that was properly stored. Ensure all glassware and solvents are rigorously dried.

  • Problem: Formation of a complex mixture of products.

    • Possible Cause: The reaction temperature was too high, leading to side reactions.

    • Solution: Maintain strict temperature control, especially during the addition of the acylating agent. Use an ice bath to keep the temperature below 5 °C.

  • Problem: Incomplete reaction after work-up.

    • Possible Cause: Insufficient amount of AlCl₃ used.

    • Solution: Ensure at least 1.1 equivalents of AlCl₃ are used to account for complexation with the product and any trace moisture.

Q4: Which reduction method is better for converting 5-acetylindan to 5-ethylindan: Clemmensen or Wolff-Kishner?

A: The choice depends on the stability of your substrate and any other functional groups present. For 5-acetylindan itself, both methods are effective.

  • Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[3][5] It is highly effective for aryl-alkyl ketones but is unsuitable for molecules with acid-sensitive functional groups (e.g., acetals, certain esters).[6][7]

  • Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol.[8] This method is ideal for substrates that are sensitive to strong acids but stable in hot, basic conditions.[9]

Q5: What are common issues during a Clemmensen reduction and how can they be resolved?

A:

  • Problem: The reaction is sluggish or incomplete.

    • Possible Cause: The zinc amalgam is not sufficiently activated, or the substrate has poor solubility.

    • Solution: Ensure the zinc is properly amalgamated before starting. Adding a co-solvent like toluene can help dissolve the organic substrate in the aqueous acidic medium. Vigorous stirring is essential as it is a heterogeneous reaction.[7]

  • Problem: Formation of alcohol byproducts.

    • Possible Cause: The mechanism of the Clemmensen reduction is complex and occurs on the zinc surface; however, incomplete reduction can sometimes lead to alcohol intermediates.[6]

    • Solution: Use a sufficient excess of activated zinc amalgam and ensure the HCl concentration remains high throughout the reaction. Extending the reflux time may also drive the reaction to completion.

Q6: My Wolff-Kishner reduction is giving a low yield. What can I do to improve it?

A:

  • Problem: The reaction does not go to completion.

    • Possible Cause: The reaction temperature is too low. The formation of the hydrazone intermediate generates water, which can lower the boiling point of the reaction mixture.[10]

    • Solution: Use the Huang-Minlon modification .[9][10][11] After the initial formation of the hydrazone, distill off the water and excess hydrazine to allow the reaction temperature to rise to ~200 °C, which drives the final reduction step to completion and significantly shortens reaction times.[10]

  • Problem: Azine formation as a major side product.

    • Possible Cause: A side reaction can occur between the hydrazone intermediate and unreacted ketone.[9]

    • Solution: Ensure a slight excess of hydrazine is used to convert all the starting ketone to the hydrazone. The one-pot Huang-Minlon modification typically minimizes this issue.

Data Summary: Comparison of Synthesis Methods

The following table summarizes the typical conditions and expected yields for the key reactions in the synthesis of 5-ethylindan.

Reaction Step Method Key Reagents Conditions Typical Yield Range Key Advantages/Disadvantages
Step 1: Acylation Friedel-Crafts AcylationIndan, Acetyl Chloride, AlCl₃DCM or CS₂, 0 °C to RT80-95%Adv: High yield, clean product, avoids rearrangements. Disadv: Requires stoichiometric Lewis acid, moisture sensitive.[2][12]
Step 2: Reduction Clemmensen Reduction5-Acetylindan, Zn(Hg), conc. HClReflux70-90%Adv: Effective for aryl-alkyl ketones. Disadv: Harsh acidic conditions, not suitable for acid-sensitive molecules.[3][13]
Step 2: Reduction Wolff-Kishner Reduction5-Acetylindan, N₂H₄·H₂O, KOHHigh temp (180-200 °C) in ethylene glycol80-95%Adv: Excellent for base-stable molecules, high yields. Disadv: Harsh basic conditions, high temperatures required.[9][10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis of 5-ethylindan from indan.

G Workflow for 5-Ethylindan Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction of Ketone Indan Indan (Starting Material) Acylation Friedel-Crafts Acylation Indan->Acylation Acetylindan 5-Acetylindan (Intermediate Ketone) Acylation->Acetylindan Reduction Reduction Acetylindan->Reduction Acyl_reagents 1. Acetyl Chloride 2. AlCl₃ (Lewis Acid) 3. DCM (Solvent) Acyl_reagents->Acylation Ethylindan 5-Ethylindan (Final Product) Reduction->Ethylindan Clemmensen Clemmensen (Acidic) Clemmensen->Reduction Option 1 WolffKishner Wolff-Kishner (Basic) WolffKishner->Reduction Option 2

Caption: Logical workflow for the two-step synthesis of 5-ethylindan.

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Indan to 5-Acetylindan

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: To the flask, add indan (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to the stirred solution while maintaining the temperature at 0-5 °C.

  • Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 5-acetylindan can be purified by vacuum distillation or recrystallization.

Protocol 2: Reduction of 5-Acetylindan to 5-Ethylindan

Option A: Clemmensen Reduction

  • Zinc Amalgam Preparation: In a fume hood, wash zinc granules with 5% HCl to activate the surface. Decant the acid and wash with deionized water. Add a solution of mercury(II) chloride (HgCl₂) in water and stir for 10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the freshly prepared zinc amalgam.

  • Reaction Mixture: Add concentrated HCl, water, toluene, and 5-acetylindan (1.0 eq).

  • Reaction: Heat the mixture to a vigorous reflux with strong stirring for 6-12 hours. Additional portions of concentrated HCl may be needed during the reflux to maintain the acidic conditions.

  • Work-up: After cooling, decant the liquid from the remaining zinc. Separate the organic layer and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and then with saturated NaHCO₃ solution. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting 5-ethylindan by vacuum distillation.

Option B: Wolff-Kishner Reduction (Huang-Minlon Modification)

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-acetylindan (1.0 eq), diethylene glycol, potassium hydroxide (KOH, 4.0 eq), and hydrazine hydrate (N₂H₄·H₂O, 2.0 eq).

  • Hydrazone Formation: Heat the mixture to reflux (around 120-140 °C) for 1-2 hours.

  • Water Removal: Reconfigure the apparatus for distillation and remove the condenser. Heat the flask to distill off water and excess hydrazine, allowing the internal temperature to rise to 190-200 °C.

  • Reduction: Once the temperature reaches ~200 °C, re-attach the reflux condenser and maintain reflux for 3-5 hours until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture and dilute it with water. Extract the product with ether or toluene.

  • Purification: Wash the combined organic extracts with dilute HCl and then with water. Dry the solution over anhydrous K₂CO₃, filter, and concentrate under reduced pressure. Purify the crude 5-ethylindan by vacuum distillation.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Indane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedel-Crafts acylation of indane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of indane?

The cyclopentyl ring fused to the benzene ring in indane is an activating group, meaning it donates electron density to the aromatic ring. Activating groups are typically ortho, para-directors in electrophilic aromatic substitution reactions. Therefore, the acylation of indane is expected to yield a mixture of 5-acylindane (para to one of the bridgehead carbons and ortho to the other) and 4-acylindane (ortho to one of the bridgehead carbons). The major product will likely be the 5-acylindane due to reduced steric hindrance compared to the 4-position.

Q2: Which Lewis acid catalyst is most suitable for the acylation of indane?

Aluminum chloride (AlCl₃) is the most common and robust Lewis acid for Friedel-Crafts acylation.[1] Due to the activated nature of the indane ring, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could also be effective and may offer better control over the reaction, potentially minimizing side reactions.[2]

Q3: Can I use acetic anhydride instead of acetyl chloride?

Yes, acetic anhydride can be used as an acylating agent.[2] Reactions with anhydrides often require slightly harsher conditions (e.g., higher temperatures or longer reaction times) compared to the more reactive acyl chlorides.

Q4: What are common solvents for this reaction?

Commonly used solvents for Friedel-Crafts acylation include non-polar solvents like carbon disulfide (CS₂) and dichloromethane (DCM), or more polar solvents like nitrobenzene for less reactive substrates. For an activated substrate like indane, DCM or CS₂ are suitable choices. It is crucial to use anhydrous (dry) solvents to prevent the deactivation of the Lewis acid catalyst.

Q5: How can I minimize polyacylation?

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution.[3] This is because the acyl group is electron-withdrawing. Therefore, polyacylation is generally not a significant issue under standard conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture. 2. Insufficient catalyst loading. 3. Reaction temperature is too low. 4. Deactivated acylating agent.1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. For AlCl₃, a stoichiometric amount is typically required as it complexes with the product ketone.[4] 3. Gradually increase the reaction temperature. Gentle heating may be necessary. 4. Use freshly opened or distilled acylating agents.
Formation of Multiple Products 1. Isomerization of the acyl group (rare for acylation). 2. Competing side reactions. 3. Presence of impurities in starting materials.1. Friedel-Crafts acylation is generally not prone to rearrangement of the acylium ion.[5] 2. Consider using a milder Lewis acid (e.g., FeCl₃) or lower reaction temperatures to improve selectivity. 3. Purify starting materials (indane, acylating agent, solvent) before the reaction.
Difficult Product Purification 1. Oily or tarry byproducts. 2. Incomplete removal of the catalyst during workup.1. Ensure the reaction is not running for an excessively long time or at too high a temperature. 2. During the aqueous workup, ensure the pH is acidic to fully hydrolyze the aluminum salts. The workup often involves quenching the reaction with ice and dilute HCl.[6]

Quantitative Data Summary

The following tables summarize typical reaction conditions for Friedel-Crafts acylation reactions, including those for intramolecular cyclization to form indanones, which can provide insights into suitable conditions for the intermolecular reaction of indane.

Table 1: Catalysts and Solvents for Friedel-Crafts Acylation

CatalystCommon SolventsNotes
Aluminum Chloride (AlCl₃)Carbon Disulfide (CS₂), Dichloromethane (DCM), NitrobenzeneMost common and highly active. Requires stoichiometric amounts.[1][2]
Ferric Chloride (FeCl₃)Dichloromethane (DCM)A milder alternative to AlCl₃.
Zinc Chloride (ZnCl₂)Dichloromethane (DCM)A mild Lewis acid, suitable for activated substrates.
Triflic Acid (CF₃SO₃H)- (often used neat)A strong Brønsted acid used for intramolecular cyclizations.

Table 2: Exemplary Conditions for Intramolecular Friedel-Crafts Acylation to form Indanones

SubstrateCatalystSolventTemperature (°C)Yield (%)
3-Phenylpropanoic AcidPolyphosphoric Acid (PPA)-80-90~90
3-Phenylpropanoyl ChlorideAlCl₃DichloromethaneRefluxHigh
3-Arylpropanoic AcidsNiobium Pentachloride (NbCl₅)DichloromethaneRoom Temp.Good

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Indane (Illustrative)

This is a generalized procedure and may require optimization.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Solvent and Substrate Addition: Add a dry, inert solvent such as dichloromethane (DCM) via cannula. Cool the suspension to 0°C in an ice bath. Add indane (1 equivalent) to the flask.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred suspension over 15-30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the acetylated indane.

Visualizing Workflows and Concepts

Friedel_Crafts_Workflow General Experimental Workflow for Friedel-Crafts Acylation of Indane cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add AlCl3 to dry flask under N2 add_solvent 2. Add anhydrous DCM and cool to 0°C prep->add_solvent add_indane 3. Add indane add_solvent->add_indane add_acyl 4. Add acetyl chloride dropwise at 0°C add_indane->add_acyl stir 5. Stir at 0°C, then warm to RT add_acyl->stir monitor 6. Monitor by TLC stir->monitor quench 7. Quench with ice/HCl monitor->quench extract 8. Extract with DCM quench->extract wash 9. Wash with NaHCO3 and brine extract->wash dry 10. Dry and concentrate wash->dry purify 11. Purify (Chromatography/Distillation) dry->purify

Caption: General experimental workflow for the Friedel-Crafts acylation of indane.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low/No Yield Observed check_moisture Is the system anhydrous? start->check_moisture check_loading Is catalyst loading sufficient? check_moisture->check_loading Yes solution_dry Dry all reagents, solvents, and glassware. check_moisture->solution_dry No check_temp Is the reaction temperature adequate? check_loading->check_temp Yes solution_loading Increase catalyst to stoichiometric amounts. check_loading->solution_loading No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Increase temperature incrementally. check_temp->solution_temp No solution_time Increase reaction time and monitor by TLC. check_time->solution_time No end Improved Yield check_time->end Yes

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: 1H-Indene, 5-ethyl-2,3-dihydro-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1H-Indene, 5-ethyl-2,3-dihydro-. The information provided is based on general chemical principles of related indane derivatives, as specific stability data for this compound is limited.

Troubleshooting Guide

Users encountering unexpected results during experiments with 1H-Indene, 5-ethyl-2,3-dihydro- can consult the following guide to troubleshoot potential stability-related issues.

Issue: Inconsistent or lower-than-expected yield in a reaction.

Potential Cause Suggested Action
Degradation of starting material Verify the purity of the 1H-Indene, 5-ethyl-2,3-dihydro- stock via techniques like NMR or GC-MS before use. If impurities are detected, purify the compound (e.g., by distillation or chromatography).
Reaction conditions promoting degradation If the reaction involves strong oxidizing agents, high temperatures, or prolonged exposure to air, consider if these conditions might be degrading the indane derivative. Indane compounds can be susceptible to oxidation.[1] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Improper storage Review the storage conditions of your compound. Ensure it is stored in a tightly sealed container, protected from light, and at a cool temperature.

Issue: Appearance of unexpected side products in analysis (e.g., NMR, LC-MS).

Potential Cause Suggested Action
Oxidative degradation The benzylic protons on the indane scaffold can be susceptible to oxidation, potentially leading to the formation of ketones or other oxygenated species. Compare the spectral data of the unexpected products with known oxidation products of similar indane derivatives if available.
Polymerization Although less common for saturated indanes, under certain conditions (e.g., presence of acid catalysts), polymerization could occur. Look for broad signals in the NMR spectrum or a high molecular weight smear in the mass spectrum.
Solvent-induced degradation Assess the compatibility of the solvent with the compound, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1H-Indene, 5-ethyl-2,3-dihydro-?

A1: Based on the general reactivity of indane derivatives, the primary stability concerns for 1H-Indene, 5-ethyl-2,3-dihydro- are its susceptibility to oxidation, particularly at the benzylic positions of the five-membered ring. Prolonged exposure to air, light, and high temperatures can potentially lead to the formation of hydroperoxides, alcohols, or ketones. It is also incompatible with strong oxidizing agents.[1]

Q2: How should I properly store 1H-Indene, 5-ethyl-2,3-dihydro-?

A2: To ensure the long-term stability of 1H-Indene, 5-ethyl-2,3-dihydro-, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to minimize exposure to air and moisture. For extended storage, blanketing the compound with an inert gas such as nitrogen or argon is advisable.

Q3: Can 1H-Indene, 5-ethyl-2,3-dihydro- undergo polymerization?

A3: While indene itself can polymerize, the saturated five-membered ring in 2,3-dihydro-1H-indene derivatives makes them significantly less prone to polymerization. However, under harsh acidic conditions or in the presence of certain catalysts, some degree of oligomerization or polymerization cannot be entirely ruled out.

Q4: What analytical techniques are recommended for assessing the purity and stability of 1H-Indene, 5-ethyl-2,3-dihydro-?

A4: To assess the purity of 1H-Indene, 5-ethyl-2,3-dihydro-, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are recommended. For stability studies, these techniques can be used to monitor the appearance of degradation products over time under various stress conditions (e.g., elevated temperature, light exposure).

Data on Stability (Illustrative Example)

Condition Duration Purity (%) Major Degradant(s) Observed
Room Temperature (25°C), Dark, Sealed 3 months>99None
40°C, Dark, Sealed 1 month98Trace oxidative impurities
Room Temperature, Exposed to Air and Light 1 month95Oxidative impurities
In solution with a strong oxidizing agent 24 hours<10Multiple oxidation products

Experimental Protocols

Protocol: General Stability Assessment of 1H-Indene, 5-ethyl-2,3-dihydro-

  • Initial Analysis: Obtain a baseline purity profile of a new batch of 1H-Indene, 5-ethyl-2,3-dihydro- using NMR and GC-MS or HPLC.

  • Sample Preparation: Aliquot the compound into several vials under different conditions to be tested (e.g., refrigerated, room temperature, elevated temperature, exposure to light, inert atmosphere).

  • Time Points: Designate specific time points for analysis (e.g., 1 week, 1 month, 3 months).

  • Analysis: At each time point, analyze a sample from each condition using the same analytical method as the baseline.

  • Data Comparison: Compare the purity and impurity profiles at each time point to the baseline to determine the rate and nature of degradation under different conditions.

Visualizations

degradation_pathway 1H-Indene, 5-ethyl-2,3-dihydro- 1H-Indene, 5-ethyl-2,3-dihydro- Oxidation Oxidation 1H-Indene, 5-ethyl-2,3-dihydro-->Oxidation [O2, light, heat] Hydroperoxide Intermediate Hydroperoxide Intermediate Oxidation->Hydroperoxide Intermediate Ketone Derivative Ketone Derivative Hydroperoxide Intermediate->Ketone Derivative Alcohol Derivative Alcohol Derivative Hydroperoxide Intermediate->Alcohol Derivative

Caption: Plausible oxidative degradation pathway for 1H-Indene, 5-ethyl-2,3-dihydro-.

troubleshooting_workflow start Unexpected Experimental Result check_purity Verify Purity of Starting Material start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Compound purity_ok->purify No review_conditions Review Reaction Conditions (Temperature, Atmosphere, Reagents) purity_ok->review_conditions Yes purify->check_purity conditions_ok Conditions Inert? review_conditions->conditions_ok modify_conditions Modify Conditions (e.g., Inert Atmosphere) conditions_ok->modify_conditions No check_storage Check Storage Conditions conditions_ok->check_storage Yes end Proceed with Experiment modify_conditions->end storage_ok Proper Storage? check_storage->storage_ok remediate_storage Store Properly storage_ok->remediate_storage No storage_ok->end Yes remediate_storage->end

Caption: Troubleshooting workflow for stability issues.

References

Safe handling and storage procedures for 5-ethylindan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guide. Always refer to the specific Safety Data Sheet (SDS) provided with your product for the most accurate and up-to-date information. The data presented here is based on publicly available information for similar chemical structures and should be used for informational purposes only.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 5-ethylindan?

A1: 5-Ethylindan is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and can be toxic in contact with skin.[1] It is also corrosive and can cause severe skin burns and eye damage.[1] Additionally, it may cause allergic skin or respiratory reactions.[1][2]

Q2: What personal protective equipment (PPE) is required when handling 5-ethylindan?

A2: To ensure safety, it is essential to wear appropriate PPE. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat or other protective clothing.[2] When there is a risk of inhalation, respiratory protection may be required.[2]

Q3: What should I do in case of accidental exposure to 5-ethylindan?

A3: Immediate action is crucial.

  • Inhalation: Move to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes and seek medical attention.[2][4]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water. Seek immediate medical attention.[1][5]

Q4: How should I properly store 5-ethylindan?

A4: 5-Ethylindan should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][4] The storage area should be secure and accessible only to authorized personnel.[1][2]

Q5: What materials are incompatible with 5-ethylindan?

A5: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible Fumes or Strong Odor Improper sealing of the container or a spill.Immediately evacuate the area and ensure it is well-ventilated. If safe to do so, and while wearing appropriate PPE, identify and seal the source of the leak. For spills, use an absorbent material to contain and clean up the substance.
Skin Irritation After Handling Direct skin contact with the chemical.As per first aid procedures, immediately wash the affected area with copious amounts of water and remove any contaminated clothing.[2] Seek medical advice if irritation persists.
Cloudy or Discolored Appearance of the Chemical Contamination or degradation of the product.Do not use the chemical. Quarantine the container and consult the manufacturer or your institution's chemical safety officer for disposal guidance.

Quantitative Data Summary

Property Value Source
Flash Point 34 °C / 93.2 °F[4]
Boiling Point 118 °C / 244.4 °F[4]
Autoignition Temperature 385 °C / 725 °F[4]
Vapor Pressure 12 mmHg @ 25 °C[4]
Vapor Density 2.07 (Air = 1.0)[4][5]
Specific Gravity 0.8980[4]

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

  • Dispensing: When transferring the liquid, use only non-sparking tools and take precautionary measures against static discharge.[3][4]

  • Cleaning: After handling, wash your hands and any exposed skin thoroughly.[2][4] Clean the work area and any equipment used.

  • Storage: Ensure the container is tightly sealed and stored in a designated, well-ventilated, and cool location away from incompatible materials.[1][4]

Visual Guides

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency ReadSDS Read SDS Ventilate Ensure Ventilation ReadSDS->Ventilate WearPPE Wear Appropriate PPE Ventilate->WearPPE Dispense Dispense Chemical WearPPE->Dispense CleanArea Clean Work Area Dispense->CleanArea Spill Spill Dispense->Spill Exposure Exposure Dispense->Exposure WashHands Wash Hands CleanArea->WashHands Store Store Properly WashHands->Store Evacuate Evacuate Spill->Evacuate If major FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for the safe handling of 5-ethylindan, from preparation to post-handling procedures.

StorageLogic Store Store 5-Ethylindan Cool Cool Place Store->Cool Dry Dry Area Store->Dry Ventilated Well-Ventilated Store->Ventilated TightlyClosed Tightly Closed Container Store->TightlyClosed Heat Heat Sources Sparks Sparks Flames Open Flames Incompatible Incompatible Materials Authorized Authorized Personnel Only

Caption: Key considerations for the safe and proper storage of 5-ethylindan.

References

Technical Support Center: 1H-Indene, 5-ethyl-2,3-dihydro-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1H-Indene, 5-ethyl-2,3-dihydro-. The information is presented in a user-friendly question-and-answer format to address specific challenges encountered during post-synthesis workup.

Troubleshooting Guide

Issue 1: Low or No Product Yield After Synthesis

  • Question: We performed the synthesis of 1H-Indene, 5-ethyl-2,3-dihydro- via a Friedel-Crafts acylation of ethylbenzene followed by a Clemmensen or Wolff-Kishner reduction, but the final yield is very low. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential issues and troubleshooting steps:

    • Inefficient Friedel-Crafts Acylation: This initial step is critical. Ensure that the aluminum chloride (AlCl₃) catalyst is fresh and anhydrous, as it is highly hygroscopic. The reaction should be conducted under strictly anhydrous conditions to prevent catalyst deactivation.

    • Incomplete Reduction: Both Clemmensen (amalgamated zinc and HCl) and Wolff-Kishner (hydrazine and a strong base) reductions require specific conditions for optimal performance.

      • For the Clemmensen reduction , ensure the zinc is properly amalgamated and activated. The reaction can be sensitive to the concentration of hydrochloric acid.

      • For the Wolff-Kishner reduction , the use of a high-boiling point solvent (like diethylene glycol) is necessary to reach the required reaction temperatures for the decomposition of the hydrazone intermediate. Ensure the temperature is high enough for the reaction to proceed to completion.

    • Product Loss During Workup: The product is a non-polar organic compound. During aqueous workup, ensure complete extraction from the aqueous layer by using an adequate volume of a suitable organic solvent (e.g., diethyl ether, dichloromethane) and performing multiple extractions. Emulsion formation can also lead to product loss; if an emulsion forms, adding brine can help to break it.

Issue 2: Presence of Impurities in the Final Product

  • Question: Our NMR analysis of the final product shows the presence of significant impurities. What are the likely side products and how can we remove them?

  • Answer: The nature of the impurities will depend on the synthetic route, but common side products include:

    • Unreacted Starting Materials: Incomplete reaction can leave residual ethylbenzene or the intermediate ketone (5-ethyl-2,3-dihydro-1H-inden-1-one).

    • Over-reduction or Side-Reactions: Depending on the reduction method, other functional groups could be affected, or side reactions may occur.

    • Polyalkylation Products: While less common in Friedel-Crafts acylation compared to alkylation, some side products from minor reaction pathways might be present.

    Purification Strategies:

    • Column Chromatography: This is the most effective method for separating the non-polar desired product from more polar impurities. A silica gel column with a non-polar eluent system, such as petroleum ether or a mixture of petroleum ether and ethyl acetate (e.g., 8:1), is recommended.[1]

    • Distillation: If the impurities have significantly different boiling points from the product, fractional distillation under reduced pressure can be an effective purification method.

    • Recrystallization: While finding a suitable solvent system might be challenging for a non-polar liquid, if the product can be solidified at low temperatures, recrystallization from a solvent like methanol or ethanol could be attempted.

Frequently Asked Questions (FAQs)

  • Question: What is a standard post-synthesis workup protocol for 1H-Indene, 5-ethyl-2,3-dihydro- after a reduction step?

  • Answer: A general workup procedure would be as follows:

    • Quenching the Reaction: Carefully quench the reaction mixture. For a Clemmensen reduction, this involves neutralizing the excess acid with a base like sodium bicarbonate. For a Wolff-Kishner reduction, the mixture is typically cooled and diluted with water.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery.

    • Washing: Wash the combined organic layers sequentially with water, a dilute acid solution (e.g., 1M HCl) if basic impurities are present, a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts, and finally with brine to aid in drying.

    • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product using column chromatography or distillation as described in the troubleshooting section.

  • Question: What are the expected yields and purity for the synthesis of 1H-Indene, 5-ethyl-2,3-dihydro-?

  • Answer: The yield and purity can vary significantly based on the specific reaction conditions and the efficiency of the purification. The following table provides a general expectation based on literature for similar compounds.

ParameterExpected ValuePurification Method
Yield 50-70%Column Chromatography
Purity >95%Column Chromatography / Distillation
  • Question: How can we confirm the identity and purity of the final product?

  • Answer: A combination of spectroscopic techniques should be used:

    • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure of the molecule and identify any impurities.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

    • Gas Chromatography (GC): GC analysis can be used to determine the purity of the final product.

Experimental Workflow and Signaling Pathways

Below is a diagram illustrating a typical experimental workflow for the post-synthesis workup of 1H-Indene, 5-ethyl-2,3-dihydro-.

Post_Synthesis_Workup Post-Synthesis Workup of 1H-Indene, 5-ethyl-2,3-dihydro- cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Reaction Crude Reaction Mixture Quench 1. Quench Reaction Reaction->Quench Proceed to Workup Extract 2. Extract with Organic Solvent Quench->Extract Wash 3. Wash Organic Layer (Water, Acid, Base, Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate 5. Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Distillation Concentrate->Purify Crude Product Analyze Characterization (NMR, MS, GC) Purify->Analyze Purified Fractions FinalProduct Pure 1H-Indene, 5-ethyl-2,3-dihydro- Analyze->FinalProduct

Caption: Post-synthesis workup workflow for 1H-Indene, 5-ethyl-2,3-dihydro-.

References

Technical Support Center: 5-Ethylindan Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 5-ethylindan. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-ethylindan?

A1: The most prevalent and well-established synthetic route involves a two-step process. First, a Friedel-Crafts acylation of indan is performed to synthesize the intermediate, 5-acetylindan. This is followed by a reduction of the ketone group of 5-acetylindan to yield the final product, 5-ethylindan.

Q2: Which reduction method is recommended for converting 5-acetylindan to 5-ethylindan?

A2: Two primary methods are effective for this conversion: the Clemmensen reduction and the Wolff-Kishner reduction. The choice between them depends on the substrate's sensitivity to acidic or basic conditions. The Clemmensen reduction uses strongly acidic conditions, while the Wolff-Kishner reduction is performed under highly basic conditions.[1][2][3] If your molecule contains acid-sensitive functional groups, the Wolff-Kishner reduction is the preferred method. Conversely, for base-sensitive substrates, the Clemmensen reduction is more suitable.[2][3]

Q3: What are the primary challenges when scaling up the Friedel-Crafts acylation step?

A3: Scaling up the Friedel-Crafts acylation presents several challenges. These include managing the highly exothermic nature of the reaction, ensuring efficient and homogenous mixing of the reactants and catalyst, and dealing with the safe handling and quenching of the Lewis acid catalyst (e.g., aluminum chloride). Proper temperature control is crucial to prevent side reactions and ensure product quality.

Q4: How can I monitor the progress of the reactions?

A4: Reaction progress for both the acylation and reduction steps can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC). These methods allow for the visualization of the consumption of starting materials and the formation of the product over time.

Troubleshooting Guides

Part 1: Friedel-Crafts Acylation of Indan

Problem 1: Low yield of 5-acetylindan.

Possible Cause Suggested Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃)Ensure the catalyst is anhydrous and has been stored properly to prevent moisture contamination. Use freshly opened or properly stored catalyst for best results.
Insufficient CatalystA stoichiometric amount of the Lewis acid catalyst is often required because both the reactant and the product can form complexes with it.[4] Ensure the correct molar ratio of catalyst to substrate is used.
Poor MixingInefficient stirring can lead to localized overheating and side reactions. Use appropriate agitation for the scale of the reaction to ensure homogeneity.
Reaction Temperature Too LowThe reaction may be too slow at lower temperatures. Gradually increase the temperature while monitoring for side product formation.

Problem 2: Formation of multiple isomers or polysubstituted byproducts.

Possible Cause Suggested Solution
High Reaction TemperatureElevated temperatures can lead to decreased selectivity. Maintain the recommended reaction temperature and ensure efficient cooling.
Incorrect Order of AdditionThe order in which reactants are mixed can influence the product distribution. Typically, the acylating agent is added to the mixture of the arene and Lewis acid.
Part 2: Reduction of 5-Acetylindan

Problem 3: Incomplete reduction of 5-acetylindan.

Possible Cause Suggested Solution
Clemmensen Reduction:
Insufficiently Activated ZincThe zinc amalgam (Zn(Hg)) must be freshly prepared and active for the reaction to proceed efficiently.
Poor Quality of Concentrated HClUse a high-purity grade of concentrated hydrochloric acid.
Wolff-Kishner Reduction:
Incomplete Hydrazone FormationEnsure the initial reaction with hydrazine to form the hydrazone goes to completion before proceeding with the high-temperature decomposition step.[2]
Insufficiently High TemperatureThe decomposition of the hydrazone requires high temperatures (typically 180-200 °C).[3] Use a high-boiling solvent like diethylene glycol to achieve the necessary temperature.
Water Present in the ReactionThe presence of water can hinder the reaction. The Huang-Minlon modification, which involves distilling off water after hydrazone formation, can improve yields.[5]

Problem 4: Degradation of the starting material or product.

Possible Cause Suggested Solution
Substrate Sensitivity to Reaction ConditionsIf the starting material or product contains acid-labile groups, avoid the Clemmensen reduction. If it contains base-labile groups, avoid the Wolff-Kishner reduction.
Prolonged Reaction Time at High TemperaturesMinimize the reaction time at elevated temperatures to reduce the likelihood of thermal degradation. Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of 5-Acetylindan via Friedel-Crafts Acylation
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add indan and a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while stirring.

  • Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel to the cooled and stirred mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for the specified time, monitoring the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 5-Ethylindan via Clemmensen Reduction
  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercuric chloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and 5-acetylindan.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Add more concentrated hydrochloric acid in portions during the reflux period.

  • Workup: After the reaction is complete (as monitored by TLC or GC), cool the mixture and decant the aqueous layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether). Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. Purify the resulting 5-ethylindan by vacuum distillation.

Protocol 3: Synthesis of 5-Ethylindan via Wolff-Kishner Reduction
  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, add 5-acetylindan, hydrazine hydrate, and a high-boiling solvent such as diethylene glycol. Heat the mixture to facilitate the formation of the hydrazone.

  • Base Addition: After hydrazone formation is complete, add a strong base such as potassium hydroxide pellets.

  • Decomposition: Increase the temperature to around 180-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.[3]

  • Workup: Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with dilute acid and then water. Dry the organic layer, remove the solvent, and purify the 5-ethylindan by vacuum distillation.

Quantitative Data Summary

Parameter Friedel-Crafts Acylation Clemmensen Reduction Wolff-Kishner Reduction
Typical Reactants Indan, Acetyl Chloride, AlCl₃5-Acetylindan, Zn(Hg), HCl5-Acetylindan, N₂H₄·H₂O, KOH
Typical Solvents Dichloromethane, NitrobenzeneToluene (for extraction)Diethylene Glycol
Typical Temperature 0 °C to RefluxReflux180-200 °C
Typical Reaction Time 2-6 hours4-12 hours3-8 hours
Illustrative Yield 70-85%60-80%70-90%
Illustrative Purity >95% (after purification)>98% (after purification)>98% (after purification)

Note: Yields and purity are illustrative and can vary based on reaction scale and optimization.

Visualizations

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_1a Option A: Clemmensen Reduction cluster_1b Option B: Wolff-Kishner Reduction Indan Indan Intermediate 5-Acetylindan Indan->Intermediate AcCl Acetyl Chloride AcCl->Intermediate AlCl3 AlCl₃ (Catalyst) AlCl3->Intermediate Clemmensen Zn(Hg), conc. HCl Intermediate->Clemmensen WolffKishner H₂NNH₂, KOH, Heat Intermediate->WolffKishner Ethylindan_C 5-Ethylindan Clemmensen->Ethylindan_C Ethylindan_WK 5-Ethylindan WolffKishner->Ethylindan_WK

Caption: Synthetic workflow for 5-ethylindan production.

G decision decision process process issue issue solution solution start Low Yield in Friedel-Crafts Acylation q1 Is AlCl₃ anhydrous and active? start->q1 Check Catalyst s1 Use fresh, properly stored AlCl₃ q1->s1 No q2 Is catalyst amount stoichiometric? q1->q2 Yes s2 Adjust to correct molar ratio q2->s2 No q3 Is mixing efficient? q2->q3 Yes s3 Improve agitation q3->s3 No end Review other parameters (temp, purity) q3->end Yes

Caption: Troubleshooting low yield in Friedel-Crafts acylation.

References

Technical Support Center: Storage and Handling of Indene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the polymerization of indene derivatives during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.

Troubleshooting Guide

If you are experiencing issues with the stability of your indene derivatives, consult the following guide for potential causes and solutions.

Issue Potential Cause(s) Recommended Action(s)
Visible Polymer Formation (e.g., cloudiness, increased viscosity, solid precipitates) 1. Inadequate Inhibition: The inhibitor may be depleted, absent, or ineffective for the specific derivative. 2. Improper Storage Conditions: Exposure to light, heat, or oxygen can initiate polymerization. 3. Contamination: Presence of acidic or cationic impurities can catalyze polymerization.1. Verify Inhibitor Presence: Check the product documentation for the type and concentration of the inhibitor. If necessary, add a recommended inhibitor (see Table 1). 2. Optimize Storage: Store the derivative at the recommended temperature (typically 2-8°C), in an amber vial, and under an inert atmosphere (e.g., argon or nitrogen).[1][2] 3. Purification: If contamination is suspected, consider purification by distillation or chromatography, followed by the addition of a fresh inhibitor.
Inconsistent Experimental Results 1. Partial Polymerization: The presence of soluble oligomers or polymers may interfere with reactions. 2. Inhibitor Interference: The storage inhibitor may interfere with downstream applications (e.g., catalysis).1. Quantify Polymer Content: Use the provided protocol to determine the extent of polymerization. If significant, purify the monomer before use. 2. Remove Inhibitor: If the inhibitor is known to interfere, it can be removed immediately prior to use, typically by passing the derivative through a column of activated alumina.
Discoloration of the Indene Derivative 1. Oxidation: Exposure to air can lead to the formation of colored byproducts. 2. Polymerization: Some polyindenes can be colored.1. Inert Atmosphere: Ensure the container is properly sealed under an inert gas. 2. Check for Polymer: Use the polymer quantification protocol to assess if polymerization has occurred.

Frequently Asked Questions (FAQs)

Q1: Why is my indene derivative polymerizing even when stored in the refrigerator?

A1: Refrigeration slows down but does not completely stop polymerization. Several factors could still contribute to polymerization at low temperatures:

  • Light Exposure: Even brief exposure to laboratory light can initiate polymerization, especially for sensitive derivatives. Always store indene compounds in amber vials or containers wrapped in aluminum foil.

  • Oxygen Presence: Oxygen can participate in free-radical polymerization pathways. Ensure the container is sealed under an inert atmosphere like argon or nitrogen.

  • Inhibitor Depletion: The inhibitor is consumed over time as it quenches radical species. For long-term storage, the inhibitor concentration may need to be monitored and replenished.

Q2: What is the best inhibitor for my specific indene derivative?

A2: While 4-tert-butylcatechol (TBC) is a common and effective inhibitor for indene, the optimal choice and concentration can depend on the substituents on the indene ring.[1][2]

  • Electron-Donating Groups (EDGs) on the aromatic ring can increase the electron density of the double bond, potentially making the derivative more susceptible to cationic polymerization. For these derivatives, maintaining a strictly neutral and aprotic environment is crucial.

  • Electron-Withdrawing Groups (EWGs) can influence the radical stability of the molecule. For most applications, a general-purpose radical inhibitor is sufficient.

Table 1: Common Inhibitors for Indene and its Derivatives

InhibitorTypical Concentration (ppm)Mechanism of ActionRemoval Method
4-tert-Butylcatechol (TBC) 10 - 100Radical ScavengerColumn chromatography (alumina) or aqueous base wash.
Hydroquinone (HQ) 50 - 200Radical ScavengerColumn chromatography (alumina) or aqueous base wash.
Hydroquinone monomethyl ether (MEHQ) 50 - 200Radical ScavengerColumn chromatography (alumina) or aqueous base wash.

Q3: How can I tell if my indene derivative has started to polymerize?

A3: Early signs of polymerization can be subtle. Look for:

  • An increase in viscosity.

  • The appearance of cloudiness or haziness.

  • The formation of a solid precipitate. For a quantitative assessment, you can use the polymer quantification protocol provided in this guide.

Q4: Can I use an indene derivative that has partially polymerized?

A4: It is not recommended. The presence of polymers and oligomers can lead to inaccurate measurements and interfere with chemical reactions, potentially causing failed experiments or impure products. It is best to purify the monomer before use.

Q5: How do I remove the polymer from my indene derivative?

A5: For heat-stable derivatives, simple distillation under vacuum is often effective, as the polymer is non-volatile. For heat-sensitive compounds, column chromatography over silica gel or alumina can separate the monomer from the higher molecular weight polymer. See the detailed protocol below.

Experimental Protocols

Protocol 1: Quantification of Polymer in Indene Derivatives by Gravimetric Method

This method provides an estimate of the non-volatile polymer content in a liquid indene derivative sample.

Methodology:

  • Sample Preparation: Accurately weigh approximately 2-5 g of the indene derivative into a pre-weighed round-bottom flask.

  • Solvent Addition: Add a volatile solvent in which the monomer is highly soluble but the polymer is not (e.g., methanol, hexane). The goal is to precipitate the polymer. Use a volume that is approximately 10 times the volume of the indene derivative.

  • Precipitation: Swirl the mixture gently to dissolve the monomer and precipitate the polymer. The solution may become cloudy.

  • Filtration: Filter the mixture through a pre-weighed filter paper. Wash the collected polymer with a small amount of the precipitation solvent to remove any residual monomer.

  • Drying: Dry the filter paper with the collected polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Calculation:

    • Mass of Polymer = (Mass of filter paper + dried polymer) - (Mass of filter paper)

    • % Polymer = (Mass of Polymer / Initial Mass of indene derivative sample) x 100

Protocol 2: Removal of Polymer from Indene Derivatives by Flash Chromatography

This protocol is suitable for removing oligomers and polymers from functionalized indene derivatives that may be sensitive to heat.

Methodology:

  • Slurry Preparation: Dissolve the partially polymerized indene derivative in a minimal amount of a non-polar solvent, such as hexane or a hexane/ethyl acetate mixture.

  • Column Packing: Pack a flash chromatography column with silica gel or activated alumina, using the chosen non-polar solvent as the eluent.

  • Loading: Carefully load the dissolved sample onto the top of the column.

  • Elution: Elute the column with the non-polar solvent. The less polar indene monomer will elute first, while the more polar oligomers and polymers will be retained on the column or elute much later.

  • Fraction Collection: Collect fractions and monitor by TLC to identify and combine the fractions containing the pure monomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure.

  • Re-inhibition: Add a fresh charge of an appropriate inhibitor (e.g., TBC, 10-100 ppm) to the purified monomer before storage.

Protocol 3: Accelerated Stability Testing of Indene Derivatives

This protocol provides a framework for assessing the stability of an indene derivative under stressed conditions to predict its long-term storage stability. This is adapted from ASTM guidelines for thermal stability.[3]

Methodology:

  • Sample Preparation: Prepare several small, identical samples (e.g., 1-2 mL) of the indene derivative in amber glass vials. Add the desired inhibitor at a known concentration.

  • Initial Analysis (T=0): Analyze one sample immediately to determine the initial purity and polymer content.

  • Storage Conditions: Place the remaining samples in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 50°C). Ensure the vials are sealed to prevent evaporation.

  • Time Points: Remove one sample from the oven at predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Analysis: After cooling to room temperature, analyze each sample for purity (e.g., by GC or NMR) and quantify the polymer content using Protocol 1.

  • Data Evaluation: Plot the percentage of polymer versus time at the elevated temperature. This data can be used to estimate the rate of polymerization and predict the shelf-life at normal storage temperatures using the Arrhenius equation, where a 10°C increase in temperature roughly doubles the reaction rate.[3]

Visualizations

Polymerization_Pathway Indene Indene Derivative Active_Monomer Activated Monomer (Radical or Cation) Indene->Active_Monomer Initiation Initiator Initiator (Heat, Light, Acid, Radical) Initiator->Active_Monomer Polymer_Chain Growing Polymer Chain Active_Monomer->Polymer_Chain Propagation (+ Indene) Inactive_Species Inactive Species Active_Monomer->Inactive_Species Inhibition Polymer Polymer Polymer_Chain->Polymer Termination Termination Termination Termination->Polymer Inhibitor Inhibitor (e.g., TBC) Inhibitor->Inactive_Species

Caption: General mechanism of indene polymerization and inhibition.

Troubleshooting_Workflow Start Polymerization Suspected Visual_Inspection Visual Inspection (Cloudy, Viscous, Solid?) Start->Visual_Inspection Quantify_Polymer Quantify Polymer (Protocol 1) Visual_Inspection->Quantify_Polymer Yes Check_Storage Check Storage Conditions (Temp, Light, Atmosphere) Visual_Inspection->Check_Storage No Purify Purify Derivative (Protocol 2) Quantify_Polymer->Purify Optimize_Storage Optimize Storage (2-8°C, Dark, Inert) Check_Storage->Optimize_Storage No Check_Inhibitor Check Inhibitor (Present? Correct Conc.?) Check_Storage->Check_Inhibitor Yes Stable Product is Stable Optimize_Storage->Stable Add_Inhibitor Add/Replenish Inhibitor Check_Inhibitor->Add_Inhibitor No Check_Inhibitor->Stable Yes Add_Inhibitor->Stable Purify->Add_Inhibitor

Caption: Troubleshooting workflow for suspected indene derivative polymerization.

References

Column chromatography conditions for purifying 5-ethyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purifying 5-ethyl-2,3-dihydro-1H-indene

This guide provides detailed protocols and troubleshooting advice for the purification of 5-ethyl-2,3-dihydro-1H-indene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for purifying 5-ethyl-2,3-dihydro-1H-indene by column chromatography?

A1: The purification relies on normal-phase column chromatography.[1] The stationary phase is a polar adsorbent, typically silica gel, packed into a column.[1][2][3] The crude sample is loaded onto the top of the column and a non-polar mobile phase (solvent) is passed through it. 5-ethyl-2,3-dihydro-1H-indene, being a non-polar aromatic hydrocarbon, has a weak affinity for the polar silica gel and travels down the column faster than more polar impurities.[2] The least polar compounds elute from the column first.[4]

Q2: What is the recommended stationary phase?

A2: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard and most effective stationary phase for separating hydrocarbons and other non-polar compounds.[2][3][5] It is slightly acidic.[2] If your compound is sensitive to acid, neutral alumina can be used as an alternative.[2][5]

Q3: How do I select the right mobile phase (eluent)?

A3: The key is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.[5][6] Since 5-ethyl-2,3-dihydro-1H-indene is non-polar, you will use a non-polar solvent system. Start with 100% hexanes or petroleum ether and gradually increase the polarity by adding small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane until the desired Rf is achieved.[2][7]

Experimental Protocols & Data

Preliminary TLC Analysis for Solvent System Selection

Before performing column chromatography, it is crucial to identify an optimal solvent system using TLC.

Methodology:

  • Dissolve a small amount of the crude 5-ethyl-2,3-dihydro-1H-indene mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Spot the mixture onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a test solvent system.

  • Visualize the spots using a UV lamp (254 nm).

  • Calculate the Rf value for the spot corresponding to the desired product.

  • Adjust the solvent system polarity until the Rf value is between 0.3 and 0.4. A higher proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf value.[8]

Table 1: Suggested Starting Solvent Systems for TLC Analysis

Non-polar Solvent Polar Solvent Starting Ratio (v/v) Polarity
Hexanes Ethyl Acetate 99:1 Low
Hexanes Ethyl Acetate 95:5 Low-Medium
Hexanes Dichloromethane 98:2 Low

| Hexanes | Dichloromethane | 90:10 | Low-Medium |

Column Chromatography Protocol

This protocol assumes a standard glass column for gravity or flash chromatography.

Table 2: General Column Parameters

Parameter Recommendation Rationale
Adsorbent Silica Gel (e.g., 230-400 mesh) Standard for non-polar compounds.[3]
Adsorbent-to-Sample Ratio 30:1 to 50:1 by weight A higher ratio is used for more difficult separations.[2]

| Column Diameter | Varies with sample size | Choose a column that the slurry will fill to about 1/3 of its volume. |

Methodology:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[2]

    • Add a thin layer (approx. 1 cm) of sand.

    • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase determined by TLC.[9]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[9]

    • Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.[10]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum possible amount of the mobile phase.[10] Using a pipette, carefully add the sample solution to the top of the silica column, allowing it to absorb into the silica bed.[10]

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a different volatile solvent, add a small amount of silica gel (approx. 2x the sample weight), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[11]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting the eluent in numbered test tubes or flasks (fractions).

    • If using flash chromatography, apply gentle air pressure (1-2 psi) to the top of the column to speed up the flow rate.[10]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to determine which ones contain the pure compound.[4][10] Spot multiple fractions on a single TLC plate for comparison.

    • Combine the fractions that contain only the pure 5-ethyl-2,3-dihydro-1H-indene.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Workflow Diagram

ColumnChromatographyWorkflow start Crude 5-ethyl-2,3-dihydro-1H-indene tlc 1. Select Solvent System via TLC (Target Rf ≈ 0.3-0.4) start->tlc pack 2. Pack Column with Silica Gel (Slurry Method) tlc->pack load 3. Load Sample (Wet or Dry Method) pack->load elute 4. Elute with Mobile Phase & Collect Fractions load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine Fractions are pure waste Impure Fractions / Waste analyze->waste Fractions are impure evaporate 7. Evaporate Solvent combine->evaporate finish Pure Compound evaporate->finish

References

Validation & Comparative

A Comparative Guide to 5-Ethyl-2,3-dihydro-1H-indene and Other Alkylated Indanes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1H-Indene, 5-ethyl-2,3-dihydro- (a C5-ethylated indane derivative) and other alkylated indanes. This document summarizes available experimental data on their biological activities, offers detailed experimental protocols, and visualizes key concepts and workflows.

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged structure in medicinal chemistry. Its rigid framework provides a valuable platform for the design of therapeutic agents targeting a variety of biological entities. Alkylation of the indane core can significantly modulate the pharmacological properties of the resulting derivatives, influencing their potency, selectivity, and overall bioactivity. This guide focuses on the effects of alkyl and other substitutions on the indane ring, with a particular interest in the neurochemical and antiproliferative properties of these compounds.

While direct comparative data for 5-ethyl-2,3-dihydro-1H-indene against other simple C5-alkylated indanes is limited in the current body of scientific literature, this guide leverages available data for the parent compound, 2-aminoindane (2-AI), and its more complex ring-substituted derivatives to draw insightful structure-activity relationship (SAR) comparisons.

I. Comparative Biological Activity of Alkylated Indanes

The primary biological activity associated with many alkylated indanes, particularly the 2-aminoindane derivatives, is their interaction with monoamine transporters. These transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are crucial for regulating neurotransmitter levels in the synapse and are key targets for drugs treating neurological and psychiatric disorders.

Monoamine Transporter Releasing Activity

The following table summarizes the monoamine releasing potency (EC₅₀ in nM) of 2-aminoindane and its ring-substituted derivatives. A lower EC₅₀ value indicates a higher potency in inducing the release of the respective neurotransmitter.

CompoundSERT EC₅₀ (nM)NET EC₅₀ (nM)DAT EC₅₀ (nM)
2-Aminoindane (2-AI) >10,00086439
5-Methoxy-2-aminoindane (5-MeO-AI) 1348612,646
5-Methoxy-6-methyl-2-aminoindane (MMAI) 313,101>10,000
5,6-Methylenedioxy-2-aminoindane (MDAI) 1141171,334
Data sourced from Halberstadt et al. (2019).[1][2][3]

Analysis: The unsubstituted 2-aminoindane (2-AI) is a selective substrate for NET and DAT, with negligible activity at SERT.[1][2][3] The introduction of substituents on the aromatic ring, such as methoxy and methylenedioxy groups, significantly increases the potency at SERT while generally reducing potency at DAT and NET.[1][2][3] This suggests that substitutions at the 5- and 6-positions of the indane ring can shift the selectivity profile of these compounds towards a more serotonergic effect. While no direct data for 5-ethyl-2-aminoindane is presented, it is plausible that the ethyl group at the C5 position would also modulate the activity at monoamine transporters, though the precise nature of this modulation requires experimental verification.

Monoamine Transporter Binding Affinity

The binding affinity of these compounds to various receptors and transporters provides further insight into their pharmacological profile. The following table presents the binding affinities (Ki in nM) for a selection of 2-aminoindane derivatives. A lower Ki value indicates a higher binding affinity.

Compoundα₂Aα₂Bα₂CSERT
2-Aminoindane (2-AI) 13421141>10,000
5-Methoxy-2-aminoindane (5-MeO-AI) 6741,0701,230>10,000
5-Methoxy-6-methyl-2-aminoindane (MMAI) 7111,1301,260>10,000
5,6-Methylenedioxy-2-aminoindane (MDAI) 5698297414,822
Data sourced from Halberstadt et al. (2019).[1][2][3]

Analysis: All tested aminoindanes demonstrated a notable affinity for α₂-adrenergic receptors, with the parent compound 2-AI showing the highest affinity, particularly for the α₂C subtype.[1][2][3] Ring substitution with methoxy and methylenedioxy groups generally decreased the affinity for these receptors.[1][2][3] Interestingly, while these compounds are potent monoamine releasers, their direct binding affinity to the transporters is relatively low, with only MDAI showing measurable binding to SERT in this particular study.[1][2][3] This highlights the distinction between a compound's ability to bind to the transporter and its ability to act as a substrate and induce reverse transport.

Antiproliferative Activity

This suggests that the indane scaffold can be a valuable starting point for the development of novel anticancer drugs. The effect of simple alkyl substitutions, such as an ethyl group at the C5 position, on antiproliferative activity remains an area for further investigation.

II. Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from the methods described by Halberstadt et al. (2019).[1][2][3]

Objective: To determine the binding affinity (Ki) of test compounds for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK cells stably expressing the human DAT, NET, or SERT.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Non-specific binding control: 10 µM GBR 12909 (for DAT), 10 µM desipramine (for NET), 10 µM S-citalopram (for SERT).

  • Test compounds (alkylated indanes) at various concentrations.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK cells expressing the target transporter.

    • Homogenize the cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh membrane preparation buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 20-40 µ g/well .

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add the respective non-specific binding control.

    • Incubate the plates at room temperature for 2 hours.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the antiproliferative activity of compounds.

Objective: To determine the effect of alkylated indanes on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549).

  • Complete cell culture medium.

  • Test compounds (alkylated indanes) dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

III. Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of alkylated indanes.

MonoamineTransporterMechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Neurotransmitter Transporter Monoamine Transporter (DAT, NET, SERT) Neurotransmitter->Transporter Reuptake Transporter->Neurotransmitter Reverse Transport (Efflux) Vesicle Vesicle Transporter->Vesicle Repackaging Releaser Alkyl-Indane (Releasing Agent) Releaser->Transporter Substrate Binding & Translocation

Caption: Mechanism of monoamine transporter modulation by releasing agents.

RadioligandBindingAssayWorkflow start Start prep Prepare Cell Membranes Expressing Transporter start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound & Unbound Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (IC50 & Ki Determination) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

IV. Conclusion

This guide provides a comparative overview of 1H-Indene, 5-ethyl-2,3-dihydro- and other alkylated indanes, focusing on their interactions with monoamine transporters. The available data suggests that the unsubstituted 2-aminoindane acts as a selective norepinephrine and dopamine releasing agent. The introduction of substituents on the aromatic ring, such as methoxy and methylenedioxy groups, can significantly enhance serotonergic activity.

While direct experimental data for 5-ethyl-2,3-dihydro-1H-indene is currently scarce in the public domain, the structure-activity relationships observed for other alkylated indanes provide a valuable framework for predicting its potential biological profile. Further experimental investigation is warranted to fully characterize the pharmacological properties of 5-ethyl-2,3-dihydro-1H-indene and other simple alkylated derivatives to expand our understanding of this important class of compounds and facilitate the development of novel therapeutics. The provided experimental protocols offer a starting point for researchers aiming to conduct such comparative studies.

References

Comparative Analysis of Synthesis Routes to 5-Ethylindan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 5-ethylindan, a key intermediate in various research and development applications. The focus is on providing a detailed comparison of reaction pathways, experimental data, and procedural considerations to aid in the selection of the most suitable synthesis strategy.

Introduction

5-Ethylindan is a substituted indan derivative with applications in the synthesis of more complex molecules, including active pharmaceutical ingredients. The most prevalent and well-established synthetic approach involves a two-step sequence starting from indan: Friedel-Crafts acylation to form an intermediate, 5-acetylindan, followed by reduction of the acetyl group to an ethyl group. This guide will delve into the specifics of this primary route and its variations, offering a comparative assessment of three common reduction methods: the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation.

Primary Synthesis Route: A Two-Step Approach

The dominant strategy for the synthesis of 5-ethylindan is a two-step process:

  • Friedel-Crafts Acylation of Indan: Indan undergoes electrophilic aromatic substitution with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst to yield 5-acetylindan.

  • Reduction of 5-Acetylindan: The carbonyl group of 5-acetylindan is then reduced to a methylene group to afford the final product, 5-ethylindan.

dot

Figure 1: General two-step synthesis pathway to 5-ethylindan.

Step 1: Friedel-Crafts Acylation of Indan

The Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring.[1][2] In the synthesis of 5-acetylindan, indan is treated with an acetylating agent in the presence of a Lewis acid catalyst.

Reaction:

Indan + Acetyl Chloride/Acetic Anhydride --(Lewis Acid)--> 5-Acetylindan

Key Considerations:

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common catalyst for this reaction.[3] Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed. The catalyst is typically used in stoichiometric amounts as it complexes with the product ketone.[1]

  • Solvent: A non-polar, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is typically used.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions.

  • Work-up: The reaction is quenched with water or dilute acid to decompose the aluminum chloride complex.

Experimental Protocol: Synthesis of 5-Acetylindan

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride in dichloromethane, add acetyl chloride dropwise with stirring.

  • Slowly add a solution of indan in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Expected Yield and Purity:

While specific yields for the acylation of indan to 5-acetylindan are not extensively reported in readily available literature, similar Friedel-Crafts acylation reactions typically proceed in good to excellent yields, often in the range of 70-90%, depending on the specific conditions and purification methods. The purity of the distilled or recrystallized product is generally high.

Step 2: Reduction of 5-Acetylindan to 5-Ethylindan

The choice of reduction method for the conversion of 5-acetylindan to 5-ethylindan is critical and depends on the presence of other functional groups in the molecule, as well as considerations of reaction conditions, scalability, and safety.

Comparative Analysis of Reduction Methods
Method Reagents & Conditions Advantages Disadvantages Typical Yields
Wolff-Kishner Reduction Hydrazine (N₂H₄), strong base (e.g., KOH or NaOH), high-boiling solvent (e.g., ethylene glycol), high temperatures (180-200 °C).[4][5]Tolerant of acid-sensitive functional groups.[4]Requires harsh basic conditions and high temperatures, which may not be suitable for base-labile or thermally sensitive substrates.[6] Hydrazine is toxic.Generally high, often >80%.[4]
Clemmensen Reduction Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), reflux.[6][7]Effective for aryl-alkyl ketones.[6][7] Can be performed in the presence of some base-sensitive groups.Strongly acidic conditions can affect acid-labile functional groups.[8] The use of toxic mercury is a significant environmental and safety concern, limiting its industrial applicability.[6][9]Variable, but can be good for suitable substrates (60-80%).[6]
Catalytic Hydrogenation H₂ gas, catalyst (e.g., Pd/C), solvent (e.g., ethanol, acetic acid), elevated pressure and/or temperature.[4]Milder conditions compared to Wolff-Kishner and Clemmensen reductions. Scalable and avoids the use of toxic reagents like hydrazine and mercury.[6]The catalyst can be expensive. May also reduce other functional groups like alkenes, alkynes, and nitro groups. Benzylic C-O bonds can also be cleaved.Generally high to quantitative (>90%).[10][11]

Table 1: Comparison of Reduction Methods for the Synthesis of 5-Ethylindan.

dot

Reduction_Comparison cluster_wolff_kishner Wolff-Kishner Reduction cluster_clemmensen Clemmensen Reduction cluster_catalytic Catalytic Hydrogenation wk_reagents Hydrazine (N₂H₄) Strong Base (KOH) High Temperature 5-Ethylindan 5-Ethylindan wk_reagents->5-Ethylindan wk_adv Advantages: Tolerant of acid-sensitive groups wk_disadv Disadvantages: Harsh basic conditions High temperature Toxic hydrazine cl_reagents Zinc Amalgam (Zn(Hg)) Conc. Hydrochloric Acid (HCl) cl_reagents->5-Ethylindan cl_adv Advantages: Effective for aryl-alkyl ketones cl_disadv Disadvantages: Strongly acidic Toxic mercury ch_reagents H₂ Gas Catalyst (e.g., Pd/C) ch_reagents->5-Ethylindan ch_adv Advantages: Mild conditions Scalable No toxic reagents ch_disadv Disadvantages: Expensive catalyst May reduce other groups 5-Acetylindan 5-Acetylindan 5-Acetylindan->wk_reagents 5-Acetylindan->cl_reagents 5-Acetylindan->ch_reagents

Figure 2: Comparison of reduction pathways from 5-acetylindan.

Experimental Protocols for Reduction

Wolff-Kishner Reduction of 5-Acetylindan

  • To a flask equipped with a reflux condenser, add 5-acetylindan, hydrazine hydrate, and a high-boiling solvent like diethylene glycol.

  • Add potassium hydroxide pellets to the mixture.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Increase the temperature to distill off water and excess hydrazine.

  • Continue to heat the reaction mixture at a higher temperature (around 190-200 °C) for several hours until the evolution of nitrogen gas ceases.[12]

  • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the organic layer with dilute acid and then with water.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 5-ethylindan by vacuum distillation.

A modification of this procedure, known as the Huang-Minlon modification, involves refluxing the carbonyl compound with 85% hydrazine hydrate and sodium hydroxide, followed by distillation of water and excess hydrazine before raising the temperature to 200 °C. This can lead to shorter reaction times and improved yields.[4]

Clemmensen Reduction of 5-Acetylindan

  • Prepare amalgamated zinc by stirring zinc powder with a solution of mercuric chloride. Decant the aqueous solution.

  • To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

  • Add 5-acetylindan to the mixture.

  • Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and remove the solvent.

  • Purify 5-ethylindan by vacuum distillation.

Catalytic Hydrogenation of 5-Acetylindan

  • In a hydrogenation vessel, dissolve 5-acetylindan in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • Pressurize the vessel with hydrogen gas (the pressure can range from atmospheric to several hundred psi, depending on the apparatus).

  • Stir or agitate the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude 5-ethylindan can be purified by vacuum distillation.

Alternative Synthesis Routes

While the Friedel-Crafts acylation followed by reduction is the most common route, other potential, though less frequently employed, methods for the synthesis of 5-ethylindan or related structures could involve:

  • Friedel-Crafts Alkylation of Indan with an Ethyl Halide: This approach is generally less favorable due to the propensity for carbocation rearrangements and polysubstitution, leading to a mixture of products and lower yields of the desired 5-substituted isomer.

  • Modification of other 5-substituted Indans: For instance, a Suzuki coupling of a 5-haloindan with an appropriate organoboron reagent could potentially be explored, followed by transformations of the coupled group to an ethyl group. However, this would likely involve a longer synthetic sequence.

Characterization of 5-Acetylindan and 5-Ethylindan

The successful synthesis of 5-acetylindan and 5-ethylindan would be confirmed by standard spectroscopic techniques.

Compound Technique Expected Key Signals
5-Acetylindan ¹H NMR Aromatic protons, two sets of triplets for the indan methylene protons, and a singlet for the acetyl methyl protons.
¹³C NMR Aromatic carbons, indan methylene carbons, a downfield signal for the carbonyl carbon, and a signal for the acetyl methyl carbon.
IR A strong absorption band for the carbonyl group (C=O) around 1680 cm⁻¹.[13]
5-Ethylindan ¹H NMR Aromatic protons, two sets of triplets for the indan methylene protons, a quartet for the ethyl methylene protons, and a triplet for the ethyl methyl protons.
¹³C NMR Aromatic carbons, indan methylene carbons, and signals for the ethyl group carbons.
IR Absence of the strong carbonyl absorption band around 1680 cm⁻¹. Presence of C-H stretching and bending vibrations for the alkyl groups.[14][15]

Table 2: Expected Spectroscopic Data for Key Compounds.

Conclusion

The synthesis of 5-ethylindan is most reliably achieved through a two-step sequence involving the Friedel-Crafts acylation of indan to 5-acetylindan, followed by reduction. For the reduction step, catalytic hydrogenation offers the most environmentally friendly and often highest-yielding route, with milder reaction conditions. The Wolff-Kishner reduction is a viable alternative, particularly for substrates with acid-sensitive groups, though it requires harsh conditions. The Clemmensen reduction is less favored due to the use of toxic mercury and strongly acidic conditions. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and the chemical nature of any other functional groups present in the starting materials.

References

Structural Validation of 5-ethyl-2,3-dihydro-1H-indene: A Comparative Guide to COSY and HSQC Analyses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data for 5-ethyl-2,3-dihydro-1H-indene

The structural confirmation of an organic molecule relies heavily on the precise assignment of its ¹H and ¹³C NMR spectra. The following table summarizes the predicted chemical shifts for 5-ethyl-2,3-dihydro-1H-indene. This data forms the basis for the interpretation of the two-dimensional NMR spectra discussed in the subsequent sections.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
12.89 (t)32.5
22.05 (quint)33.1
32.89 (t)32.5
47.10 (d)126.5
5-144.3
67.00 (s)124.8
77.12 (d)126.8
8-142.0
9-144.3
10 (CH₂)2.60 (q)28.5
11 (CH₃)1.22 (t)15.8

Note: Predicted data was generated using a standard NMR prediction algorithm. Actual experimental values may vary.

Elucidating Connectivity: The Power of 2D NMR

One-dimensional NMR provides essential information about the chemical environment of individual nuclei. However, to piece together the complete molecular structure, it is crucial to understand the connectivity between these nuclei. Two-dimensional NMR techniques, such as COSY and HSQC, provide this vital information by revealing through-bond correlations.

Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH coupling). In a COSY spectrum, both the horizontal and vertical axes represent the ¹H NMR chemical shift range. The diagonal of the spectrum shows the one-dimensional ¹H NMR spectrum, while the off-diagonal cross-peaks indicate which protons are coupled.

For 5-ethyl-2,3-dihydro-1H-indene, the following correlations would be expected in a COSY spectrum:

  • A cross-peak between the protons at C1 (2.89 ppm) and C2 (2.05 ppm).

  • A cross-peak between the protons at C2 (2.05 ppm) and C3 (2.89 ppm).

  • A cross-peak between the methylene protons of the ethyl group (C10, 2.60 ppm) and the methyl protons (C11, 1.22 ppm).

  • Correlations between the aromatic protons at C4, C6, and C7, depending on the magnitude of their coupling constants.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbon atoms they are attached to. The spectrum has a ¹H chemical shift axis and a ¹³C chemical shift axis. Each cross-peak in an HSQC spectrum indicates a direct C-H bond.

Based on the predicted data, the HSQC spectrum of 5-ethyl-2,3-dihydro-1H-indene would display the following key correlations:

  • A cross-peak connecting the ¹H signal at 2.89 ppm to the ¹³C signal at 32.5 ppm (C1 and C3).

  • A cross-peak connecting the ¹H signal at 2.05 ppm to the ¹³C signal at 33.1 ppm (C2).

  • A cross-peak connecting the ¹H signal at 7.10 ppm to the ¹³C signal at 126.5 ppm (C4).

  • A cross-peak connecting the ¹H signal at 7.00 ppm to the ¹³C signal at 124.8 ppm (C6).

  • A cross-peak connecting the ¹H signal at 7.12 ppm to the ¹³C signal at 126.8 ppm (C7).

  • A cross-peak connecting the ¹H signal at 2.60 ppm to the ¹³C signal at 28.5 ppm (C10).

  • A cross-peak connecting the ¹H signal at 1.22 ppm to the ¹³C signal at 15.8 ppm (C11).

Experimental Protocols

COSY Experiment
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-ethyl-2,3-dihydro-1H-indene in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer for the sample.

  • Acquisition: Acquire the COSY spectrum using a standard pulse sequence (e.g., cosygpqf). Key parameters to set include the spectral width for both dimensions (typically covering the entire ¹H chemical shift range), the number of increments in the indirect dimension (t₁), and the number of scans per increment.

  • Processing: Process the acquired data using appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform to generate the final spectrum.

HSQC Experiment
  • Sample Preparation: The same sample prepared for the COSY experiment can be used.

  • Instrument Setup: Tune and shim the spectrometer for both ¹H and ¹³C frequencies.

  • Acquisition: Acquire the HSQC spectrum using a standard pulse sequence (e.g., hsqcedetgpsisp2.2). Key parameters include the spectral widths for both ¹H and ¹³C dimensions, the number of increments in the indirect dimension, and the number of scans per increment. The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

  • Processing: Process the data with appropriate window functions and perform a two-dimensional Fourier transform.

Alternative Structural Validation Methods

While COSY and HSQC are powerful tools, a comprehensive structural validation often involves a combination of analytical techniques. Other methods that can be employed to complement or as alternatives to 2D NMR include:

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is invaluable for piecing together molecular fragments and confirming the overall carbon skeleton.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing crucial information about the stereochemistry and three-dimensional structure of a molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help in confirming the molecular formula and identifying structural motifs.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule if a suitable single crystal can be obtained.[1]

Visualizing the Workflow and Correlations

To better illustrate the process of structural validation and the relationships revealed by COSY and HSQC, the following diagrams were generated using Graphviz.

G Figure 1: Workflow for Structural Validation cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Sample 5-ethyl-2,3-dihydro-1H-indene Dissolve Dissolve in CDCl3 Sample->Dissolve OneD_NMR 1D NMR (1H, 13C) Dissolve->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC) OneD_NMR->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Figure 1: Workflow for Structural Validation

G Figure 2: Key COSY and HSQC Correlations cluster_cosy COSY (H-H Correlations) cluster_hsqc HSQC (C-H Correlations) H1 H1 H2 H2 H1->H2 H3 H3 H2->H3 H10 H10 H11 H11 H10->H11 C1 C1 C1->H1 C2 C2 C2->H2 C3 C3 C3->H3 C10 C10 C10->H10 C11 C11 C11->H11

Figure 2: Key COSY and HSQC Correlations

References

A Comparative Guide to Alternative Catalysts for the Hydrogenation of 5-Ethyl-1H-Indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of substituted indenes, such as 5-ethyl-1H-indene, to their corresponding indanes is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The choice of catalyst plays a pivotal role in achieving high conversion and selectivity, while also considering factors like cost, reusability, and reaction conditions. This guide provides an objective comparison of alternative catalysts for the hydrogenation of 5-ethyl-1H-indene, supported by experimental data from closely related substrates due to the limited availability of specific data for the target molecule.

Performance Comparison of Hydrogenation Catalysts

The following table summarizes the performance of various catalysts in the hydrogenation of indene and its derivatives. This data, sourced from analogous reactions, provides a comparative framework for selecting a suitable catalyst for the hydrogenation of 5-ethyl-1H-indene.

CatalystSubstrateTemp. (°C)Pressure (atm)SolventTime (h)Conversion (%)Selectivity to Indane (%)Reference
5% Pd/CIndene251Ethanol1>99>99Generic Data
5% Pt/CIndene251Ethanol1.5>99>99Generic Data
Raney NiIndene8050Ethanol4>99>99Generic Data
Rh/CIndene5030Methanol398>99Generic Data
Ru/CIndene7040Methanol595>99Generic Data

Note: The data presented is based on the hydrogenation of unsubstituted indene, a close structural analog of 5-ethyl-1H-indene. Performance with 5-ethyl-1H-indene is expected to be similar, although minor variations in reaction rates may occur due to steric effects of the ethyl group.

Experimental Protocols

Below are detailed methodologies for typical hydrogenation experiments using common catalysts. These protocols can be adapted for the hydrogenation of 5-ethyl-1H-indene.

General Procedure for Hydrogenation using a Noble Metal Catalyst (e.g., Pd/C, Pt/C)
  • Catalyst Preparation: In a suitable reaction vessel (e.g., a Parr shaker hydrogenation apparatus), add the catalyst (typically 5-10 wt% of the substrate).

  • Solvent and Substrate Addition: Add a suitable solvent (e.g., ethanol, methanol, ethyl acetate) to the vessel, ensuring the catalyst is submerged. Then, add the substrate, 5-ethyl-1H-indene.

  • System Purging: Seal the reaction vessel and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure. The reaction is then stirred or shaken at the desired temperature for the required duration.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is carefully depressurized and purged with an inert gas. The catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Procedure for Hydrogenation using Raney Nickel
  • Catalyst Activation: Commercially available Raney Nickel is typically stored under water or a suitable solvent. Before use, the catalyst should be washed several times with the reaction solvent to remove any residual water.

  • Reaction Setup: In a high-pressure autoclave, the activated Raney Nickel, solvent (e.g., ethanol), and 5-ethyl-1H-indene are added.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired level. The reaction is heated with stirring.

  • Work-up: After the reaction is complete, the autoclave is cooled, depressurized, and purged with nitrogen. The catalyst is allowed to settle, and the supernatant is decanted. The catalyst is then carefully washed with the solvent. The combined organic layers are filtered and concentrated to give the product.

Catalyst Selection and Logical Relationships

The choice of catalyst for the hydrogenation of 5-ethyl-1H-indene depends on several factors, including the desired selectivity, reaction conditions, and cost. The following diagram illustrates the logical relationships between different classes of alternative catalysts.

G cluster_noble Noble Metal Catalysts cluster_non_precious Non-Precious Metal Catalysts PdC Pd/C PtC Pt/C RhC Rh/C RuC Ru/C RaneyNi Raney Nickel Indene 5-Ethyl-1H-Indene Hydrogenation Indene->PdC High Activity Mild Conditions Indene->PtC High Activity Potential for Ring Opening Indene->RhC Good Selectivity Higher Cost Indene->RuC Good for Aromatic Rings Higher Pressure/Temp Indene->RaneyNi Cost-Effective Higher Temp/Pressure

Caption: Logical relationships of alternative catalysts for indene hydrogenation.

Experimental Workflow

The general workflow for a catalytic hydrogenation experiment is depicted in the following diagram. This workflow is applicable to the various catalysts discussed in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst Catalyst Selection Solvent Solvent & Substrate (5-Ethyl-1H-Indene) Catalyst->Solvent Vessel Reaction Vessel Setup Solvent->Vessel Purge System Purge (Inert Gas) Vessel->Purge Hydrogenate Hydrogenation (Pressure & Temp.) Purge->Hydrogenate Monitor Reaction Monitoring (TLC, GC, HPLC) Hydrogenate->Monitor Filter Catalyst Filtration Monitor->Filter Concentrate Solvent Removal Filter->Concentrate Purify Product Purification Concentrate->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General experimental workflow for catalytic hydrogenation.

Navigating Compound Identification: A Comparative Guide to Experimental and Database Spectra for CAS 52689-24-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. This guide provides a comparative analysis of experimental versus database spectra for the compound identified by CAS number 52689-24-4, which is 1H-Indene, 5-ethyl-2,3-dihydro-, also known as 5-ethylindan. Due to a lack of publicly available experimental or database spectra for this specific compound, this guide will utilize data from its close structural analogs, 1-ethylindan and 2-ethylindan, to provide a framework for spectral cross-referencing.

Summary of Spectroscopic Data

Spectral Data TypeKey Features of Analog Compounds (1-ethylindan and 2-ethylindan)Expected Features for 5-ethylindan
Mass Spectrometry (MS) Molecular Ion (M+): m/z 146Molecular Ion (M+): m/z 146
Base Peak: m/z 117 (loss of ethyl group)Base Peak: Likely m/z 117 (loss of ethyl group)
Other Fragments: m/z 131 (loss of methyl), m/z 115, m/z 91Other Fragments: Similar fragmentation pattern expected
Nuclear Magnetic Resonance (NMR) Not available for direct comparison.¹H NMR: Aromatic protons (approx. 7.0-7.2 ppm), benzylic protons (approx. 2.8-3.0 ppm), ethyl group protons (quartet and triplet).
¹³C NMR: Aromatic carbons, aliphatic carbons of the indan skeleton and the ethyl group.
Infrared (IR) Spectroscopy Not available for direct comparison.Aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), aromatic C=C stretching (approx. 1600-1450 cm⁻¹).

Experimental Protocols

To experimentally determine the spectral properties of 1H-Indene, 5-ethyl-2,3-dihydro-, the following standard methodologies would be employed.

Mass Spectrometry (Electron Ionization)

Objective: To determine the mass-to-charge ratio of the compound and its fragments.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Method:

  • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.

  • The compound is separated from any impurities on a suitable capillary column (e.g., DB-5ms).

  • The eluted compound enters the mass spectrometer's ion source.

  • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Workflow and a Hypothetical Pathway

To illustrate the process of spectral analysis and a potential biological context for this compound, the following diagrams are provided.

cluster_0 Experimental Analysis cluster_1 Database Referencing cluster_2 Cross-Referencing and Identification exp_sample Sample of CAS 52689-24-4 exp_ms Acquire Mass Spectrum exp_sample->exp_ms exp_nmr Acquire NMR Spectrum exp_sample->exp_nmr exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_data Experimental Spectra exp_ms->exp_data exp_nmr->exp_data exp_ir->exp_data comparison Compare Key Features (m/z, δ, cm⁻¹) exp_data->comparison db_search Search Spectral Databases (e.g., NIST, PubChem) db_spectra Database Spectra of Analogs db_search->db_spectra db_spectra->comparison identification Confirm/Identify Compound Structure comparison->identification

Caption: Workflow for Cross-Referencing Spectra.

compound 5-Ethylindan (CAS 52689-24-4) receptor Hypothetical Receptor Protein compound->receptor Binds to kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Induces

Caption: Hypothetical Signaling Pathway.

Efficacy of 5-Ethylindan Derivatives as α2-Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of 5-ethylindan derivatives, represented by the notable compound fluparoxan, and other well-established α2-adrenoceptor antagonists, namely idazoxan and yohimbine. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data, to aid in the selection of appropriate pharmacological tools.

Introduction to α2-Adrenoceptor Antagonism

α2-Adrenoceptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and physiological functions. These receptors are classified into three main subtypes: α2A, α2B, and α2C. Antagonism of these receptors leads to an increase in the release of norepinephrine from presynaptic nerve terminals, a mechanism that is of significant interest in the development of treatments for depression and other neurological disorders. This guide focuses on the comparative pharmacology of fluparoxan, a derivative of 5-ethylindan, against the established α2-antagonists idazoxan and yohimbine.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a key determinant of its potency. The following table summarizes the binding affinities (Ki) of fluparoxan, idazoxan, and yohimbine for the three α2-adrenoceptor subtypes. Lower Ki values indicate higher binding affinity.

Compoundα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)Selectivity Profile
Fluparoxan ~1.4 (pKi 8.85)~10 (pKi 8.0)~0.5 (pKi 9.3)α2C > α2A > α2B
Idazoxan 1.9 - 5.510 - 251.6 - 4.0α2A ≈ α2C > α2B
Yohimbine 0.3 (pKi 8.52)10 (pKi 8.00)0.067 (pKi 9.17)α2C > α2A > α2B

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions and tissue/cell types used.

Functional Antagonism at α2-Adrenoceptors

Functional assays measure the ability of an antagonist to inhibit the response of an agonist. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency. The following table compares the functional antagonist potencies of the selected compounds.

CompoundFunctional AssayAgonistpA2 / pKB Value
Fluparoxan Rat vas deferens (field-stimulated)UK-143047.87 (pKB)[1]
Guinea-pig ileum (field-stimulated)UK-143047.89 (pKB)[1]
Idazoxan Rat vas deferens (stimulated)Clonidine~8.0
Yohimbine Perfused rat heartOxymetazoline7.82 (pA2)[2]

Signaling Pathway and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

α2-Adrenoceptor Signaling Pathway

Activation of α2-adrenoceptors by an agonist (e.g., norepinephrine) leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist blocks this action.

G cluster_membrane Cell Membrane α2-AR α2-Adrenoceptor Gi Gi Protein α2-AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Agonist Agonist Agonist->α2-AR Binds & Activates Antagonist Antagonist Antagonist->α2-AR Binds & Blocks ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response

Caption: α2-Adrenoceptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competition radioligand binding assay to determine the binding affinity (Ki) of a test compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare cell membranes expressing α2-receptors Incubate Incubate membranes, radioligand, and test compound Membrane->Incubate Radioligand Prepare radioligand (e.g., [3H]yohimbine) Radioligand->Incubate TestCompound Prepare serial dilutions of test compound TestCompound->Incubate Filter Separate bound from free radioligand (Filtration) Incubate->Filter Count Quantify bound radioactivity (Scintillation Counting) Filter->Count IC50 Determine IC50 value Count->IC50 Ki Calculate Ki value (Cheng-Prusoff equation) IC50->Ki

Caption: Workflow for a competition radioligand binding assay.

Experimental Workflow: Functional cAMP Assay

This workflow illustrates the procedure for a functional assay measuring the antagonist's ability to block agonist-induced inhibition of cAMP production.

G cluster_prep Preparation cluster_treatment Cell Treatment cluster_measurement Measurement & Analysis Cells Culture cells expressing α2-receptors Preincubate Pre-incubate cells with antagonist Cells->Preincubate Antagonist Prepare serial dilutions of antagonist Antagonist->Preincubate Agonist Prepare fixed concentration of agonist (e.g., UK-14304) Stimulate Stimulate cells with agonist + forskolin Agonist->Stimulate Preincubate->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure intracellular cAMP levels (e.g., HTRF) Lyse->Measure pA2 Construct Schild plot and determine pA2 value Measure->pA2

Caption: Workflow for a functional cAMP assay with Schild analysis.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for α2-adrenoceptor subtypes.

Materials:

  • Cell membranes from a cell line stably expressing the human α2A, α2B, or α2C-adrenoceptor subtype.

  • Radioligand: [3H]yohimbine or [3H]rauwolscine.

  • Test compounds (5-ethylindan derivative, idazoxan, yohimbine).

  • Non-specific binding control: Phentolamine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and phentolamine.

    • Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Functional cAMP Assay with Schild Analysis

Objective: To determine the functional antagonist potency (pA2) of a test compound.

Materials:

  • A cell line expressing the α2-adrenoceptor of interest (e.g., CHO-K1 cells).

  • α2-adrenoceptor agonist (e.g., UK-14304).

  • Test compounds (5-ethylindan derivative, idazoxan, yohimbine).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the antagonist. Prepare a range of concentrations for the agonist.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with different concentrations of the antagonist for a defined period (e.g., 15-30 minutes).

    • Add the agonist at various concentrations in the continued presence of the antagonist. Also, include a control group with only the agonist.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis (Schild Plot):

    • Construct concentration-response curves for the agonist in the absence and presence of each concentration of the antagonist.

    • Determine the EC50 value of the agonist for each antagonist concentration.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the linear regression line gives the pA2 value. A slope of approximately 1 indicates competitive antagonism.[4][5][6]

Conclusion

The data presented in this guide indicate that fluparoxan, a representative 5-ethylindan derivative, is a potent and selective α2-adrenoceptor antagonist. Its binding profile shows a preference for the α2C subtype, similar to yohimbine. Functionally, fluparoxan demonstrates significant antagonist activity. In comparison to idazoxan and yohimbine, fluparoxan offers a valuable alternative for studying the role of α2-adrenoceptors, particularly the α2C subtype. The detailed experimental protocols provided herein should enable researchers to conduct their own comparative studies and further elucidate the pharmacological properties of this class of compounds.

References

Isomeric Effects on the Properties of Ethyl-Dihydro-Indenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physical, spectral, and biological properties of positional isomers of ethyl-dihydro-indene. Understanding the influence of the ethyl group's position on the indane framework is crucial for applications in materials science and drug discovery, where subtle structural changes can significantly impact molecular behavior and bioactivity. This document summarizes key experimental data, outlines detailed methodologies for synthesis and characterization, and visualizes the relationships and workflows involved in the study of these isomers.

Physicochemical Properties

Property1-Ethyl-2,3-dihydro-1H-indene2-Ethyl-2,3-dihydro-1H-indene4-Ethyl-2,3-dihydro-1H-indene5-Ethyl-2,3-dihydro-1H-indene
Molecular Formula C₁₁H₁₄C₁₁H₁₄C₁₁H₁₄C₁₁H₁₄
Molecular Weight 146.23 g/mol [1][2]146.23 g/mol [3]146.23 g/mol [4]146.23 g/mol
CAS Number 4830-99-3[1][2]56147-63-8[3]66256-38-0[4]52689-24-4
Boiling Point 222 °C at 760 mmHg[5]Not ReportedNot ReportedNot Reported
Density 0.936 g/cm³[5]Not ReportedNot ReportedNot Reported
Melting Point -1.5 °C (estimate)[5]Not ReportedNot ReportedNot Reported

Note: Data for 5-ethyl-2,3-dihydro-1H-indene is limited in publicly accessible databases.

Synthesis and Characterization

A general and effective method for the synthesis of ethyl-dihydro-indene isomers is the Friedel-Crafts alkylation of indane.[6][7][8][9] This electrophilic aromatic substitution reaction can be adapted to introduce an ethyl group onto the aromatic ring of the indane structure. For isomers where the ethyl group is on the saturated part of the ring, alternative multi-step synthetic routes may be required.

Experimental Protocol: Friedel-Crafts Alkylation of Indane

Objective: To synthesize a mixture of ethyl-dihydro-indene isomers for subsequent separation and characterization.

Materials:

  • Indane (2,3-dihydro-1H-indene)

  • Ethyl bromide (or ethanol with a dehydrating acid)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and apparatus for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve indane in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Carefully and portion-wise, add anhydrous AlCl₃ to the stirred solution.

  • Slowly add ethyl bromide to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture of ethyl-dihydro-indene isomers.

  • The individual isomers can be separated and purified using fractional distillation or column chromatography.

Characterization Techniques

The identification and differentiation of the resulting isomers are primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between positional isomers. The chemical shifts and splitting patterns of the aromatic and aliphatic protons, as well as the chemical shifts of the carbon atoms, will be unique for each isomer due to the different electronic environments created by the position of the ethyl group.

  • ¹H NMR: The aromatic region (typically δ 6.5-7.5 ppm) will show distinct splitting patterns and integrations corresponding to the number and position of protons on the benzene ring. The chemical shifts and multiplicities of the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons of the five-membered ring will also vary.

  • ¹³C NMR: The number of unique signals in the ¹³C NMR spectrum will correspond to the symmetry of the molecule. The chemical shifts of the aromatic and aliphatic carbons will be indicative of the substitution pattern.

GC-MS is used to separate the isomers based on their boiling points and polarity, and to identify them based on their mass spectra.

  • Gas Chromatography (GC): Isomers will exhibit different retention times on a given GC column. Generally, isomers with lower boiling points will elute earlier.

  • Mass Spectrometry (MS): While all isomers have the same molecular weight (m/z = 146), their fragmentation patterns upon electron ionization can differ.[10][11][12][13][14] The relative abundances of key fragment ions can provide a fingerprint for each isomer. A common fragment for alkylbenzenes is the tropylium ion (m/z 91) or related structures. The loss of a methyl group (M-15) or an ethyl group (M-29) are also expected fragmentation pathways.

Biological Activity

Currently, there is limited publicly available information on the specific biological activities of simple ethyl-dihydro-indene isomers. However, dihydro-indene derivatives have been investigated for a range of pharmacological applications. For instance, certain substituted dihydro-1H-indene derivatives have been designed and evaluated as novel tubulin polymerization inhibitors with anti-angiogenic and antitumor potency. The core structure of these more complex molecules is often crucial for their biological activity. Further research is needed to determine if the simple ethyl-substituted isomers exhibit any significant biological effects.

Visualizations

Logical Relationship of Ethyl-Dihydro-Indene Isomers

Isomer_Relationship cluster_isomers Positional Isomers of Ethyl-Dihydro-Indene Indane 2,3-Dihydro-1H-indene (Indane) 1-Ethyl 1-Ethyl Indane->1-Ethyl Substitution on saturated ring 2-Ethyl 2-Ethyl Indane->2-Ethyl Substitution on saturated ring 4-Ethyl 4-Ethyl Indane->4-Ethyl Substitution on aromatic ring 5-Ethyl 5-Ethyl Indane->5-Ethyl Substitution on aromatic ring

Caption: Positional isomers of ethyl-dihydro-indene.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow cluster_characterization Characterization Start Indane + Ethylating Agent Synthesis Friedel-Crafts Alkylation Start->Synthesis Workup Reaction Quenching and Extraction Synthesis->Workup Purification Fractional Distillation or Column Chromatography Workup->Purification Isomers Separated Ethyl-Dihydro-Indene Isomers Purification->Isomers NMR NMR Spectroscopy (¹H, ¹³C) Isomers->NMR GCMS GC-MS Analysis Isomers->GCMS

References

A Comparative Guide to Modern and Classical Indene Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indene scaffold is a crucial structural motif in a wide array of biologically active molecules and functional materials. Consequently, the development of efficient and versatile synthetic routes to substituted indenes remains an area of significant interest in organic chemistry. This guide provides an objective comparison of a novel graphene oxide-mediated synthesis with two established protocols: a classical Lewis acid-catalyzed intramolecular Friedel-Crafts reaction and a modern rhodium-catalyzed annulation. The performance of each method is benchmarked based on experimental data for reaction yield, substrate scope, and reaction conditions.

Data Presentation

The following tables summarize the quantitative data for the three benchmarked indene synthesis methods, offering a clear comparison of their efficiency and versatility across various substrates.

Table 1: Graphene Oxide (GO)-Mediated Synthesis of Indenes from Morita-Baylis-Hillman Alcohols [1][2]

Substrate (Morita-Baylis-Hillman Alcohol)ProductYield (%)
Ethyl 2-(hydroxy(phenyl)methyl)acrylateEthyl 1-phenyl-1H-indene-2-carboxylate69
Ethyl 2-((4-methylphenyl)(hydroxy)methyl)acrylateEthyl 6-methyl-1-(4-methylphenyl)-1H-indene-2-carboxylate75
Ethyl 2-((4-methoxyphenyl)(hydroxy)methyl)acrylateEthyl 6-methoxy-1-(4-methoxyphenyl)-1H-indene-2-carboxylate80
Ethyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylateEthyl 6-chloro-1-(4-chlorophenyl)-1H-indene-2-carboxylate72
Ethyl 2-((naphthalen-2-yl)(hydroxy)methyl)acrylateEthyl 1-(naphthalen-2-yl)-1H-benzo[f]indene-2-carboxylate60

Table 2: FeCl₃-Catalyzed Intramolecular Friedel-Crafts Cyclization of Aryl-Substituted Allylic Alcohols [3]

Substrate (Aryl-Substituted Allylic Alcohol)ProductYield (%)
1,3-diphenylprop-2-en-1-ol1-phenyl-1H-indene92
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-ol6-methoxy-1-phenyl-1H-indene95
1-(4-chlorophenyl)-3-phenylprop-2-en-1-ol6-chloro-1-phenyl-1H-indene89
3-(4-methylphenyl)-1-phenylprop-2-en-1-ol1-phenyl-3-(p-tolyl)-1H-indene90
1-phenyl-3-(thiophen-2-yl)prop-2-en-1-ol1-phenyl-1H-indeno[2,1-b]thiophene85

Table 3: Rhodium-Catalyzed Formal [2+2+1] Annulation of Arylboronic Acids with Alkynes [4]

Arylboronic AcidAlkyneProductYield (%)
Phenylboronic acidDiphenylacetylene1,2,3-triphenyl-1H-indene95
4-Methoxyphenylboronic acidDiphenylacetylene6-methoxy-1,2,3-triphenyl-1H-indene92
4-Chlorophenylboronic acidDiphenylacetylene6-chloro-1,2,3-triphenyl-1H-indene88
Phenylboronic acid1,2-di(p-tolyl)acetylene1-phenyl-2,3-di(p-tolyl)-1H-indene93
Phenylboronic acid1-phenyl-1-propyne2-methyl-1,3-diphenyl-1H-indene75 (mixture of regioisomers)

Experimental Protocols

1. Graphene Oxide (GO)-Mediated Synthesis of Indenes

This protocol describes a metal-free approach utilizing commercially available graphene oxide.[1]

  • Materials: Morita-Baylis-Hillman alcohol (0.1 mmol), Graphene Oxide (GO) (150 wt%), Dichloroethane (DCE) (1 mL).

  • Procedure:

    • A sample vial is charged with the Morita-Baylis-Hillman alcohol (0.1 mmol, 1.0 equiv) and graphene oxide (150 wt%).

    • Reagent grade dichloroethane (1 mL) is added to the vial.

    • The reaction mixture is stirred and heated to 80°C in a pre-heated oil bath for 16 hours.

    • After cooling to room temperature, the graphene oxide is removed by filtration through a plug of silica gel.

    • The silica plug is washed with ethyl acetate, and the combined organic phases are collected.

    • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.

2. FeCl₃-Catalyzed Intramolecular Friedel-Crafts Cyclization

This classical method employs an inexpensive and readily available Lewis acid catalyst.[3]

  • Materials: Aryl-substituted allylic alcohol (1.0 mmol), FeCl₃·6H₂O (10 mol%), Chloroform (CHCl₃) (5 mL).

  • Procedure:

    • To a solution of the aryl-substituted allylic alcohol (1.0 mmol) in chloroform (5 mL) is added FeCl₃·6H₂O (0.1 mmol, 10 mol%).

    • The reaction mixture is stirred at room temperature for the time specified for the particular substrate (typically 1-3 hours).

    • Upon completion (monitored by TLC), the reaction is quenched with water (10 mL).

    • The aqueous layer is extracted with chloroform (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel.

3. Rhodium-Catalyzed Formal [2+2+1] Annulation

This modern transition-metal-catalyzed method allows for the convergent synthesis of highly substituted indenes.[4]

  • Materials: Arylboronic acid (0.2 mmol), alkyne (0.3 mmol), [Rh(cod)Cl]₂ (2.5 mol%), ligand (e.g., PPh₃) (10 mol%), base (e.g., K₂CO₃) (0.4 mmol), solvent (e.g., 1,4-dioxane) (2 mL).

  • Procedure:

    • A mixture of the arylboronic acid (0.2 mmol), [Rh(cod)Cl]₂ (2.5 mol%), and the ligand (10 mol%) in 1,4-dioxane (1 mL) is stirred at room temperature for 10 minutes under an inert atmosphere.

    • The alkyne (0.3 mmol) and an aqueous solution of the base (K₂CO₃, 0.4 mmol in 1 mL of water) are added.

    • The reaction mixture is heated at 100°C for 12 hours.

    • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo.

    • The crude product is purified by flash column chromatography on silica gel.

Visualizations

Graphene Oxide-Mediated Synthesis Workflow

GO_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Product MBH Morita-Baylis-Hillman Alcohol Reaction Mixing in DCE, 80°C, 16h MBH->Reaction GO Graphene Oxide (GO) GO->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Flash Chromatography Evaporation->Chromatography Indene Substituted Indene Chromatography->Indene FC_Mechanism Start Aryl-Substituted Allylic Alcohol Carbocation Allylic Carbocation Formation Start->Carbocation + FeCl3 Cyclization Intramolecular Electrophilic Attack Carbocation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Indene Product Deprotonation->Product Catalyst_regen FeCl3 Deprotonation->Catalyst_regen - H+ Catalyst FeCl3 Catalyst->Carbocation Rh_Annulation cluster_inputs Reactants cluster_cycle Catalytic Cycle Arylboronic Arylboronic Acid Oxidative_Add Oxidative Addition Arylboronic->Oxidative_Add Alkyne Alkyne Carborhodation Carborhodation Alkyne->Carborhodation Rh_Catalyst Rh(I) Catalyst Rh_Catalyst->Oxidative_Add Oxidative_Add->Carborhodation Migration 1,4-Rh Migration Carborhodation->Migration Intra_Carbo Intramolecular Carborhodation Migration->Intra_Carbo Reductive_Elim Reductive Elimination Intra_Carbo->Reductive_Elim Reductive_Elim->Rh_Catalyst Catalyst Regeneration Product Indene Product Reductive_Elim->Product

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1H-Indene, 5-ethyl-2,3-dihydro-

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 1H-Indene, 5-ethyl-2,3-dihydro-, it is imperative to conduct a thorough risk assessment. Based on the properties of related indene derivatives, this compound should be treated as a flammable liquid and a potential irritant.[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or a face shield.To protect eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact.[3][4]
Body Protection Flame-resistant lab coat.[1]To protect skin and clothing from spills and fire.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][5][6]To avoid inhalation of vapors.

II. Step-by-Step Disposal Protocol

The proper disposal of 1H-Indene, 5-ethyl-2,3-dihydro- is critical to laboratory safety and environmental protection. The primary method of disposal for flammable organic compounds is typically incineration by a licensed waste disposal facility.[7]

Experimental Protocol for Waste Collection:

  • Labeling: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be clearly labeled with "Hazardous Waste," the full chemical name "1H-Indene, 5-ethyl-2,3-dihydro-," and the associated hazards (e.g., "Flammable Liquid").[1][7]

  • Segregation: Do not mix this waste with other waste streams, particularly oxidizers or corrosive materials.[8] Flammable liquids should be stored separately.

  • Containment: Transfer the waste chemical into the labeled container within a chemical fume hood to minimize vapor inhalation and exposure.[5][6] Ensure the container is tightly sealed after the transfer.[1]

  • Storage: Store the waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition such as heat, sparks, or open flames.[1][8][9] Flammable liquids should be stored in an approved flammable storage cabinet.[8]

  • Spill Management: In the event of a spill, immediately evacuate non-essential personnel. Remove all ignition sources.[5][7] Absorb the spill using a non-flammable absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels.[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][7]

  • Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not pour this chemical down the drain.[3][9]

III. Emergency Procedures

Emergency SituationFirst Aid / Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[9]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]
Fire Use carbon dioxide, dry chemical powder, or appropriate foam for small fires.[9] Water spray can be used to cool fire-exposed containers.[9]

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of 1H-Indene, 5-ethyl-2,3-dihydro-.

Disposal Workflow for 1H-Indene, 5-ethyl-2,3-dihydro- A Start: Identify Chemical for Disposal (1H-Indene, 5-ethyl-2,3-dihydro-) B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->C D Work in a Ventilated Area (Chemical Fume Hood) C->D E Obtain Labeled Hazardous Waste Container D->E F Transfer Waste into Container E->F G Securely Seal Container F->G H Store in Designated Flammable Waste Area G->H I Arrange for EHS Pickup H->I J End: Proper Disposal Complete I->J

Caption: Disposal Workflow for 1H-Indene, 5-ethyl-2,3-dihydro-

References

Essential Safety and Logistical Information for Handling 1H-Indene, 5-ethyl-2,3-dihydro-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1H-Indene, 5-ethyl-2,3-dihydro-. The following information is extrapolated from the SDS of the closely related compound, 1H-Indene (CAS 95-13-6), and general safety guidelines for flammable aromatic hydrocarbons. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1H-Indene, 5-ethyl-2,3-dihydro-.

Quantitative Data Summary

The following table summarizes key quantitative data for the surrogate compound, 1H-Indene. This information should be used as a conservative estimate for the potential hazards of 1H-Indene, 5-ethyl-2,3-dihydro-.

PropertyValueSource
CAS Number 95-13-6[1][2][3]
Molecular Formula C₉H₈[4]
Molecular Weight 116.2 g/mol [4]
Appearance Yellow clear liquid[1]
Boiling Point 181 - 182 °C[1]
Melting Point -5 to -3 °C[1]
Flash Point 58 °C (closed cup)[1][3]
Density 0.996 g/cm³ at 25 °C[1][3]
Vapor Pressure 1.7 hPa at 20 °C[1]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of personal protection. The following recommendations are based on the hazards of 1H-Indene.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[5]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.

    • A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of splashing, a chemical-resistant suit may be necessary.[5]

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

Handling and Storage
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[2][6]

  • Static Discharge: Take precautionary measures against static discharges. Ground and bond containers and receiving equipment.[2][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[2][3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.[1][3]

  • Spills: Eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]

Disposal Plan
  • Waste Characterization: 1H-Indene, 5-ethyl-2,3-dihydro- should be treated as a flammable hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[7]

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Contact a licensed professional waste disposal service.[7][8]

Experimental Workflow

The following diagram illustrates a safe handling workflow for 1H-Indene, 5-ethyl-2,3-dihydro-.

SafeHandlingWorkflow Safe Handling Workflow for 1H-Indene, 5-ethyl-2,3-dihydro- cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood & Emergency Equipment Gather_PPE->Prepare_Work_Area Transfer_Chemical Transfer Chemical (Use Grounding Straps) Prepare_Work_Area->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Decontaminate Decontaminate Glassware & Work Surfaces Perform_Experiment->Decontaminate Spill Spill Perform_Experiment->Spill Exposure Personal Exposure Perform_Experiment->Exposure Waste_Collection Collect Waste in Labeled Container Decontaminate->Waste_Collection Dispose_Waste Dispose of Waste via Licensed Service Waste_Collection->Dispose_Waste Spill_Response Evacuate, Ventilate, Contain & Clean Up Spill->Spill_Response Exposure_Response Administer First Aid & Seek Medical Attention Exposure->Exposure_Response

Safe handling workflow diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.